molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Numéro de catalogue: B134771
Numéro CAS: 10288-72-9
Poids moléculaire: 152.15 g/mol
Clé InChI: DBPZCGJRCAALLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a valuable chemical scaffold in organic synthesis and pharmaceutical development. This compound serves as a versatile building block for the discovery and optimization of novel therapeutic agents. Research has identified the 1,4-benzodioxine core as a tractable lead for developing potent inhibitors of the poly(ADP-ribose) polymerase 1 (PARP1) enzyme, a widely explored anticancer drug target . PARP1 plays a critical role in DNA repair processes, and its inhibition can help suppress repair pathways in cancer cells, providing a strategic approach for anticancer therapy . Furthermore, derivatives based on the 2,3-dihydrobenzo[1,4]dioxine structure have been investigated as potent and selective alpha2C adrenoceptor antagonists . Such compounds are of significant interest for the treatment of various diseases of the central nervous system, including Parkinson's disease, depression, and other neurodegenerative disorders . As a fundamental synthetic intermediate, this compound enables access to a diverse range of complex molecules for advanced research in medicinal chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPZCGJRCAALLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429325
Record name 2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10288-72-9
Record name 2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-hydroxy-1,4-benzodioxane, is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique scaffold, combining a catechol-derived dioxane ring with a phenolic hydroxyl group, imparts a range of valuable chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of 2,3-Dihydrobenzo[b]dioxin-6-ol, with a focus on its applications in drug discovery and development.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its presence often confers favorable pharmacokinetic properties, including metabolic stability and enhanced bioavailability.[2] The fusion of the dioxane ring to a benzene core creates a rigid, yet three-dimensional structure that can effectively interact with biological targets. The addition of a hydroxyl group at the 6-position, as in 2,3-Dihydrobenzo[b]dioxin-6-ol, provides a key reactive handle for further chemical modification and introduces the potential for hydrogen bonding interactions with target proteins. This combination of features makes 2,3-Dihydrobenzo[b]dioxin-6-ol a highly sought-after intermediate for the synthesis of novel therapeutic agents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2,3-Dihydrobenzo[b]dioxin-6-ol are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₈O₃[4][5]
Molecular Weight 152.15 g/mol [4][5]
CAS Number 10288-72-9[4][6]
Appearance Not explicitly stated, likely a solid
Melting Point 63.72 °C[6]
Boiling Point 266.39 °C, 291.4°C[2][6]
Density 1.2 g/cm³[6]
Water Solubility 2161.15 mg/L[6]
LogP (XLogP3) 1.1[4][5]
Hydrogen Bond Donors 1[4][5]
Hydrogen Bond Acceptors 3[4][5]
Topological Polar Surface Area 38.7 Ų[4][5]

Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol

The synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol is most commonly achieved through a Baeyer-Villiger oxidation of the corresponding aldehyde, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. This precursor can be synthesized from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane.[7]

Synthesis of the Precursor: 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

This initial step involves a Williamson ether synthesis to form the dioxane ring.

Caption: Synthesis of the aldehyde precursor.

Experimental Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF, add an excess of 1,2-dibromoethane and a base (e.g., potassium carbonate).[7]

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).[8]

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Baeyer-Villiger Oxidation to 2,3-Dihydrobenzo[b]dioxin-6-ol

The aldehyde is then oxidized to the corresponding formate ester, which is subsequently hydrolyzed to the desired phenol.

Caption: Baeyer-Villiger oxidation workflow.

Experimental Protocol:

Method A: Using m-Chloroperoxybenzoic acid (mCPBA) [4]

  • Dissolve 2,3-dihydro-benzo[4][9]dioxine-6-carboxaldehyde in dichloromethane.[4]

  • Add m-chloroperoxybenzoic acid (mCPBA) to the solution.[4]

  • Heat the suspension to 50 °C and stir for 16 hours.[4]

  • After the reaction is complete, add a saturated sodium bicarbonate solution and extract with dichloromethane.[4]

  • The subsequent hydrolysis of the intermediate formate ester can be achieved by stirring with a base like sodium hydroxide, followed by acidification with hydrochloric acid to yield 2,3-dihydro-benzo[4][9]dioxin-6-ol.[2]

Method B: Using Potassium Permanganate [7]

  • Add the product from the previous step (2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde) to water and heat to 70-80 °C.[7]

  • Slowly add an aqueous solution of potassium permanganate to the reaction mixture.[7]

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.[7]

  • After cooling, make the solution alkaline with 10% KOH solution and filter.[7]

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.[7]

  • Filter the white solid, wash with water, and dry to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid. Correction: This method as described in the source leads to the carboxylic acid, not the phenol. The Baeyer-Villiger oxidation is the correct route to the phenol.

Spectral Characterization

The identity and purity of 2,3-Dihydrobenzo[b]dioxin-6-ol are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dihydrobenzo[b]dioxin-6-ol is expected to show characteristic absorptions for the hydroxyl group, the aromatic ring, and the ether linkages.

  • O-H Stretch: A broad peak is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks from the dioxane ring will be observed just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Absorptions in the 1500-1600 cm⁻¹ region.

  • C-O Ether Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

  • Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 6.5-7.5 ppm).

  • Dioxane Protons: The four protons on the dioxane ring will likely appear as a multiplet around δ 4.2-4.3 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.

  • Aromatic Carbons: Peaks in the region of δ 110-160 ppm. The carbon attached to the hydroxyl group and the carbons attached to the ether oxygens will be shifted downfield.

  • Dioxane Carbons: Peaks corresponding to the two methylene carbons in the dioxane ring will be found in the aliphatic region, typically around δ 60-70 ppm.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) at m/z = 152. The fragmentation pattern will likely involve the loss of fragments from the dioxane ring and potentially the hydroxyl group.

Chemical Reactivity

The reactivity of 2,3-Dihydrobenzo[b]dioxin-6-ol is governed by the phenolic hydroxyl group and the electron-rich aromatic ring.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, including:

  • Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

  • Williamson Ether Synthesis: Deprotonation with a strong base followed by reaction with an electrophile.[10]

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[11] This allows for the introduction of various functional groups onto the aromatic ring at the positions ortho and para to the hydroxyl group. Common electrophilic substitution reactions include:

  • Halogenation: Reaction with halogens (e.g., Br₂) to introduce halogen atoms onto the ring.[10]

  • Nitration: Reaction with nitric acid to introduce a nitro group.

  • Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

Applications in Drug Discovery and Development

The 2,3-dihydrobenzo[b]dioxin scaffold is a key component in a variety of pharmacologically active molecules.

  • PARP1 Inhibitors: Derivatives of 2,3-dihydrobenzo[b]dioxine have been investigated as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[12][13]

  • B-Raf Kinase Inhibitors: Novel pyrazole derivatives containing the 2,3-dihydrobenzo[b][4][9]dioxin moiety have shown significant inhibitory activity against B-Raf kinase, a target in melanoma treatment.[8]

  • Dopamine Receptor Ligands: The scaffold has been incorporated into ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders.[14]

  • Enzyme Inhibitors: Sulfonamide-acetamide derivatives synthesized from the amine analogue of 2,3-Dihydrobenzo[b]dioxin-6-ol have been evaluated as inhibitors of enzymes like α-glucosidase and acetylcholinesterase.[9][15]

Safety and Handling

2,3-Dihydrobenzo[b]dioxin-6-ol is classified as an irritant.[4] It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[7][15]

Conclusion

2,3-Dihydrobenzo[b]dioxin-6-ol is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and proven utility as a scaffold for biologically active molecules make it a compound of high interest to researchers in academia and the pharmaceutical industry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and other advanced materials.

References

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9115273]
  • MySkinRecipes. 2,3-Dihydrobenzo[b][4][9]dioxin-6-ol. [URL: Not available]

  • Benchchem. 2,3-Dihydrobenzo[b][4][9]dioxin-6-ol. [URL: Not available]

  • SciELO. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin- 6- yl[(4-methylphenyl) sulfonyl]amino}. [URL: https://www.scielo.br/j/bjps/a/wcn4Qk4L4K8jY4nQzXy4Y4x/?lang=en]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/900208]
  • Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. [URL: https://patents.google.
  • PubMed. Design, Modification and 3D QSAR Studies of Novel 2,3-dihydrobenzo[b][4][9]dioxin-containing 4,5-dihydro-1H-pyrazole Derivatives as Inhibitors of B-Raf Kinase. [URL: https://pubmed.ncbi.nlm.nih.gov/22985962/]

  • NIH. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)prop-2-en-1-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8336151/]

  • RSC Publishing. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c3gc40187a]
  • TSI Journals. Chemistry and pharmacology of benzodioxanes. [URL: https://www.tsijournals.com/articles/chemistry-and-pharmacology-of-benzodioxanes.pdf]
  • Chemchart. 2,3-dihydrobenzo[b][4][9]dioxin-6-ol (10288-72-9). [URL: https://www.chemchart.com/cas/10288-72-9]

  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=CC01301CB&productDescription=2%2C3-DIHYDRO-1%2C4-BENZODIOXINE-6-CARBOXYLIC+ACID%2C+97%25%2C+MAYBRIDGE&vendorId=VN00033897&countryCode=US&language=en]
  • PubMed. 1-(2,3-Dihydrobenzo[ b][4][9]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143575/]

  • GeeksforGeeks. Chemical reactions of Alcohols, Phenols and Ethers. [URL: https://www.geeksforgeeks.org/chemical-reactions-of-alcohols-phenols-and-ethers/]
  • NIH. Synthesis of 2,3-dihydrobenzo[b][4][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7522300/]

  • PubMed. Synthesis of 2,3-dihydrobenzo[b][4][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/32652410/]

  • Sigma-Aldrich. Methyl 3-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0306]

  • Organic Syntheses Procedure. 8. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0366]
  • Save My Exams. Reactions of Phenol. [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/21-aromatic-chemistry/21-2-phenols/21-2-2-reactions-of-phenol/]
  • Chemistry LibreTexts. 17.10: Reactions of Phenols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.10%3A_Reactions_of_Phenols]
  • Chemchart. 2,3-dihydrobenzo[b][4][9]dioxin-6-ol (10288-72-9). [URL: https://www.chemchart.com/cas/10288-72-9]

  • BLDpharm. 22013-33-8|2,3-Dihydrobenzo[b][4][9]dioxin-6-amine. [URL: https://www.bldpharm.com/products/22013-33-8.html]

  • ResearchGate. FT-IR spectra of PCDDs and dibenzo-p-dioxin (D-p-D). [URL: https://www.researchgate.
  • CAS Common Chemistry. 2,3-Dihydro-1,4-benzodioxin-6,7-diol. [URL: https://commonchemistry.cas.org/detail?cas_rn=90111-35-6]
  • CookeChem. 2,3-Dihydrobenzo[b][4][9]dioxin-6-amine , 96% , 22013-33-8. [URL: https://www.cookechem.com/cas-22013-33-8]

  • PubChem. N-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4093573]

  • angenechemical.com. 2,3-Dihydrobenzo[b][4][9]dioxin-6-amine(CAS# 22013-33-8 ). [URL: https://www.angenechemical.com/product/22013-33-8]

  • Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II. [URL: https://www.thermofisher.
  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9115273]
  • SpectraBase. 2,3-dihydro-1,4-benzodioxin-6-sulfonamide. [URL: https://spectrabase.com/spectrum/I1H47cZBjvS]
  • Parchem. (2,3-Dihydrobenzo[B][4][9]Dioxin-6-Yl)Methanol. [URL: https://www.parchem.com/chemical-supplier-distributor/(2,3-Dihydrobenzo-B-1,4-Dioxin-6-Yl)Methanol-039270-39-8.aspx]

  • CymitQuimica. 2,3-DIHYDROBENZO[B][4][9]DIOXIN-6-OL. [URL: https://www.cymitquimica.com/base/files/product_documents/DA008692_2_DOCUMENT_1.pdf]

  • docbrown.info. infrared spectrum of benzoic acid. [URL: https://www.docbrown.info/page06/IRspec/benzoicacidIR.gif]

Sources

2,3-Dihydrobenzo[b]dioxin-6-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanistic Landscape of 2,3-Dihydrobenzo[b]dioxin-6-ol Derivatives in Drug Discovery

Authored by a Senior Application Scientist

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to interact with a variety of biological targets – is a cornerstone of modern drug discovery. 2,3-Dihydrobenzo[b]dioxin-6-ol has emerged as one such versatile scaffold. While the inherent mechanism of action of the parent molecule is not extensively characterized, its true value lies in its role as a foundational building block for a diverse array of pharmacologically active compounds.[1][2] This guide provides a comprehensive exploration of the mechanisms of action of key derivatives of 2,3-dihydrobenzo[b]dioxin-6-ol, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships, and the intricate molecular interactions that underpin the therapeutic potential of these compounds.

Part 1: The 2,3-Dihydrobenzo[b]dioxin Core: A Gateway to Diverse Bioactivity

The 2,3-dihydrobenzo[b]dioxin moiety, with its fused aromatic and dioxin rings, offers a unique combination of structural rigidity and synthetic tractability. The hydroxyl group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space.[1] This has led to the development of derivatives with activities spanning the central nervous system, oncology, and beyond.

Physicochemical Properties of the Scaffold

A foundational understanding of the parent molecule is crucial for appreciating its role in drug design.

PropertyValueSource
Molecular FormulaC₈H₈O₃PubChem[3]
Molecular Weight152.15 g/mol PubChem[3]
XLogP31.1PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]

These properties highlight a molecule with a favorable balance of hydrophilicity and lipophilicity, a desirable starting point for developing orally bioavailable drugs.

Part 2: Mechanisms of Action of Key Derivatives

The true pharmacological story of 2,3-dihydrobenzo[b]dioxin-6-ol is told through its derivatives. Here, we explore the major therapeutic areas where this scaffold has made a significant impact.

Central Nervous System: Modulators of Serotonergic and Dopaminergic Pathways

A significant body of research has focused on the development of 2,3-dihydrobenzo[b]dioxin derivatives as agents targeting neuropsychiatric disorders.

2.1.1. Dual 5-HT1A Receptor Agonists and Serotonin Transporter (SERT) Inhibitors for Depression

Several studies have reported the synthesis and evaluation of derivatives that exhibit a dual mechanism of action, acting as both 5-HT1A receptor agonists and serotonin transporter (SERT) inhibitors.[4][5] This dual activity is believed to offer a synergistic antidepressant effect with a potentially faster onset of action and an improved side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).

One notable example is a series of 2,3-dihydrobenzo[b][1][5]dioxin- and indolealkylamine derivatives. The lead compound from this series demonstrated high binding affinities for both the 5-HT1A receptor (Ki = 96 nM) and SERT (Ki = 9.8 nM).[4] In preclinical models, this compound exhibited greater antidepressant efficacy than fluoxetine.[4]

SERT_5HT1A_Pathway SERT SERT Synaptic_Serotonin Synaptic Serotonin SERT->Synaptic_Serotonin Reuptake SERT_Inhibitor 2,3-Dihydrobenzo[b]dioxin Derivative SERT_Inhibitor->SERT Inhibition Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Serotonin->Postsynaptic_Neuron Activation Antidepressant_Effect Antidepressant Effect Postsynaptic_Neuron->Antidepressant_Effect HT1A_Receptor 5-HT1A Receptor Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) HT1A_Receptor->Downstream_Signaling HT1A_Agonist 2,3-Dihydrobenzo[b]dioxin Derivative HT1A_Agonist->HT1A_Receptor Agonism Downstream_Signaling->Antidepressant_Effect

Caption: Dual mechanism of antidepressant derivatives.

2.1.2. Dopamine D4 Receptor Antagonists for Schizophrenia

The dopamine D4 receptor is a key target in the treatment of schizophrenia, particularly the negative symptoms and cognitive deficits.[6][7] Derivatives of 2,3-dihydrobenzo[b]dioxin have been developed as potent and selective D4 receptor antagonists. For instance, 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine was identified as a potent D4 antagonist with over 1,100-fold selectivity over D2 and D3 receptors.[6][7] This high selectivity is crucial for minimizing the extrapyramidal side effects associated with less selective antipsychotics.

Oncology: PARP1 Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the repair of single-strand DNA breaks.[8] Inhibiting PARP1 in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations, leads to synthetic lethality and cell death. The 2,3-dihydrobenzo[b]dioxin scaffold has been successfully employed to develop potent PARP1 inhibitors.[1][8]

Through high-throughput virtual screening and subsequent chemical modifications, a derivative, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-8-carboxamide, was identified with an IC₅₀ of 0.082 μM against PARP1.[8]

PARP1_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_PARP1 Recombinant PARP1 Enzyme Incubation Incubate at 37°C Recombinant_PARP1->Incubation Derivative 2,3-Dihydrobenzo[b]dioxin Derivative (Test Compound) Derivative->Incubation NAD NAD+ (Substrate) NAD->Incubation Histones Histones (Acceptor Protein) Histones->Incubation PAR_Formation Poly(ADP-ribose) (PAR) Formation Incubation->PAR_Formation ELISA ELISA with anti-PAR antibody PAR_Formation->ELISA Signal_Quantification Quantify Colorimetric Signal ELISA->Signal_Quantification IC50_Calculation Calculate IC50 Value Signal_Quantification->IC50_Calculation

Caption: Workflow for determining PARP1 inhibition.

Part 3: Synthetic Methodologies and Experimental Protocols

The synthesis of 2,3-dihydrobenzo[b]dioxin-6-ol and its derivatives is a key aspect of their development.

Synthesis of the Core Scaffold: 2,3-Dihydrobenzo[b]dioxin-6-ol

The parent compound can be synthesized through various routes, often starting from catechol or its derivatives. A common method involves the reaction of 4-bromocatechol with 1,2-dibromoethane followed by functional group manipulations.

Protocol: Synthesis of a Chalcone Derivative

Chalcones derived from 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethan-1-one have been investigated for their biological activities.[9]

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: Prepare 1-(2,3-dihydrobenzo[1][5]dioxin-6-yl)ethanone by the Friedel-Crafts acylation of benzo[1][5]dioxane.[9]

  • Claisen-Schmidt Condensation:

    • Dissolve 1-(2,3-dihydrobenzo[1][5]dioxin-6-yl)ethanone (0.01 mol) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol) in ethanol.[9]

    • Add an aqueous solution of NaOH (30%) and stir the mixture at room temperature for 4-6 hours.[9]

    • Monitor the reaction by thin-layer chromatography.

  • Isolation and Purification:

    • Refrigerate the reaction mixture overnight to facilitate precipitation.[9]

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Part 4: Future Perspectives and Conclusion

The 2,3-dihydrobenzo[b]dioxin-6-ol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological targets that its derivatives can modulate underscore its importance in medicinal chemistry. Future research is likely to expand into other therapeutic areas, such as anti-inflammatory and antimicrobial agents. The exploration of more complex derivatives and the use of computational modeling will undoubtedly unlock new pharmacological potentials of this privileged structure.

This guide has provided a comprehensive overview of the known mechanisms of action of key derivatives of 2,3-dihydrobenzo[b]dioxin-6-ol, highlighting its significance as a versatile scaffold in drug discovery. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon the existing knowledge and develop the next generation of therapeutics based on this remarkable molecular framework.

References

  • Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][5]dioxin- and indolealkylamine derivatives as potential antidepressants . PubMed. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol . PubChem. Available at: [Link]

  • Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][5]dioxine derivatives as potential antidepressants . PubMed. Available at: [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors . PubMed. Available at: [Link]

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)prop-2-en-1-one . National Institutes of Health. Available at: [Link]

  • 2,3-Dihydrobenzo[b][1][5]dioxin-6-ol . MySkinRecipes. Available at: [Link]

  • 1-(2,3-Dihydrobenzo[ b][1][5]dioxin-6-yl) . PubMed. Available at: [Link]

  • 1-(2,3-Dihydrobenzo[b][1][5]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine . National Center for Biotechnology Information. Available at: [Link]

Sources

biological activity of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of the 2,3-Dihydrobenzo[b]dioxin Scaffold

Abstract

The 2,3-dihydrobenzo[b][1][2]dioxin moiety is a prominent heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][3] While the parent molecule, 2,3-Dihydrobenzo[b]dioxin-6-ol, is primarily recognized as a key synthetic intermediate, its structural framework is integral to numerous derivatives exhibiting significant pharmacological properties. This technical guide provides a comprehensive overview of the diverse biological activities associated with this scaffold, with a focus on its applications in oncology, neuropharmacology, and anti-inflammatory research. We will delve into the mechanisms of action, structure-activity relationships, and key experimental data for prominent derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The 2,3-Dihydrobenzo[b]dioxin Core: A Foundation for Bioactivity

Chemical Identity of 2,3-Dihydrobenzo[b]dioxin-6-ol

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-Hydroxy-1,4-benzodioxane, is an organic compound with the molecular formula C₈H₈O₃.[4] Its structure features a benzene ring fused to a 1,4-dioxane ring, with a hydroxyl group attached to the benzene ring. This arrangement provides a unique combination of aromatic and heterocyclic properties, making it a valuable precursor in organic synthesis.

Table 1: Physicochemical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol

PropertyValueSource
Molecular Formula C₈H₈O₃PubChem[4]
Molecular Weight 152.15 g/mol PubChem[4]
CAS Number 10288-72-9PubChem[4]
Boiling Point 291.4°CMySkinRecipes[3]
Appearance Not specified, likely a solid at room temperatureGeneral chemical knowledge
A Versatile Scaffold in Medicinal Chemistry

The true potential of 2,3-Dihydrobenzo[b]dioxin-6-ol lies in its utility as a versatile intermediate for creating more complex molecules with therapeutic potential.[1] The benzodioxane core is a key feature in the design of compounds with specific biological activities.[1] Its structural resemblance to benzodioxole derivatives contributes to metabolic stability and can enhance the bioavailability of drug candidates.[3] The following sections will explore the diverse biological activities that have been achieved through the chemical modification of this core structure.

Anticancer Activities of 2,3-Dihydrobenzo[b]dioxin Derivatives

The 2,3-dihydrobenzo[b]dioxin scaffold has been successfully employed in the development of potent anticancer agents targeting various mechanisms of cancer cell proliferation and survival.

PARP1 Inhibition

Poly(ADP-ribose)polymerase 1 (PARP1) is a crucial enzyme in the repair of single-strand DNA breaks, making it a significant target for anticancer therapies.[5] A derivative of 2,3-dihydrobenzo[b]dioxin, specifically 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as a lead compound for the development of potent PARP1 inhibitors.[1][5]

Through high-throughput virtual screening of a small molecule library, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (compound 4 in the study) was identified as a promising PARP1 inhibitor.[5] This led to further chemical modifications and scaffold hopping, resulting in the identification of even more potent inhibitors.[5]

Table 2: PARP1 Inhibitory Activity of 2,3-Dihydrobenzo[b]dioxin Derivatives

CompoundStructureIC₅₀ (µM)
3 (Structure not provided)12
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10 (Structure not provided)0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.082
Data sourced from a study on PARP1 inhibitors.[5]

The discovery of these potent PARP1 inhibitors involved a multi-step process beginning with computational screening and culminating in chemical synthesis and enzymatic assays.

G cluster_0 Computational Screening cluster_1 Experimental Validation & Optimization a Maybridge Small Molecule Library (54,836 compounds) b Ligand Preparation & Filtering (MW, ionization, tautomers, etc.) a->b c Refined Library (15,621 compounds) b->c d High-Throughput Virtual Screening (PARP1 crystal structure) c->d e Identification of 11 Compounds d->e f Recombinant PARP1 Enzyme Assay e->f Evaluation g Identification of 3 Hits (IC50: 0.88-12 µM) f->g h Selection of Lead Compound 4 (IC50 = 5.8 µM) g->h i Analogue Synthesis & Scaffold Hopping h->i j Identification of Potent Inhibitor 49 (IC50 = 0.082 µM) i->j

Caption: Workflow for the discovery of PARP1 inhibitors.

The inhibitory activity of the synthesized compounds against PARP1 was determined using a recombinant enzyme assay. While the specific protocol details are proprietary to the research, a general methodology for such an assay is as follows:

  • Preparation of Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD⁺ (the substrate for PARP1), and the test compounds are prepared in an appropriate buffer.

  • Reaction Incubation: The PARP1 enzyme is incubated with activated DNA and the test compound at various concentrations for a specified time at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of NAD⁺.

  • Detection of PARP Activity: The activity of PARP1 is measured by quantifying the amount of poly(ADP-ribose) (PAR) produced. This can be done using various methods, such as ELISA-based assays with anti-PAR antibodies or by measuring the consumption of NAD⁺.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.

Tubulin Polymerization Inhibition

Certain derivatives of 2,3-dihydrobenzo[b]dioxin have demonstrated potent anti-cancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[6][7]

A study on a library of substituted phenylacrylonitrile analogs incorporating the 2,3-dihydrobenzo[b][1][2]dioxin-6-yl moiety revealed a particularly potent compound, designated as 3j .[6][7] This compound exhibited growth inhibitory (GI₅₀) values of less than 100 nM against a wide range of human cancer cell lines.[6][7] Further investigation showed that compound 3j inhibits tubulin polymerization, and molecular docking studies suggest that it binds to the colchicine-binding site at the dimer interface of tubulin.[6][7]

Table 3: Growth Inhibitory (GI₅₀) Data for Selected Phenylacrylonitrile Analogs

CompoundAverage GI₅₀ (µM)Cell Line Panel
3h >10060 human cancer cell lines
3i >10060 human cancer cell lines
3j <0.160 human cancer cell lines
DMU-212 (Control) 3.560 human cancer cell lines
Data from a study on phenylacetonitrile analogs.[6][7]

The effect of the compounds on tubulin polymerization can be assessed using an in vitro assay. A standard protocol is outlined below:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., MES or PIPES buffer with Mg²⁺ and GTP), and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by increasing the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle only). The concentration of the compound that inhibits polymerization by 50% (IC₅₀) can be determined.

B-Raf Kinase Inhibition

Derivatives of 2,3-dihydrobenzo[b]dioxin have also been investigated as inhibitors of B-Raf kinase, a key enzyme in the MAPK/ERK signaling pathway that is often mutated in melanoma.[8]

Two series of novel 2,3-dihydrobenzo[b]dioxin-containing pyrazole derivatives were synthesized and evaluated for their B-Raf inhibitory and anti-proliferative activities.[8] Compound C14 ((3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanone) emerged as the most potent, with an IC₅₀ of 0.11 µM against B-Raf(V600E) and a GI₅₀ of 0.58 µM against the WM266.4 human melanoma cell line.[8]

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 a Growth Factor b Receptor Tyrosine Kinase a->b c RAS b->c d B-Raf c->d e MEK d->e f ERK e->f g Transcription Factors f->g h Gene Expression (Proliferation, Survival) g->h i Compound C14 i->d Inhibits B-Raf(V600E)

Caption: Inhibition of the B-Raf signaling pathway.

Neuropharmacological Activities

The 2,3-dihydrobenzo[b]dioxin scaffold has proven to be a valuable template for the design of agents targeting the central nervous system, particularly for the treatment of depression and other neuropsychiatric disorders.

Antidepressant Activity through Serotonin System Modulation

Derivatives of 2,3-dihydrobenzo[b]dioxin have been synthesized as dual-acting ligands for the serotonin (5-HT) system, exhibiting high affinities for both the 5-HT₁ₐ receptor and the serotonin transporter (SERT).[2]

A series of 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives were synthesized and evaluated for their antidepressant-like effects.[2] One of the most promising compounds from this study, designated as compound 5 , displayed high binding affinities for both the 5-HT₁ₐ receptor (Ki = 96 nM) and SERT (Ki = 9.8 nM).[2] This compound acted as an agonist at the 5-HT₁ₐ receptor and an inhibitor of SERT, and it demonstrated greater antidepressant efficacy than fluoxetine in animal models.[2] In a separate study, another derivative, 8g , from a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][2]dioxines, also showed high affinities for the 5-HT₁ₐ (Ki = 17 nM) and 5-HT₂ₐ (Ki = 0.71 nM) receptors and produced significant antidepressant-like effects.[9]

Table 4: Binding Affinities (Ki, nM) of 2,3-Dihydrobenzo[b]dioxin Derivatives at Serotonin Receptors and Transporter

Compound5-HT₁ₐ Receptor (Ki, nM)SERT (Ki, nM)5-HT₂ₐ Receptor (Ki, nM)
5 969.8Not reported
8g 17Not reported0.71
Data compiled from studies on potential antidepressants.[2][9]

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.

  • Animal Acclimatization: Mice are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compounds, a positive control (e.g., fluoxetine), and a vehicle control are administered to different groups of mice, typically via intraperitoneal injection, at a specified time before the test.

  • Test Procedure: Each mouse is individually placed in a transparent cylinder filled with water (25°C) from which it cannot escape. The total duration of the test is typically 6 minutes.

  • Behavioral Scoring: The behavior of the mouse is recorded, usually during the last 4 minutes of the test. The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Dopamine D₄ Receptor Antagonism

The 2,3-dihydrobenzo[b]dioxin structure has also been incorporated into selective antagonists for the dopamine D₄ receptor, which is implicated in the pathophysiology of schizophrenia.[10] A potent antagonist, 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine (3d ), was developed with over 1,100-fold selectivity for D₄ receptors over D₂ and D₃ receptors, leading to the development of a potential radioligand for PET imaging.[10]

Anti-inflammatory Properties

Derivatives of the 2,3-dihydro-1,4-benzodioxin subunit have also been explored for their anti-inflammatory potential.

In Vivo Anti-inflammatory Activity

A study describing the synthesis of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin moiety found that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited anti-inflammatory potency comparable to that of Ibuprofen in a carrageenan-induced rat paw edema assay.[11]

Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.

  • Animal Preparation: Rats are fasted overnight before the experiment.

  • Compound Administration: The test compound, a positive control (e.g., Ibuprofen), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Other Reported Biological Activities

The versatility of the 2,3-dihydrobenzo[b]dioxin scaffold is further demonstrated by its application in developing compounds with other pharmacological effects.

  • Hypotensive Activity: Analogs of the drug isoxsuprine, where the phenoxyethyl group is incorporated into a 2,3-dihydro-1,4-benzodioxin ring, have been synthesized and shown to possess hypotensive activity in rats.[12]

  • Enzyme Inhibition: Novel sulfonamide-acetamide derivatives synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have been evaluated for their potential as enzyme inhibitors.[13]

Summary and Future Perspectives

The 2,3-dihydrobenzo[b]dioxin scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antidepressant, and anti-inflammatory effects. The structural rigidity and favorable physicochemical properties of this moiety make it an attractive core for further exploration in drug design and development.

Future research should focus on:

  • Elucidating the intrinsic biological activity of the parent compound, 2,3-Dihydrobenzo[b]dioxin-6-ol, and its simple derivatives.

  • Expanding the diversity of derivatives through combinatorial chemistry and target-oriented synthesis to explore new biological targets.

  • Conducting in-depth mechanistic studies for the most promising compounds to better understand their modes of action at the molecular level.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards clinical development.

The continued investigation of the 2,3-dihydrobenzo[b]dioxin scaffold holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

  • 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol - Benchchem. (URL: )

  • 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem. (URL: [Link])

  • Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC - NIH. (URL: [Link])

  • Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed. (URL: [Link])

  • Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells | Request PDF - ResearchGate. (URL: [Link])

  • 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol - MySkinRecipes. (URL: [Link])

  • 1-(2,3-Dihydrobenzo[ b][1][2]dioxin-6-yl) - PubMed - NIH. (URL: [Link])

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][2]dioxine derivatives as potential antidepressants - PubMed. (URL: [Link])

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxin-2-yl)(piperazin-1-yl)methanone. (URL: [Link])

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (URL: [Link])

  • Design, Modification and 3D QSAR Studies of Novel 2,3-dihydrobenzo[b][1][2]dioxin-containing 4,5-dihydro-1H-pyrazole Derivatives as Inhibitors of B-Raf Kinase - PubMed. (URL: [Link])

  • 2,3-dihydrobenzo[b][1][2]dioxin-6-ol (10288-72-9) - Chemchart. (URL: [Link])

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. (URL: [Link])

  • Antioxidant properties of di-tert-butylhydroxylated flavonoids | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine - PubMed. (URL: [Link])

Sources

Introduction: Unveiling the Potential of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2,3-Dihydrobenzo[b]dioxin-6-ol

2,3-Dihydrobenzo[b]dioxin-6-ol is a heterocyclic organic compound featuring a benzodioxane core with a hydroxyl substituent. Its molecular structure (C₈H₈O₃) presents a compelling starting point for medicinal chemistry and drug development.[1] This scaffold is recognized as a valuable intermediate in the synthesis of more complex pharmaceuticals and bioactive molecules, in part due to its structural resemblance to benzodioxole derivatives, which are noted for their metabolic stability.[2][3] Derivatives of the 2,3-dihydrobenzo[b]dioxin framework have been explored for a range of therapeutic applications, including the development of potent inhibitors for enzymes like Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[2]

The phenolic hydroxyl group is a critical pharmacophore, strongly suggesting the potential for antioxidant activity. This activity often forms the mechanistic basis for broader cytoprotective, anti-inflammatory, and other beneficial biological effects. This guide, therefore, provides a comprehensive framework for the systematic in vitro evaluation of 2,3-Dihydrobenzo[b]dioxin-6-ol. We will proceed from foundational antioxidant screening to the elucidation of specific molecular mechanisms and conclude with essential safety assessments, providing researchers with a robust, field-proven workflow.

Part 1: Foundational Bioactivity Screening: Quantifying Antioxidant Capacity

Rationale: The primary and most logical starting point for characterizing a phenolic compound like 2,3-Dihydrobenzo[b]dioxin-6-ol is to determine its antioxidant potential. This is because oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases. An effective antioxidant can neutralize these harmful radicals, representing a foundational therapeutic action. We begin with rapid, cost-effective acellular assays before progressing to more biologically relevant cell-based systems.

Acellular Radical Scavenging Assays: DPPH & ABTS

These assays serve as the first-pass screen for direct antioxidant activity. They measure the compound's intrinsic ability to scavenge stable synthetic radicals through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4]

Causality Behind Experimental Choice: We employ two distinct acellular assays to gain a more comprehensive understanding. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is typically scavenged more efficiently by compounds that operate via the HAT mechanism, while the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation can be neutralized by compounds acting through both HAT and SET pathways.[4] Comparing results from both can provide initial mechanistic insights.

  • Reagent Preparation:

    • Prepare a stock solution of 2,3-Dihydrobenzo[b]dioxin-6-ol in a suitable solvent (e.g., Methanol or DMSO).

    • Prepare a 120 µM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[5]

    • Prepare a positive control, such as Trolox or Ascorbic Acid, at a known concentration range.

  • Assay Procedure (96-well plate format):

    • To triplicate wells, add 20 µL of various concentrations of the test compound.

    • Add 20 µL of solvent to negative control wells and 20 µL of the positive control to its respective wells.[5]

    • Initiate the reaction by adding 180-200 µL of the DPPH working solution to all wells.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance at ~517 nm using a microplate reader.[4][6]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.[7]

    • Generate the ABTS radical cation (ABTS•+) by mixing the two solutions in a 1:1 ratio and allowing them to stand in the dark at room temperature for 12-16 hours.[7]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[8]

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of the test compound at various concentrations to triplicate wells.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.[9]

    • Incubate at room temperature for 5-6 minutes.[7]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 734 nm.[7]

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

G cluster_0 Acellular Antioxidant Screening Workflow Compound Test Compound (2,3-Dihydrobenzo[b]dioxin-6-ol) DPPH_Assay DPPH Assay (Abs @ 517nm) Compound->DPPH_Assay ABTS_Assay ABTS Assay (Abs @ 734nm) Compound->ABTS_Assay IC50_DPPH Calculate IC50 (DPPH) DPPH_Assay->IC50_DPPH IC50_ABTS Calculate IC50 (ABTS) ABTS_Assay->IC50_ABTS Comparison Compare Potency & Infer Mechanism (HAT/SET) IC50_DPPH->Comparison IC50_ABTS->Comparison

Caption: Workflow for initial acellular antioxidant screening.

AssayParameterExpected Result for Active CompoundPositive Control
DPPHIC₅₀ (µM)Low value indicates high potencyTrolox / Ascorbic Acid
ABTSIC₅₀ (µM)Low value indicates high potencyTrolox / Ascorbic Acid
Cell-Based Antioxidant Assay: A Step Towards Biological Relevance

Rationale: While acellular assays are excellent for initial screening, they do not account for crucial biological factors like cell uptake, distribution, and metabolism.[10][11] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant effects within a living cell, providing more physiologically relevant data.[10]

Self-Validating System: The assay uses human hepatocarcinoma HepG2 cells, which are metabolically active. A probe, 2′,7′-dichlorofluorescin diacetate (DCFH-DA), is loaded into the cells. Cellular esterases cleave the diacetate, trapping the probe (now DCFH) inside.[11] A peroxyl radical generator (ABAP) is then added, which oxidizes DCFH to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will enter the cell and prevent this oxidation, leading to a reduction in fluorescence.[10][11]

  • Cell Culture:

    • Culture HepG2 cells in a 96-well, black, clear-bottom plate until they reach >90% confluence.[12]

  • Assay Procedure:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Treat the cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 1 hour.

    • Add 25 µM DCFH-DA to the wells and incubate for a further hour.

    • Wash the cells again with PBS to remove the extracellular probe.

    • Add 600 µM 2,2′-azobis(2-amidinopropane) dihydrochloride (ABAP) to all wells except the negative controls to induce oxidative stress.[11]

  • Data Acquisition & Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence kinetically every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.[12]

    • Calculate the area under the curve (AUC) for each concentration.

    • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Results are often expressed as micromoles of quercetin equivalents (QE).[10]

G cluster_1 Cellular Antioxidant Activity (CAA) Assay Principle DCFH_DA DCFH-DA (Cell Permeable) HepG2 HepG2 Cell DCFH_DA->HepG2 DCFH DCFH (Trapped) DCFH_DA->DCFH Esterases Esterases Cellular Esterases DCF DCF (Fluorescent) ABAP ABAP (Radical Generator) ROS Peroxyl Radicals (ROS) ABAP->ROS ROS->DCF Oxidizes Compound Antioxidant (Test Compound) Compound->ROS Scavenges

Caption: Principle of the cell-based CAA assay.

Part 2: Elucidating Mechanisms of Cytoprotection

Rationale: Potent antioxidant activity often translates into broader cytoprotective effects by modulating key signaling pathways that regulate inflammation and cellular defense. Investigating these pathways provides a deeper understanding of the compound's mechanism of action beyond simple radical scavenging.

The Keap1-Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that controls the expression of a vast array of antioxidant and detoxification genes.[13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[13] Electrophilic compounds or oxidative stress can modify Keap1, releasing Nrf2, which then translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[14]

Causality Behind Experimental Choice: As a phenolic compound, 2,3-Dihydrobenzo[b]dioxin-6-ol may not only act as a direct antioxidant but could also be an indirect antioxidant by activating the Nrf2 pathway. An Nrf2 activation assay is therefore critical to distinguish between these mechanisms.

  • Cell Line:

    • Utilize a stable cell line containing an ARE-driven reporter gene (e.g., ARE-luciferase in HepG2 cells).[14]

  • Assay Procedure:

    • Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere.

    • Treat the cells with various concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol for a predetermined time (e.g., 6-24 hours). Use a known Nrf2 activator like sulforaphane as a positive control.[13]

  • Data Acquisition & Analysis:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.

    • Normalize the reporter activity to cell viability (measured in a parallel plate via MTT assay) to exclude cytotoxicity-related artifacts.

    • Express results as fold-induction over the vehicle control and determine the EC₁․₅ (concentration for 1.5-fold induction) or EC₅₀.

G cluster_2 Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Degradation Proteasomal Degradation Nrf2_Keap1->Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Compound Compound / Oxidative Stress Compound->Nrf2_Keap1 Disrupts ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Transcription Gene Transcription (e.g., HO-1, NQO1) ARE->Transcription

Caption: Activation of the Nrf2-ARE antioxidant pathway.

Anti-inflammatory Potential: NF-κB Pathway

Chronic inflammation is closely linked to oxidative stress. The NF-κB (Nuclear Factor-kappa B) transcription factor is a pivotal mediator of inflammatory responses. There is significant crosstalk between the Nrf2 and NF-κB pathways, where Nrf2 activation often inhibits NF-κB activity, thus reducing inflammation.[13] Therefore, assessing the effect of 2,3-Dihydrobenzo[b]dioxin-6-ol on NF-κB activation is a logical extension of its antioxidant characterization. Common in vitro assays include measuring the inhibition of protein denaturation or enzyme activity (COX/LOX).[15]

Part 3: Essential Safety and Viability Assessment

Rationale: A compound's therapeutic potential is meaningless without an acceptable safety profile. Early-stage in vitro toxicology screening is essential to identify potential liabilities and determine a therapeutic window.[16][17] The most fundamental safety assessment is determining a compound's effect on cell viability and metabolic activity.

Self-Validating System: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[18] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2 for general toxicity, or a specific cell line relevant to a therapeutic target) in a 96-well plate and allow cells to adhere overnight.

  • Assay Procedure:

    • Treat the cells with a wide range of concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[20]

    • Insoluble formazan crystals will form. Carefully remove the MTT solution.

  • Data Acquisition & Analysis:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[21]

    • Measure the absorbance of the resulting purple solution, typically between 500 and 600 nm (e.g., 570 nm).[18]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

G cluster_3 MTT Cytotoxicity Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compound (24-72h) Seed->Treat MTT_add Add MTT Reagent (Yellow, Soluble) Treat->MTT_add Incubate Incubate (2-4h) Viable cells reduce MTT MTT_add->Incubate Formazan Formazan Crystals Form (Purple, Insoluble) Incubate->Formazan Solubilize Add Solubilizer (e.g., DMSO) Formazan->Solubilize Read Read Absorbance (~570nm) Solubilize->Read CC50 Calculate CC50 Read->CC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Cell LineIncubation TimeParameterResult
HepG224hCC₅₀ (µM)Value
HepG248hCC₅₀ (µM)Value
(Other)24hCC₅₀ (µM)Value

Synthesis and Data Interpretation

A comprehensive profile of 2,3-Dihydrobenzo[b]dioxin-6-ol is achieved by integrating the data from these orthogonal assays. The key is to look for a therapeutic window. The Selectivity Index (SI) , calculated as SI = CC₅₀ / IC₅₀, is a critical metric. A high SI value (typically >10) is desirable, as it indicates that the compound exerts its biological effect (e.g., antioxidant activity) at concentrations far below those at which it causes general cytotoxicity. A compound that is a potent Nrf2 activator at non-toxic concentrations would be a particularly promising lead for further development.

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the in vitro characterization of 2,3-Dihydrobenzo[b]dioxin-6-ol. By systematically progressing from broad antioxidant screening (DPPH, ABTS) to more biologically complex models (CAA) and mechanistic pathway analysis (Nrf2), while integrating essential cytotoxicity testing (MTT), researchers can build a robust data package. This workflow not only elucidates the compound's primary bioactivity but also provides crucial insights into its mechanism of action and safety profile, establishing a solid foundation for its potential development as a novel therapeutic agent.

References

  • A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. (2025). Benchchem.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • Re, R., Pellegrini, N., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Tharanga, H. G. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • Wikipedia contributors. (n.d.). MTT assay. Wikipedia. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ACS Publications. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cell-Based Antioxidant Assays. (n.d.). BioIVT. [Link]

  • Trouillas, P., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

  • MTT Assay for Cytotoxicity. (2018). G-Biosciences. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021). ResearchGate. [Link]

  • Tharanga, H. G. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Application Notes and Protocols for the Preparation of ABTS Working Solution in Antioxidant Assays. (2025). Benchchem.
  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]

  • DPPH Assay Procedure Guide. (n.d.). Scribd. [Link]

  • Xia, M., et al. (2018). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1714, 213–225. [Link]

  • DPPH radical scavenging activity. (n.d.). Marine Biology. [https://www.sc.u-tokai.ac.jp/rika/koza/kaiyoseibutsu/banno/Protocol/DPPH radical scavenging activity.pdf]([Link] radical scavenging activity.pdf)

  • Wang, L., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 72. [Link]

  • Human NRF2 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

  • Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). Springer Nature Experiments. [Link]

  • Gunathilake, K.D.P.P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Biomedicines, 6(4), 107. [Link]

  • Pérez-Jiménez, J., et al. (2010). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition, 50(7), 609-635. [Link]

  • NRF2 Signaling: A Keystone in Inflammation and Disease Management. (2024). Assay Genie. [Link]

  • Kumar, V., et al. (2012). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 4(3), 204-207. [Link]

  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE. [Link]

  • Madhavan, L., et al. (2016). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Antioxidants, 5(1), 7. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. [Link]

  • Predictive in vitro toxicology screening to guide chemical design in drug discovery. (2019). Current Opinion in Toxicology, 15, 99-108. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (2019). Journal of Advanced Research, 15, 1-4. [Link]

  • Šućur, J., et al. (2023). Quantitative Analysis of Polyphenols and In Vitro Antioxidant, Antimicrobial and Toxicity Assessments in Needles of Five Pinus Species from Montenegro. MDPI. [Link]

  • 2,3-Dihydrobenzo[b][4]dioxin-6-ol. (n.d.). MySkinRecipes. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. (n.d.). PubChem. [Link]

  • 2,3-dihydrobenzo[b][4]dioxin-6-ol (10288-72-9). (n.d.). Chemchart. [Link]

  • Shiferie, F., & Tadesse, S. (2022). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Heliyon, 8(1), e08723. [Link]

Sources

Spectroscopic Characterization of 2,3-Dihydrobenzo[b]dioxin-6-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydrobenzo[b]dioxin-6-ol, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for the structural elucidation and quality control of this versatile molecule.

Molecular Structure and its Spectroscopic Implications

2,3-Dihydrobenzo[b]dioxin-6-ol, with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol , possesses a unique structural architecture that gives rise to a distinct spectroscopic fingerprint.[3][4] The molecule consists of a benzene ring fused to a 1,4-dioxane ring, with a hydroxyl group at the 6-position of the aromatic ring. This arrangement dictates the chemical environment of each proton and carbon atom, the vibrational modes of the chemical bonds, and the fragmentation pattern upon ionization.

Molecular Structure of 2,3-Dihydrobenzo[b]dioxin-6-ol

Figure 1. Chemical structure of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,3-Dihydrobenzo[b]dioxin-6-ol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3-Dihydrobenzo[b]dioxin-6-ol is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxane ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the ether oxygens and the hydroxyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2,3-Dihydrobenzo[b]dioxin-6-ol in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of the exchangeable hydroxyl proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (H-5)~6.7d~2.5
Aromatic H (H-7)~6.6dd~8.5, 2.5
Aromatic H (H-8)~6.8d~8.5
Methylene (O-CH₂-CH₂-O)~4.2s-
Hydroxyl (OH)5.0 - 9.0 (solvent dependent)br s-

Note: The chemical shifts are estimations based on data from similar benzodioxane derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[5][6]

¹H NMR Interpretation Workflow

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube NMR Spectrometer NMR Spectrometer Transfer to\nNMR Tube->NMR Spectrometer Acquire FID Acquire FID NMR Spectrometer->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline\nCorrection Phase & Baseline Correction Fourier Transform->Phase & Baseline\nCorrection Chemical Shift\nCalibration Chemical Shift Calibration Phase & Baseline\nCorrection->Chemical Shift\nCalibration Signal Integration\n& Coupling Analysis Signal Integration & Coupling Analysis Chemical Shift\nCalibration->Signal Integration\n& Coupling Analysis Structure Confirmation Structure Confirmation Signal Integration\n& Coupling Analysis->Structure Confirmation

Figure 2. Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the dioxane ring, only one signal is expected for the two methylene carbons. The aromatic region will show distinct signals for each carbon atom, with their chemical shifts influenced by the attached oxygen atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

  • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon.

  • Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-O (Aromatic)~148
C-OH (Aromatic)~142
C-H (Aromatic)~118
C-H (Aromatic)~117
C-H (Aromatic)~115
C-C (Aromatic)~110
O-C H₂-C H₂-O~64

Note: These are predicted chemical shifts based on known data for similar structures.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3-Dihydrobenzo[b]dioxin-6-ol, the key vibrational bands will correspond to the O-H, C-H, C=C, and C-O bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3500 - 3200Strong, broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=C stretch (aromatic)1600 - 1450Medium to strong
C-O stretch (aryl ether)1275 - 1200Strong
C-O stretch (aliphatic ether)1150 - 1085Strong
C-O stretch (phenolic)1260 - 1180Strong

The presence of a broad band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. The strong absorptions in the "fingerprint region" (below 1500 cm⁻¹) corresponding to the C-O stretching vibrations are characteristic of the dioxo- and hydroxyl- functionalities.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 152.

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway involves the loss of ethylene (C₂H₄) from the dioxane ring, leading to a radical cation at m/z 124. Subsequent loss of CO would yield a fragment at m/z 96.

Plausible Mass Spectrometry Fragmentation

2,3-Dihydrobenzo[b]dioxin-6-ol\n(m/z = 152) 2,3-Dihydrobenzo[b]dioxin-6-ol (m/z = 152) Fragment 1\n(m/z = 124) Fragment 1 (m/z = 124) 2,3-Dihydrobenzo[b]dioxin-6-ol\n(m/z = 152)->Fragment 1\n(m/z = 124) - C₂H₄ Fragment 2\n(m/z = 96) Fragment 2 (m/z = 96) Fragment 1\n(m/z = 124)->Fragment 2\n(m/z = 96) - CO

Figure 3. A simplified representation of a possible fragmentation pathway.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of 2,3-Dihydrobenzo[b]dioxin-6-ol. The expected spectroscopic data presented in this guide, derived from fundamental principles and analysis of related structures, serves as a reliable reference for researchers in the synthesis and application of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for unambiguous structural confirmation.

References

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.).
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - Scirp.org. (2022-09-23).
  • 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). (n.d.).
  • 1,4-Benzodioxan(493-09-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 2,3-Dihydrobenzo[b][5][7]dioxin-6-ol - Benchchem. (n.d.). Retrieved from

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][5][7]dioxin-6-yl)prop-2-en-1-one - NIH. (n.d.). Retrieved from

  • 1,4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PubMed Central. (2025-03-13).
  • 2,3-dihydrobenzo[b][5][7]dioxin-6-ol (10288-72-9) - Chemchart. (n.d.). Retrieved from

  • 1,4-Benzodioxan - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 2,3-Dihydro-1,4-benzodioxin-6-ol - PubChem. (n.d.).
  • Synthesis of 2,3-dihydrobenzo[b][5][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (n.d.). Retrieved from

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. (n.d.).
  • 2,3-DIHYDROBENZO[B][5][7]DIOXIN-6-OL | CymitQuimica. (n.d.). Retrieved from

  • (2,3-Dihydro-benzo[5][7]dioxin-6-yl)-phenyl-methanone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from

Sources

An In-depth Technical Guide to the Toxicological Profile of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 2,3-Dihydrobenzo[b]dioxin-6-ol (CAS No. 10288-72-9), a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. While specific toxicological data for this compound is limited, its structural relation to the broader class of dioxin-like compounds necessitates a thorough evaluation of its potential hazards. This document synthesizes available safety data, outlines the probable mechanistic pathways of toxicity based on the well-established Aryl Hydrocarbon Receptor (AHR) signaling cascade, and presents a structured framework for its comprehensive toxicological assessment. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling practices and guide future toxicological investigations.

Introduction and Chemical Identity

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-Hydroxy-1,4-benzodioxane, is a heterocyclic compound that serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents such as Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.[1] Its utility in drug discovery underscores the importance of a clear understanding of its toxicological profile.

Table 1: Chemical and Physical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol

PropertyValueSource
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
CAS Number 10288-72-9[2]
IUPAC Name 2,3-dihydro-1,4-benzodioxin-6-ol[2]
Synonyms 6-Hydroxy-1,4-benzodioxane, 2,3-dihydrobenzo[b][2]dioxin-6-ol[2]
Appearance Not specified (likely a solid)
Solubility No data available

Known Toxicological Data and Hazard Classification

Table 2: GHS Hazard Classification for 2,3-Dihydrobenzo[b]dioxin-6-ol

Hazard ClassHazard StatementPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning

Source: PubChem.[2]

The available Safety Data Sheets (SDS) for this compound from suppliers like Sigma-Aldrich and Fisher Scientific often state "No data available" for critical endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity.[3] This significant data gap necessitates a precautionary approach to its handling and a predictive toxicological assessment based on its chemical structure.

Mechanistic Insights: The Aryl Hydrocarbon Receptor (AHR) Pathway

Given that 2,3-Dihydrobenzo[b]dioxin-6-ol is a derivative of the 1,4-benzodioxin scaffold, a core structure found in many dioxin-like compounds, its toxicological effects are likely mediated through the Aryl Hydrocarbon Receptor (AHR).[4][5] The AHR is a ligand-activated transcription factor that orchestrates a wide range of cellular responses to environmental xenobiotics.[5][6][7] The most studied and potent AHR ligand is 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).[5][7]

The canonical AHR signaling pathway provides a robust framework for predicting the potential toxicities of 2,3-Dihydrobenzo[b]dioxin-6-ol.

AHR_Pathway Compound 2,3-Dihydrobenzo[b]dioxin-6-ol (or other Dioxin-like compound) AHR_complex AHR-HSP90-XAP2 Complex Compound->AHR_complex Binding and conformational change AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Release of HSP90/XAP2 AHR_ARNT AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT Nuclear Translocation and Dimerization ARNT ARNT ARNT->AHR_ARNT DRE Dioxin Response Element (DRE) (on DNA) AHR_ARNT->DRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1A2, CYP1B1) DRE->Gene_Transcription Initiation Cellular_Responses Adverse Cellular Responses: - Oxidative Stress - Cell Cycle Dysregulation - Apoptosis - Inflammation Gene_Transcription->Cellular_Responses Leads to

Figure 1: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Causality of the AHR Pathway:

  • Ligand Binding: Dioxin-like compounds, likely including 2,3-Dihydrobenzo[b]dioxin-6-ol, are lipophilic and can readily pass through the cell membrane into the cytoplasm. Here, they bind to the AHR, which is part of a cytosolic protein complex with heat shock protein 90 (HSP90) and other co-chaperones.[5]

  • Nuclear Translocation and Dimerization: Ligand binding induces a conformational change in the AHR, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal. The activated AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[6]

  • DNA Binding and Gene Transcription: The AHR-ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[6] This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1).[5]

  • Adverse Cellular Outcomes: While the induction of metabolic enzymes is an adaptive response, the sustained and inappropriate activation of the AHR pathway by persistent ligands like dioxins can lead to a range of toxic effects, including:

    • Oxidative Stress: The increased activity of CYP enzymes can lead to the production of reactive oxygen species (ROS), causing cellular damage.

    • Endocrine Disruption: The AHR pathway can cross-talk with various hormonal signaling pathways, including those for estrogens, androgens, and thyroid hormones.[5]

    • Immunotoxicity: AHR activation is known to suppress the immune system, particularly B-cell function.[8]

    • Developmental and Reproductive Toxicity: Dioxins are potent developmental and reproductive toxicants, and these effects are mediated through the AHR.[5]

    • Carcinogenicity: Chronic AHR activation can promote tumor growth.[4][5]

Proposed Experimental Workflow for Toxicological Profiling

To address the existing data gaps, a tiered experimental approach is recommended to systematically evaluate the toxicology of 2,3-Dihydrobenzo[b]dioxin-6-ol. This workflow should be guided by established methodologies for assessing dioxin-like compounds.

Toxicology_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute and Sub-chronic Studies cluster_tier3 Tier 3: Specialized and Chronic Toxicity Studies AHR_Binding AHR Binding Assay (e.g., Radioligand binding) Reporter_Gene AHR-Mediated Reporter Gene Assay (e.g., CALUX Assay) AHR_Binding->Reporter_Gene Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Reporter_Gene->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, Comet assay) Cytotoxicity->Genotoxicity Acute_Toxicity Acute Oral Toxicity (OECD TG 423) Genotoxicity->Acute_Toxicity Dermal_Irritation Dermal Irritation/Corrosion (OECD TG 404) Acute_Toxicity->Dermal_Irritation Eye_Irritation Eye Irritation/Corrosion (OECD TG 405) Dermal_Irritation->Eye_Irritation Subchronic_Toxicity 28-Day or 90-Day Repeated Dose Study (OECD TG 407 or 408) Eye_Irritation->Subchronic_Toxicity Developmental_Toxicity Developmental and Reproductive Toxicity (DART) (OECD TG 414, 416) Subchronic_Toxicity->Developmental_Toxicity Carcinogenicity Carcinogenicity Bioassay (OECD TG 451) Developmental_Toxicity->Carcinogenicity Immunotoxicity Immunotoxicity Studies (e.g., T-cell dependent antibody response) Carcinogenicity->Immunotoxicity

Figure 2: A tiered experimental workflow for the toxicological profiling of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Tier 1: In Vitro Screening

Objective: To rapidly assess the potential for AHR-mediated activity, cytotoxicity, and genotoxicity.

4.1.1. AHR Binding and Activation Assays

  • Protocol: AHR-Mediated Reporter Gene Assay (e.g., CALUX)

    • Cell Culture: Use a cell line stably transfected with a luciferase reporter gene under the control of DREs (e.g., H4IIE-luc cells).

    • Compound Exposure: Plate the cells and expose them to a range of concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol for a defined period (e.g., 24 hours). Include a positive control (e.g., TCDD) and a vehicle control.

    • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ (half-maximal effective concentration).

4.1.2. Cytotoxicity Assays

  • Protocol: MTT Assay

    • Cell Culture: Plate a relevant cell line (e.g., HepG2, primary hepatocytes) in a 96-well plate.

    • Compound Exposure: Treat the cells with various concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol for 24-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration).

4.1.3. Genotoxicity Assays

  • Protocol: Ames Test (Bacterial Reverse Mutation Assay)

    • Bacterial Strains: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon.

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.

    • Exposure: Expose the bacterial strains to various concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol.

    • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

    • Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies.

    • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies indicates mutagenic potential.

Tier 2: In Vivo Acute and Sub-chronic Studies

Objective: To determine the acute toxicity and identify potential target organs following repeated exposure. These studies should be conducted in compliance with Good Laboratory Practice (GLP) principles.

  • Acute Oral Toxicity (OECD TG 423): To determine the acute oral lethal dose (LD₅₀).

  • Dermal and Eye Irritation (OECD TG 404 & 405): To assess the potential for skin and eye irritation, as suggested by the GHS classification.

  • 28-Day or 90-Day Repeated Dose Study (OECD TG 407 or 408): To evaluate the effects of repeated exposure, including clinical observations, body weight changes, hematology, clinical chemistry, and histopathology of major organs.

Tier 3: Specialized and Chronic Toxicity Studies

Objective: To investigate specific toxicities such as developmental, reproductive, and carcinogenic effects if the results from Tiers 1 and 2 indicate a significant hazard.

  • Developmental and Reproductive Toxicity (DART) Studies (OECD TG 414 & 416): To assess the potential for adverse effects on fertility, pregnancy, and fetal development.

  • Carcinogenicity Bioassay (OECD TG 451): A long-term (e.g., 2-year) study in rodents to evaluate the carcinogenic potential.

  • Immunotoxicity Studies: To investigate the effects on the immune system, such as suppression of antibody production.

Analytical Methods for Detection and Quantification

The detection and quantification of 2,3-Dihydrobenzo[b]dioxin-6-ol in biological and environmental matrices are crucial for exposure assessment and metabolism studies. While specific methods for this compound are not established, methodologies for other dioxin-like compounds can be adapted.

  • High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the gold standard for the analysis of dioxins and related compounds due to its high sensitivity and specificity.[9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can also be employed, particularly for the analysis of metabolites.

  • Immunoassays (e.g., ELISA): These can be used as rapid and cost-effective screening tools for detecting the presence of dioxin-like compounds.[10]

Conclusion and Recommendations

The toxicological profile of 2,3-Dihydrobenzo[b]dioxin-6-ol is currently incomplete. Based on its GHS classification, it should be handled with care, avoiding ingestion, and skin and eye contact, and ensuring adequate ventilation to prevent respiratory irritation.[2] The structural similarity to dioxin-like compounds strongly suggests a potential for AHR-mediated toxicity. Therefore, it is imperative that researchers and drug development professionals working with this compound exercise caution and consider the potential for long-term health effects, including those that are not yet experimentally verified for this specific molecule.

The proposed tiered experimental workflow provides a roadmap for a comprehensive toxicological evaluation. The results of these studies will be critical for establishing safe exposure limits and ensuring the responsible use of this valuable chemical intermediate in research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9115273, 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • Chemchart (n.d.). 2,3-dihydrobenzo[b][2]dioxin-6-ol (10288-72-9). Retrieved from [Link]

  • Sigma-Aldrich (2025). Safety Data Sheet for a related compound.
  • Sigma-Aldrich (2025). Safety Data Sheet for a related compound.
  • Chemistry Stack Exchange (2017). Synthesis of 2,3-dihydrobenzo[b][2]dioxin-2-yl)(piperazin-1-yl)methanone. Retrieved from [Link]

  • Thapa, P., et al. (2015). Synthesis of 2,3-dihydrobenzo[b][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 20(8), 14539-14556.

  • Sondermann, N. C., Vogel, C. F. A., & Haarmann-Stemmann, T. (2025). Dioxins do not only bind to AHR but also team up with EGFR at the cell-surface: a novel mode of action of toxicological relevance? EXCLI Journal, 24, 184.
  • National Center for Biotechnology Information (2013). 1-(2,3-Dihydrobenzo[b][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Probe Reports from the Molecular Imaging and Contrast Agent Database.

  • National Center for Biotechnology Information (2013). 1-(2,3-Dihydrobenzo[b][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Probe Reports from the Molecular Imaging and Contrast Agent Database.

  • Birnbaum, L. S. (1994). The mechanism of dioxin toxicity: relationship to risk assessment. Environmental health perspectives, 102(Suppl 9), 157–167.
  • Franch-Marro, X., et al. (2010). Dioxin toxicity in vivo results from an increase in the dioxin-independent transcriptional activity of the aryl hydrocarbon receptor. PLoS ONE, 5(11), e15344.
  • Agency for Toxic Substances and Disease Registry (1998). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Chapter 6: Analytical Methods. Retrieved from [Link]

  • Iannitti, T., & Palmieri, B. (2010). Biological and Toxicological responses to dioxins exposures.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2776174, 2,3-Dihydro-1,4-benzodioxin-6-methanol. Retrieved from [Link]

  • Klecka, G. M., & Gibson, D. T. (1981). Metabolism of Dibenzo-p-Dioxin and Chlorinated Dibenzo-p- Dioxins by a Beijerinckia Species. Applied and Environmental Microbiology, 41(5), 1157-1165.
  • U.S. Environmental Protection Agency (2025). Dioxin Databases, Methods and Tools. Retrieved from [Link]

  • Wang, Y., et al. (2014). Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. Sensors, 14(11), 21376-21396.
  • Pop, A., & Vlase, L. (2014). Methods for Determination of Dioxins and Dioxin-like Compounds – A Brief Review of Recent Advances.
  • Al-Suwaidan, I. A., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5205.

  • U.S. Environmental Protection Agency (n.d.). Learn about Dioxin. Retrieved from [Link]

  • Poland, A., & Knutson, J. C. (1982). 2,3,7,8-tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity. Annual review of pharmacology and toxicology, 22, 517–554.
  • Beilstein Journal of Organic Chemistry (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 2592-2598.
  • Geusau, A., et al. (2001). Mutagenic and genotoxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin, a review.
  • Agency for Toxic Substances and Disease Registry (1998). Public Health Statement for Chlorinated Dibenzo-p-Dioxins. Retrieved from [Link]

  • Singh, N. P., et al. (2016). Aryl hydrocarbon receptor activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin impairs human B lymphopoiesis. Toxicology letters, 258, 150–159.
  • Agency for Toxic Substances and Disease Registry (2019). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. Retrieved from [Link]

  • Hankinson, O. (1995). The Ah receptor and the mechanism of dioxin toxicity. Annual review of pharmacology and toxicology, 35, 307–340.
  • Mutagenic and genotoxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin, a review. (1985). Mutation Research/Reviews in Genetic Toxicology, 147(1-2), 1-18.
  • Poland, A., Glover, E., & Kende, A. S. (1976). Stereospecific, high affinity binding of 2,3,7,8-tetrachlorodibenzo-p-dioxin by hepatic cytosol. Evidence that the binding species is the receptor for the induction of aryl hydrocarbon hydroxylase. The Journal of biological chemistry, 251(16), 4936–4946.

Sources

An In-Depth Technical Guide to the Pharmacokinetics of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unknowns in Benzodioxin Pharmacokinetics

The therapeutic potential of novel chemical entities is intrinsically linked to their pharmacokinetic profile. While the benzodioxin scaffold is present in a number of biologically active molecules, a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of many of its simpler derivatives remains to be fully elucidated. This guide addresses the pharmacokinetics of 2,3-Dihydrobenzo[b]dioxin-6-ol, a compound for which, it must be stated at the outset, there is a paucity of direct and comprehensive public-domain data.

Therefore, this document serves a dual purpose. Firstly, it will collate and present the known physicochemical properties of 2,3-Dihydrobenzo[b]dioxin-6-ol. Secondly, and more critically, it will provide a detailed, experience-driven roadmap for the systematic investigation of its pharmacokinetic properties. This guide is structured to not only inform but also to empower researchers with the methodologies and rationale required to conduct a thorough pharmacokinetic characterization of this and similar molecules. We will draw upon established principles of drug metabolism and pharmacokinetics, and where relevant, refer to data from structurally related compounds, with the explicit caveat that such comparisons are illustrative rather than directly predictive.

Physicochemical Properties and Structural Alerts of 2,3-Dihydrobenzo[b]dioxin-6-ol

A foundational understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic behavior.

PropertyValueSource
Molecular FormulaC₈H₈O₃PubChem[1]
Molecular Weight152.15 g/mol PubChem[1]
XLogP31.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count0PubChem[1]

The relatively low molecular weight and moderate lipophilicity (XLogP3 of 1.1) of 2,3-Dihydrobenzo[b]dioxin-6-ol suggest that it is likely to be orally bioavailable. The presence of a hydroxyl group provides a site for both hydrogen bonding and, crucially, for metabolic conjugation. The dioxin-like core, while different from the highly studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), warrants careful investigation for potential interactions with xenobiotic receptors such as the Aryl Hydrocarbon Receptor (AhR).

A Proposed Roadmap for Pharmacokinetic Characterization

The following sections outline a logical and robust experimental workflow for the comprehensive pharmacokinetic profiling of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Analytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a sensitive, specific, and validated analytical method for the quantification of the parent drug and its major metabolites in biological matrices.

Protocol for LC-MS/MS Method Development:

  • Standard Preparation: Obtain certified reference standards of 2,3-Dihydrobenzo[b]dioxin-6-ol. If potential metabolites are predicted (e.g., glucuronide or sulfate conjugates), synthesize or source these as well.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is the instrument of choice.

  • Ionization and MS/MS Tuning: Infuse a standard solution of the analyte into the mass spectrometer to optimize the electrospray ionization (ESI) parameters (positive and negative modes). Determine the precursor ion and optimize collision energy to identify the most abundant and stable product ions for Selected Reaction Monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve separation from endogenous matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

  • Sample Preparation: Evaluate different sample preparation techniques to extract the analyte from plasma, urine, and feces. Options include:

    • Protein Precipitation (PPT): Simple and fast, but may result in matrix effects.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

In Vitro ADME Profiling

In vitro assays are critical for early-stage assessment of a compound's metabolic stability and potential for drug-drug interactions.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate 2,3-Dihydrobenzo[b]dioxin-6-ol (typically at 1 µM) with liver microsomes (from human and relevant preclinical species) and a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½). From this, calculate the intrinsic clearance (CLint).

Experimental Protocol: Metabolite Profiling in Hepatocytes

  • Incubation: Incubate 2,3-Dihydrobenzo[b]dioxin-6-ol with cryopreserved hepatocytes from relevant species. Hepatocytes contain a broader range of metabolic enzymes than microsomes.

  • Sample Collection: Collect samples of the cell culture medium and cell lysate over time.

  • Analysis: Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their accurate mass and fragmentation patterns. Common metabolic pathways to investigate for this compound include glucuronidation and sulfation of the hydroxyl group, as well as potential hydroxylation of the aromatic ring.

It is crucial to assess the potential for 2,3-Dihydrobenzo[b]dioxin-6-ol to cause drug-drug interactions.

  • CYP Inhibition: Utilize commercially available kits to determine the IC₅₀ values of the compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • CYP Induction: Given the dioxin-like core, assessing induction, particularly of CYP1A enzymes, is critical. This can be evaluated in cultured human hepatocytes by measuring changes in mRNA levels (via qPCR) and enzyme activity after treatment with 2,3-Dihydrobenzo[b]dioxin-6-ol. The induction of CYP1A1, 1A2, and 1B1 is a well-documented effect of TCDD and related agonists of the aryl hydrocarbon receptor (AhR)[2].

The extent of plasma protein binding significantly influences a drug's distribution and clearance.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.

  • Procedure: Add plasma to one chamber and a buffer solution containing 2,3-Dihydrobenzo[b]dioxin-6-ol to the other.

  • Equilibration: Allow the system to equilibrate (typically for 4-24 hours) at 37°C.

  • Analysis: Measure the concentration of the compound in both chambers using LC-MS/MS to determine the fraction unbound (fu).

In Vivo Pharmacokinetic Studies

In vivo studies in appropriate animal models are essential to understand the complete ADME profile of the compound.

Experimental Design: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Use a common rodent model such as Sprague-Dawley rats.

  • Dosing: Administer 2,3-Dihydrobenzo[b]dioxin-6-ol via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analysis: Analyze the plasma samples for the concentration of 2,3-Dihydrobenzo[b]dioxin-6-ol using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Oral Bioavailability (%F)

Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis DosePrep Dose Formulation (IV and PO) Dosing Dosing (IV and PO Groups) DosePrep->Dosing AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley Rats) AnimalAcclimation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling UrineFecesCollection Urine and Feces Collection (Metabolism Cages) Dosing->UrineFecesCollection SampleProcessing Plasma, Urine, Feces Sample Processing BloodSampling->SampleProcessing UrineFecesCollection->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS PKAnalysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) LCMS->PKAnalysis MetaboliteID Metabolite Identification LCMS->MetaboliteID

Caption: Workflow for a typical in vivo pharmacokinetic study.

Excretion and Mass Balance

A mass balance study, typically using a radiolabeled version of the compound, is the definitive method to determine the routes and extent of excretion.

Experimental Protocol: Mass Balance Study

  • Radiolabeling: Synthesize ¹⁴C- or ³H-labeled 2,3-Dihydrobenzo[b]dioxin-6-ol.

  • Dosing: Administer a single dose of the radiolabeled compound to animals housed in metabolism cages that allow for the separate collection of urine and feces.

  • Sample Collection: Collect urine and feces at regular intervals until the radioactivity in the excreta falls to negligible levels.

  • Radioactivity Measurement: Determine the total radioactivity in each sample using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of the administered radioactive dose recovered in the urine and feces to determine the primary route of excretion.

For structurally related dioxins, such as TCDD, the feces are the major route of elimination[3]. It is plausible that 2,3-Dihydrobenzo[b]dioxin-6-ol and its metabolites will also be primarily excreted via the biliary-fecal route.

Predictive Metabolism and Potential Pathways

Based on the structure of 2,3-Dihydrobenzo[b]dioxin-6-ol, the following metabolic pathways can be predicted:

  • Phase I Metabolism:

    • Aromatic Hydroxylation: The benzene ring could be hydroxylated, likely mediated by CYP enzymes.

  • Phase II Metabolism:

    • Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: The hydroxyl group can also be sulfated by sulfotransferases (SULTs).

Hypothesized Metabolic Pathway

G cluster_phase1 Phase I cluster_phase2 Phase II Parent 2,3-Dihydrobenzo[b]dioxin-6-ol Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-Hydroxy-1,4-benzodioxane, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development.[1][2][3] Its structural motif serves as a versatile scaffold for the synthesis of a diverse array of more complex molecules with significant biological activities.[4] While much of the existing research focuses on its derivatives, the parent compound itself presents an intriguing subject for investigation in cell culture systems. Understanding its intrinsic biological effects is a critical first step that can inform the development of novel therapeutics.

Derivatives of 2,3-Dihydrobenzo[b]dioxin-6-ol have been explored for their potential as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a target for anti-cancer drugs.[4] Furthermore, its structural backbone is integral to the design of potent and selective dopamine D4 receptor antagonists, which are under investigation for their relevance in neuropsychiatric disorders like schizophrenia.[5][6] The dihydrodioxin moiety has also been incorporated into compounds exhibiting potent anti-cancer activity against a wide range of human cancer cell lines.[7] Given the broad therapeutic implications of its derivatives, a foundational understanding of the parent molecule's behavior in a cellular context is paramount.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of 2,3-Dihydrobenzo[b]dioxin-6-ol in cell culture. The protocols outlined below are designed to be self-validating systems, enabling the systematic investigation of its cytotoxic profile, potential to modulate cellular stress pathways, and impact on key signaling cascades.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2,3-Dihydrobenzo[b]dioxin-6-ol is essential for its effective use in cell culture experiments.

PropertyValueSource
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
Appearance Liquid (may vary)[1]
Boiling Point 291.4°C[3]
Storage Room temperature, dry[3]

Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-Dihydrobenzo[b]dioxin-6-ol may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Hypothesized Biological Activities for In Vitro Investigation

Based on the known biological activities of its derivatives and structurally related compounds, we can hypothesize several potential areas of investigation for 2,3-Dihydrobenzo[b]dioxin-6-ol in cell culture:

  • Modulation of Oxidative Stress: The phenolic hydroxyl group suggests potential antioxidant or pro-oxidant activity. Dioxin-like compounds are known to induce oxidative stress, which can be a key mechanism of their toxicity.[8][9] Investigating the effect of 2,3-Dihydrobenzo[b]dioxin-6-ol on reactive oxygen species (ROS) production is a logical starting point.

  • Cytotoxicity and Anti-proliferative Effects: As a core component of some anti-cancer agents, it is crucial to determine the intrinsic cytotoxicity of 2,3-Dihydrobenzo[b]dioxin-6-ol against various cancer cell lines. This will establish a working concentration range for subsequent mechanistic studies.

  • Neuroprotective Potential: The involvement of its derivatives in targeting dopamine receptors suggests a potential role in modulating neuronal function.[5][6] Cell culture models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA), could be employed to assess any neuroprotective effects.[10]

  • Modulation of Cell Signaling Pathways: Dioxins and related compounds are known to interact with cellular signaling pathways, such as those involving the aryl hydrocarbon receptor (AhR).[11][12] Investigating the activation or inhibition of key signaling proteins, like MAP kinases, in response to treatment would provide valuable mechanistic insights.

Experimental Protocols

The following protocols provide a framework for the systematic investigation of 2,3-Dihydrobenzo[b]dioxin-6-ol in a cell culture setting. It is imperative to adapt and optimize these protocols based on the specific cell lines and experimental objectives.

Protocol 1: Preparation of Stock Solution

Rationale: A well-characterized and stable stock solution is the foundation of reproducible cell culture experiments. Due to its chemical structure, 2,3-Dihydrobenzo[b]dioxin-6-ol is predicted to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds for in vitro studies due to its high solubilizing capacity and relatively low toxicity at the concentrations typically used in cell culture.

Materials:

  • 2,3-Dihydrobenzo[b]dioxin-6-ol (powder or liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Molar Mass Calculation: Confirm the molecular weight of 2,3-Dihydrobenzo[b]dioxin-6-ol from the supplier's information (typically 152.15 g/mol ).

  • Preparation of a 100 mM Stock Solution:

    • Accurately weigh 15.22 mg of 2,3-Dihydrobenzo[b]dioxin-6-ol and place it in a sterile, amber microcentrifuge tube.

    • Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Sterilization: While the high concentration of DMSO is generally self-sterilizing, for long-term storage and sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Quality Control: Before use in experiments, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, gently warm the tube to 37°C and vortex to redissolve.

Protocol 2: Determination of Cytotoxicity using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity and cell proliferation. This protocol will establish the half-maximal inhibitory concentration (IC50) of 2,3-Dihydrobenzo[b]dioxin-6-ol, which is essential for designing subsequent experiments.

Materials:

  • Selected cell line (e.g., HeLa, MCF-7, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 100 mM 2,3-Dihydrobenzo[b]dioxin-6-ol stock solution in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,3-Dihydrobenzo[b]dioxin-6-ol stock solution in complete medium. A common starting range is 0.1, 1, 10, 25, 50, 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose, typically ≤ 0.1%) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Cytotoxicity Determination

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability plot_dose_response Plot Dose-Response Curve calculate_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for determining the cytotoxicity of 2,3-Dihydrobenzo[b]dioxin-6-ol using the MTT assay.

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS) using DCFDA

Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS. This assay allows for the quantification of intracellular ROS levels and can indicate whether 2,3-Dihydrobenzo[b]dioxin-6-ol induces oxidative stress.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 100 mM 2,3-Dihydrobenzo[b]dioxin-6-ol stock solution

  • DCFDA (e.g., from a commercial kit)

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • DCFDA Loading:

    • Prepare a 10 µM working solution of DCFDA in serum-free medium.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Treatment:

    • Remove the DCFDA solution and wash the cells twice with warm PBS.

    • Add 100 µL of complete medium containing various concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol (below the IC50 value).

    • Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated wells to the vehicle control.

    • Plot the change in fluorescence over time to assess the rate of ROS production.

Protocol 4: Western Blot Analysis of a Stress-Activated Signaling Pathway

Rationale: To investigate the molecular mechanisms underlying the effects of 2,3-Dihydrobenzo[b]dioxin-6-ol, Western blotting can be used to assess the activation of specific signaling pathways. For instance, the mitogen-activated protein kinase (MAPK) pathway is often activated in response to cellular stress. This protocol outlines the steps to measure the phosphorylation of a key MAPK, such as p38.

Materials:

  • Cell line cultured in 6-well plates

  • 2,3-Dihydrobenzo[b]dioxin-6-ol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates with 2,3-Dihydrobenzo[b]dioxin-6-ol at a non-toxic concentration for a specified time (e.g., 30 minutes, 1 hour, 6 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total p38 and a loading control like β-actin.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Signaling_Pathway compound 2,3-Dihydrobenzo[b]dioxin-6-ol ros Increased ROS compound->ros mapkkk MAPKKK (e.g., ASK1) ros->mapkkk activates mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates mapk p38 MAPK mapkk->mapk phosphorylates downstream Downstream Targets (e.g., Transcription Factors) mapk->downstream activates response Cellular Response (e.g., Apoptosis, Inflammation) downstream->response

Sources

Application Note & Protocol: In Vivo Administration of 2,3-Dihydrobenzo[b]dioxin-6-ol in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Rationale

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 1,4-Benzodioxan-6-ol, belongs to the benzodioxan class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules that interact with targets such as adrenergic and serotoninergic receptors.[1] The structural characteristics of the benzodioxan ring system, including its rigidity and potential for diverse substitutions, make it an attractive starting point for the development of novel therapeutics.[1]

Successful preclinical evaluation of new chemical entities like 2,3-Dihydrobenzo[b]dioxin-6-ol hinges on rigorous in vivo testing to understand their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. The choice of administration route, vehicle, and dosing regimen is a critical determinant of experimental outcomes, influencing the compound's bioavailability and, consequently, its observed efficacy and toxicity.

This document provides a comprehensive, experience-grounded guide for the administration of 2,3-Dihydrobenzo[b]dioxin-6-ol in mouse models. It outlines detailed protocols for vehicle selection, dose-range finding, two common administration routes (oral gavage and intraperitoneal injection), and a framework for a preliminary pharmacokinetic study. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare, in accordance with guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[2][3][4][5][6] All procedures described herein must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to implementation.[7][8][9]

Pre-formulation & Vehicle Selection

The physicochemical properties of a test compound dictate the formulation strategy. 2,3-Dihydrobenzo[b]dioxin-6-ol has a predicted water solubility of approximately 2161 mg/L, and an XLogP3 of 1.1, suggesting it is moderately hydrophobic.[10][11] Therefore, creating a simple aqueous solution for higher concentrations may not be feasible. A suitable vehicle must solubilize or uniformly suspend the compound without causing toxicity itself, which could confound experimental results.[12][13][14][15]

Causality Behind Vehicle Choice: The primary goal is to achieve a homogenous formulation that allows for accurate and reproducible dosing. For moderately hydrophobic compounds, a suspension or co-solvent system is often necessary. The choice of vehicle can significantly impact absorption. For instance, oil-based vehicles can enhance the absorption of lipophilic compounds, while co-solvents like DMSO must be used with caution due to potential inherent biological effects.[12][16]

Table 1: Vehicle Suitability for 2,3-Dihydrobenzo[b]dioxin-6-ol
Vehicle FormulationSuitability for POSuitability for IPAdvantagesDisadvantages & Mitigation
0.5% (w/v) Carboxymethylcellulose (CMC) in Saline ExcellentGoodBiologically inert; does not typically affect motor performance.[12][13][14]May not fully solubilize; forms a suspension. Mitigation: Ensure vigorous and consistent vortexing before each administration.
Corn Oil ExcellentGoodEnhances absorption of hydrophobic compounds.[16]Can have physiological effects, particularly with long-term dosing.[16] Mitigation: Always include a vehicle-only control group.
10% DMSO / 40% PEG-400 / 50% Saline GoodFairStrong solubilizing power for difficult compounds.DMSO and PEG-400 can cause local irritation (especially for IP) and have neurotoxic effects at higher concentrations.[12][13][14] Mitigation: Limit DMSO concentration and use only if other vehicles fail. Not recommended for initial studies.

Recommendation: Start with 0.5% CMC in saline as the primary choice due to its low toxicity and inert nature.

Protocol 2.1: Preparation of 0.5% CMC Suspension (10 mg/mL)
  • Prepare Vehicle: Add 0.5 g of low-viscosity Carboxymethylcellulose sodium to a sterile 100 mL bottle. Add 100 mL of sterile 0.9% saline. Mix vigorously using a magnetic stirrer for 1-2 hours until a clear, slightly viscous solution is formed.

  • Weigh Compound: Accurately weigh 100 mg of 2,3-Dihydrobenzo[b]dioxin-6-ol.

  • Create Slurry: In a sterile mortar, add the weighed compound. Add a small volume (~1 mL) of the 0.5% CMC vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Suspend: Gradually add the remaining vehicle (~9 mL) to the mortar while continuously mixing.

  • Homogenize: Transfer the suspension to a sterile tube. Vortex for 2-3 minutes immediately before dosing to ensure a uniform suspension. Maintain on a rocker or vortex periodically if dosing multiple animals.

Dose-Finding and Range-Finding Studies

Before initiating efficacy studies, a dose-range finding (DRF) or acute toxicity study is mandatory to determine the Maximum Tolerated Dose (MTD).[17][18][19][20] The MTD is the highest dose that does not cause unacceptable adverse effects or mortality.[17][19] This study informs the dose levels for subsequent, more extensive experiments.

Expertise Behind the Design: A dose-escalation design with a small number of animals per group is an efficient way to establish the MTD.[17] Starting with a low dose, based on literature for similar compounds or in vitro data, and escalating until signs of toxicity are observed, minimizes animal use while providing critical safety data.[18] There is no published LD50 for this specific compound, so a conservative starting point is necessary. A common practice is to start around one-tenth of a predicted or known LD10 from a structurally related compound.[21]

Diagram 1: Dose Escalation Study Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Analysis A Select Vehicle & Prepare Formulations (e.g., 1, 5, 25, 100 mg/kg) C Administer Single Dose (e.g., Oral Gavage) A->C B Acclimate Animals (C57BL/6 or BALB/c) [n=3-5 per group] B->C D Monitor Clinical Signs (Activity, Posture, Weight) for 7-14 days C->D E Record All Observations and Adverse Events D->E F Analyze Data: Mortality, Weight Loss, Clinical Scores E->F G Determine MTD: Highest dose with no >20% weight loss or severe adverse effects F->G

Caption: Workflow for a Dose-Range Finding (DRF) study.

Protocol 3.1: Single-Dose Escalation Study
  • Animal Model: Use a common mouse strain (e.g., C57BL/6), 8-10 weeks old, of a single sex to reduce variability.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4 dose-escalation groups (e.g., 5, 25, 100, 500 mg/kg).

  • Dosing: Administer a single dose of the compound via the intended primary route (e.g., oral gavage).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, then at 24, 48 hours, and daily for up to 14 days.[17]

  • Endpoints: Record body weight daily. Note any clinical signs of toxicity, such as changes in posture, activity, breathing, or physical appearance. The primary endpoint is the MTD.

Protocol: Administration via Oral Gavage (PO)

Oral gavage ensures the direct and accurate administration of a specified volume of a substance into the stomach.[22][23][24]

Trustworthiness of the Protocol: This protocol incorporates critical safety checks, such as measuring the gavage needle length against the mouse, to prevent perforation of the esophagus or stomach.[22][25][26] Proper restraint is emphasized to minimize stress and ensure the needle follows the correct path.

Diagram 2: Oral Gavage Workflow

G A Weigh Mouse & Calculate Dose Volume (Max: 10 mL/kg) B Measure Gavage Needle (Nose to Last Rib) & Mark A->B C Properly Restrain Mouse (Scruff Neck, Align Head) B->C D Insert Needle Gently Along Upper Palate C->D E Advance to Esophagus (No Resistance) D->E F Dispense Substance Slowly and Smoothly E->F G Withdraw Needle Smoothly F->G H Monitor Animal (min. 15 mins) G->H

Caption: Step-by-step workflow for the oral gavage procedure.

Protocol 4.1: Step-by-Step Oral Gavage
  • Preparation: Select an appropriate gavage needle (typically 18-20 gauge for adult mice, with a rounded ball tip).[22]

  • Dose Calculation: Weigh the mouse and calculate the required volume. The maximum recommended volume is 10 mL/kg.[22][23] For a 25g mouse, this is 0.25 mL.

  • Measure Needle Length: Measure the needle externally from the tip of the mouse's nose to the last rib and mark the tube. Do not insert past this mark.[25][26]

  • Restraint: Scruff the mouse firmly by the back of the neck to immobilize its head. The body should be supported, and the head and neck gently extended to create a straight line to the esophagus.[22][23]

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.

  • Advancement: The tube should pass easily into the esophagus. The animal may swallow, which facilitates passage. If any resistance is met, do not force it . Withdraw and try again.[26]

  • Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly.

  • Post-Administration: Smoothly withdraw the needle and return the mouse to its cage. Observe the animal for at least 15 minutes for any signs of distress, such as gasping or choking, which could indicate accidental administration into the trachea.[25]

Protocol: Administration via Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration, allowing for rapid absorption from the large surface area of the peritoneal cavity.

Trustworthiness of the Protocol: This protocol specifies the correct injection site—the lower right abdominal quadrant—to avoid puncturing vital organs like the cecum, bladder, or liver.[27][28] Aspiration (pulling back the plunger) is included as a key self-validating step to ensure the needle has not entered a blood vessel or organ.[28]

Protocol 5.1: Step-by-Step IP Injection
  • Preparation: Use a 25-27 gauge needle.[29][30] Warm the substance to room temperature to avoid causing a drop in the animal's body temperature.[27]

  • Dose Calculation: The maximum recommended volume for IP injection is 10 mL/kg.[28][29]

  • Restraint: Scruff the mouse and position it so its head is tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[28]

  • Locate Injection Site: Identify the lower right quadrant of the abdomen.[27]

  • Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant.[28][29]

  • Aspirate: Gently pull back on the plunger. If no fluid (blood, urine, intestinal contents) enters the syringe, proceed. If fluid is aspirated, withdraw the needle and re-attempt with a fresh needle and syringe.[28]

  • Injection: Inject the substance smoothly.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Observe for any signs of pain or distress.

Pharmacokinetic (PK) Study Design & Protocol

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This informs dose scheduling for future efficacy studies. Phenolic compounds often undergo rapid metabolism and excretion, making PK analysis crucial.[31][32][33]

Table 2: Sample PK Study Design Parameters
ParameterRecommendationRationale
Animal Model Male C57BL/6 mice (n=3-4 per time point)Using a single sex and inbred strain reduces metabolic variability.
Dose & Route Single dose, e.g., 25 mg/kg POUse a dose well below the MTD, administered via the primary intended route.
Time Points 0, 15, 30 min, 1, 2, 4, 8, 24 hoursCaptures the absorption phase (Cmax, Tmax) and elimination phase.
Sample Type Plasma (and optionally, key tissues)Plasma is the standard matrix for PK analysis.
Anesthesia Isoflurane (for terminal cardiac puncture)Provides rapid induction and recovery for non-terminal bleeds if needed.
Anticoagulant K2-EDTAPrevents clotting of blood samples for plasma separation.
Diagram 3: Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_sampling Sampling at Each Time Point cluster_processing Sample Processing cluster_analysis Analysis A Dose Animals (n=3-4 per time point) B Anesthetize Animal A->B C Collect Blood (e.g., Cardiac Puncture) B->C D Place Blood into K2-EDTA Tubes C->D E Centrifuge at 4°C (e.g., 2000 x g, 15 min) D->E F Harvest Plasma Supernatant E->F G Store Plasma at -80°C F->G H LC-MS/MS Analysis of Compound Concentration G->H

Caption: Workflow for a terminal-bleed pharmacokinetic study.

Protocol 6.1: Blood Collection (Terminal Cardiac Puncture)
  • Anesthesia: At the designated time point, deeply anesthetize the mouse (e.g., with isoflurane). Confirm a surgical plane of anesthesia via a toe pinch reflex test.

  • Positioning: Place the animal in dorsal recumbency (on its back).

  • Collection: Use a 1 mL syringe with a 25-27 gauge needle. Insert the needle just below the xiphoid process, angled towards the heart. Gently aspirate to collect blood.

  • Sample Handling: Immediately transfer the blood into a pre-chilled microcentrifuge tube containing K2-EDTA. Invert gently 8-10 times to mix.

  • Plasma Separation: Centrifuge the tubes at approximately 2,000 x g for 15 minutes at 4°C.

  • Storage: Carefully collect the plasma supernatant and transfer it to a new, labeled cryovial. Store immediately at -80°C pending analysis.

Monitoring, Endpoints, and Animal Welfare

All animal procedures must prioritize welfare. This is not only an ethical imperative but also a prerequisite for sound science, as pain and distress are significant confounding variables.

  • Monitoring: Animals must be observed daily following any procedure.[8][34] Post-operative or post-dosing monitoring should be more frequent in the initial 24-72 hours.[8]

  • Humane Endpoints: Clear criteria for humane endpoints must be established in the IACUC protocol. These may include >20% body weight loss, inability to access food or water, severe respiratory distress, or other signs of significant pain.

  • Documentation: All observations, including animal behavior, appearance, and any adverse events, must be meticulously documented.[34] Adherence to the ARRIVE guidelines ensures that this information is reported transparently.[2][4][6]

Conclusion & Best Practices Summary

The successful in vivo evaluation of 2,3-Dihydrobenzo[b]dioxin-6-ol in murine models requires a systematic and well-justified approach. This guide provides a foundational set of protocols designed to ensure reproducibility, scientific validity, and ethical integrity. Key best practices include:

  • Vehicle Validation: Always test the vehicle alone to ensure it has no confounding effects.

  • Systematic Dose-Finding: Never proceed to efficacy studies without first establishing the MTD.

  • Procedural Proficiency: Ensure all personnel are thoroughly trained and proficient in animal handling and dosing techniques before initiating studies.[7][22]

  • Ethical Oversight: All procedures must be conducted under an IACUC-approved protocol, adhering to all institutional and national guidelines for animal welfare.

By following these detailed protocols and principles, researchers can generate high-quality, reliable data to advance the scientific understanding and potential therapeutic application of 2,3-Dihydrobenzo[b]dioxin-6-ol.

References

  • The ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research. Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). NC3Rs. Retrieved from [Link]

  • IACUC Guidelines for Rodent Surgery. (2022). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • Oral Gavage in the Mouse. (2016). Florida State University Office of Research. Retrieved from [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Retrieved from [Link]

  • Mouse Intraperitoneal (IP) administration. (n.d.). University of Arizona. Retrieved from [Link]

  • ARRIVE guidelines - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • IG023: Guideline on Rodent Surgery and Medical Records. (2025). Michigan State University Animal Care Program. Retrieved from [Link]

  • Kilkenny, C., et al. (n.d.). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. Retrieved from [Link]

  • Intraperitoneal Injections in Mice. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • Oral Gavage - Rodent. (n.d.). San Diego State University. Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. Retrieved from [Link]

  • Intraperitoneal Injection in an Adult Mouse V.1. (2020). Protocols.io. Retrieved from [Link]

  • IP Injection Protocol in Mice. (n.d.). Scribd. Retrieved from [Link]

  • Oral Gavage Procedure in Mice. (n.d.). Scribd. Retrieved from [Link]

  • IACUC Standard Procedures for Rodents. (n.d.). University of Louisville. Retrieved from [Link]

  • Rodent Survival Surgery Guideline. (2025). The Ohio State University. Retrieved from [Link]

  • Drexel University College of Medicine IACUC Policy for Surgery and Postsurgical Care of Rodents. (n.d.). Drexel University. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • 2,3-dihydrobenzo[b][2][29]dioxin-6-ol (10288-72-9). (n.d.). Chemchart. Retrieved from [Link]

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Parmar, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Labs. Retrieved from [Link]

  • Parmar, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Retrieved from [Link]

  • Parmar, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. Retrieved from [Link]

  • Intake of phenolic compounds in mice. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved from [Link]

  • Study Designs. (n.d.). Columbia University. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved from [Link]

  • Tresserra-Rimbau, A., et al. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Antioxidants. Retrieved from [Link]

  • In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides. (2025). Cornous Publications. Retrieved from [Link]

  • Cortijo-Alfonso, M., et al. (2024). Metabolic profiling of (poly)phenolic compounds in mouse urine following consumption of hull-less and purple-grain barley. Food & Function. Retrieved from [Link]

  • Pharmacokinetics of selected phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,3-Dihydrobenzo[b][2][29]dioxin-6-ol. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

The Versatile Virtuoso: 2,3-Dihydrobenzo[b]dioxin-6-ol as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, certain molecular motifs emerge as exceptionally versatile building blocks, enabling the construction of complex and biologically significant molecules. 2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-hydroxy-1,4-benzodioxane, stands out as one such cornerstone. Its unique combination of a phenolic hydroxyl group and an electron-rich aromatic ring, constrained within a conformationally defined benzodioxane framework, offers a rich playground for synthetic transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and field-proven protocols tailored for researchers, scientists, and professionals in drug development.

The significance of the 2,3-dihydrobenzo[b]dioxin scaffold is underscored by its presence in a variety of bioactive natural products and therapeutic agents. This structural unit is a key component in drugs targeting a range of conditions, from cardiovascular diseases to neurological disorders, highlighting its privileged status in medicinal chemistry.[1][2]

I. The Strategic Importance of 2,3-Dihydrobenzo[b]dioxin-6-ol

The synthetic prowess of 2,3-dihydrobenzo[b]dioxin-6-ol stems from two primary reactive sites: the nucleophilic hydroxyl group and the activated aromatic ring. The interplay between these functionalities allows for a diverse array of chemical modifications, making it an invaluable intermediate in multi-step syntheses.[3]

Key Structural Features and Reactivity:

  • Phenolic Hydroxyl Group: This group is a versatile handle for a multitude of reactions, including O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions. Its acidity allows for easy deprotonation to form a potent nucleophile.

  • Electron-Rich Aromatic Ring: The oxygen atoms of the dioxin ring donate electron density to the aromatic system, activating it towards electrophilic aromatic substitution. This directing effect, primarily to the ortho and para positions relative to the hydroxyl group, allows for regioselective functionalization.

This dual reactivity profile enables chemists to strategically build molecular complexity, making 2,3-dihydrobenzo[b]dioxin-6-ol a sought-after starting material in the synthesis of novel chemical entities.

II. Foundational Synthetic Transformations and Protocols

This section details key synthetic transformations of 2,3-dihydrobenzo[b]dioxin-6-ol, providing both the mechanistic rationale and step-by-step protocols.

A. Reactions at the Hydroxyl Group: Gateway to Diverse Functionality

The phenolic hydroxyl group is arguably the most versatile functional handle on the 2,3-dihydrobenzo[b]dioxin-6-ol scaffold. Its modification is often the first step in a synthetic sequence, paving the way for the introduction of a wide range of substituents.

The Williamson ether synthesis is a robust and widely used method for forming ether linkages. In the context of 2,3-dihydrobenzo[b]dioxin-6-ol, this reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.[4] This reaction is fundamental for introducing alkoxy side chains, which are prevalent in many pharmaceutical agents for modulating lipophilicity and target engagement.

Causality in Experimental Choices:

  • Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically sufficient to deprotonate the phenol without causing unwanted side reactions. The choice of base can influence reaction rates, with cesium carbonate often providing faster reactions due to the increased solubility of the resulting phenoxide.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic phenoxide intermediate and does not interfere with the Sₙ2 reaction pathway.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the preferred electrophiles to minimize competing elimination reactions.

O-Alkylation Experimental Workflow.

Detailed Protocol: Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yloxy)acetonitrile

  • Reaction Setup: To a stirred solution of 2,3-dihydrobenzo[b]dioxin-6-ol (1.52 g, 10.0 mmol) in anhydrous DMF (30 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15.0 mmol).

  • Addition of Alkylating Agent: To this suspension, add bromoacetonitrile (0.83 mL, 12.0 mmol) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Reactant Molar Mass ( g/mol ) Amount Equivalents
2,3-Dihydrobenzo[b]dioxin-6-ol152.151.52 g1.0
Potassium Carbonate138.212.07 g1.5
Bromoacetonitrile119.950.83 mL1.2

O-acylation of 2,3-dihydrobenzo[b]dioxin-6-ol to form esters is another fundamental transformation. Esters can serve as prodrugs, be key intermediates for further reactions, or be part of the final bioactive molecule. The reaction typically proceeds by treating the phenol with an acyl halide or anhydride in the presence of a base.

Causality in Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and are often used for efficient acylation. Carboxylic anhydrides are also effective and can be advantageous when the corresponding acyl chloride is unstable.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction, particularly with less reactive acylating agents.[5]

Detailed Protocol: Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-yl benzoate

  • Reaction Setup: Dissolve 2,3-dihydrobenzo[b]dioxin-6-ol (1.52 g, 10.0 mmol) in dichloromethane (40 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (2.1 mL, 15.0 mmol), followed by the dropwise addition of benzoyl chloride (1.3 mL, 11.0 mmol).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water (30 mL). Separate the organic layer, wash with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Recrystallize the crude product from ethanol to yield the pure ester.

B. Electrophilic Aromatic Substitution: Functionalizing the Core

The electron-donating nature of the dioxin ring's oxygen atoms activates the benzene ring for electrophilic aromatic substitution, primarily at the positions ortho and para to the existing substituents. The hydroxyl group is a strong ortho-, para-director.

The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[4][6][7] The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), acts as the electrophile. This reaction is particularly useful as the resulting aldehyde can be a precursor for a wide range of other functional groups. For instance, it can undergo condensation reactions to form chalcones, which are known for their diverse biological activities.[6]

Causality in Experimental Choices:

  • Reagents: The combination of DMF and POCl₃ is the classic Vilsmeier reagent system. The ratio of these reagents can influence the reactivity.

  • Temperature: The reaction is often carried out at elevated temperatures to drive it to completion.

  • Work-up: A basic work-up is crucial to hydrolyze the intermediate iminium salt to the final aldehyde product.

General Electrophilic Aromatic Substitution Workflow.

Detailed Protocol: Synthesis of 7-hydroxy-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde

  • Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (2.8 mL, 30 mmol) to anhydrous DMF (10 mL) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Substrate: Add a solution of 2,3-dihydrobenzo[b]dioxin-6-ol (1.52 g, 10.0 mmol) in DMF (10 mL) to the prepared Vilsmeier reagent.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Work-up: Cool the reaction to room temperature and pour it onto crushed ice. Neutralize the solution with a 2 M sodium hydroxide solution until it is basic (pH ~9-10).

  • Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the aldehyde.

C. Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and 2,3-dihydrobenzo[b]dioxin-6-ol can be readily adapted for these powerful transformations. To participate in reactions like the Suzuki or Buchwald-Hartwig amination, the hydroxyl group is typically converted into a better leaving group, most commonly a triflate (-OTf).

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex.[8][9][10] This reaction is exceptionally valuable for constructing biaryl linkages, which are common motifs in pharmaceuticals.

Causality in Experimental Choices:

  • Triflate Formation: The phenolic hydroxyl is converted to a triflate using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. This is a highly efficient transformation.

  • Palladium Catalyst: A variety of palladium catalysts can be used, often a combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand. The choice of ligand is crucial for catalytic activity and can influence reaction outcomes.

  • Base: A base, such as potassium carbonate or cesium fluoride, is required for the transmetalation step of the catalytic cycle.

Detailed Protocol: Two-Step Synthesis of 6-Phenyl-2,3-dihydrobenzo[b]dioxin

Step 1: Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-yl trifluoromethanesulfonate

  • Reaction Setup: Dissolve 2,3-dihydrobenzo[b]dioxin-6-ol (1.52 g, 10.0 mmol) in dichloromethane (50 mL) and cool to 0 °C.

  • Addition of Reagents: Add pyridine (1.2 mL, 15.0 mmol), followed by the slow, dropwise addition of triflic anhydride (2.0 mL, 12.0 mmol).

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, water, and brine. Dry over MgSO₄, filter, and concentrate to give the crude triflate, which can often be used in the next step without further purification.

Step 2: Suzuki Coupling with Phenylboronic Acid

  • Reaction Setup: To a solution of the crude triflate from Step 1 (approx. 10.0 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL), add phenylboronic acid (1.46 g, 12.0 mmol) and a 2 M aqueous solution of sodium carbonate (15 mL).

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Reaction Conditions: Heat the mixture to reflux (around 90-100 °C) under an argon atmosphere for 8-12 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 6-phenyl derivative.

Reaction Typical Yield Key Considerations
O-Alkylation70-95%Use of primary alkyl halides is preferred.
O-Acylation80-98%DMAP can be used as a catalyst for less reactive acylating agents.
Vilsmeier-Haack50-70%The aromatic ring must be sufficiently electron-rich.
Suzuki Coupling60-90%Requires conversion of the hydroxyl to a triflate; thorough degassing is crucial.

III. Case Study: The 2,3-Dihydrobenzo[b]dioxin Scaffold in Drug Discovery

The versatility of the 2,3-dihydrobenzo[b]dioxin-6-ol building block is exemplified in the synthesis of numerous biologically active compounds. For instance, derivatives of this scaffold have been investigated as potent antagonists for dopamine D₄ receptors, which are implicated in neuropsychiatric disorders.[11] In one such example, a piperazine moiety is attached to the benzodioxin ring, showcasing the utility of this core in constructing complex pharmacophores.[11]

Furthermore, the related 2,3-dihydrobenzo[b][12]dioxine-5-carboxamide has been identified as a lead compound for the development of potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy. This highlights the value of the benzodioxane core in designing molecules with specific and potent biological activities.

IV. Conclusion and Future Outlook

2,3-Dihydrobenzo[b]dioxin-6-ol has firmly established itself as a valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of synthetic manipulations, providing access to a diverse chemical space. The protocols detailed in this guide serve as a practical starting point for researchers looking to leverage the synthetic potential of this remarkable molecule. As the demand for novel and complex bioactive compounds continues to grow, the strategic application of cornerstone building blocks like 2,3-dihydrobenzo[b]dioxin-6-ol will undoubtedly play a pivotal role in the future of drug discovery and materials science.

V. References

  • Bolchi, C., Fumagalli, L., Moroni, B., Pallavicini, M., & Valoti, E. (2003). A short entry to enantiopure 2-substituted 1,4-benzodioxanes by efficient resolution methods. Tetrahedron: Asymmetry, 14(23), 3779-3785.

  • Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin. (2012). Tetrahedron: Asymmetry, 23(24), 1615-1623.

  • Grygorenko, O., Bondarenko, A., Tolmachev, A., & Vashchenko, B. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Enamine.

  • Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Thionyl fluoride (SOF2) is a powerful reagent for both the rapid syntheses of acyl fluorides and for one-pot syntheses of amides, peptides, esters, and thioesters. Journal of Organic Chemistry, 89(11), 7598-7609.

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

  • Maimone, T. J., & Buchwald, S. L. (2010). Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate as a Hydroxylamine Equivalent: A General Method for the Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991.

  • Mancuso, R., & Gabriele, B. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

  • Netherton, M. R., Dai, C., Neuschutz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.

  • Poe, S. L., Bogdan, A. R., Mason, B. P., Steinbacher, J. L., Opalka, S. M., & McQuade, D. T. (2009). The Proline-Catalyzed α-Aminoxylation of Aldehydes is Accelerated by a Bifunctional Urea. The Journal of Organic Chemistry, 74(4), 1574–1580.

  • Rouf, A., Gupta, A. A., Mushtaq, A. A., Kumar, B., Chaubey, A., Parshad, R., & Taneja, S. C. (2012). Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin. Tetrahedron: Asymmetry, 23(24), 1615-1623.

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.

  • Ushijima, S., & Togo, H. (2010). Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles. Synlett, 2010(07), 1067-1070.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.

  • Wang, Z., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075.

  • Xie, X., Zhang, T. Y., & Zhang, Z. (2006). A General and Efficient Method for the Vilsmeier−Haack Reaction of Electron-Rich Arenes. The Journal of Organic Chemistry, 71(17), 6522–6529.

  • Zhang, Y., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075.

Sources

Application of 2,3-Dihydrobenzo[b]dioxin-6-ol in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzodioxane Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. The 2,3-dihydrobenzo[b]dioxin-6-ol moiety, a prominent member of the benzodioxane class of compounds, has emerged as a privileged scaffold.[1][2][3] Its unique combination of a rigid bicyclic ring system and a modifiable phenolic hydroxyl group provides a fertile ground for the synthesis of diverse chemical libraries with a wide spectrum of biological activities. This guide provides an in-depth exploration of the applications of 2,3-dihydrobenzo[b]dioxin-6-ol in drug discovery, complete with detailed protocols and the scientific rationale underpinning its use in developing novel therapeutic agents. The structural features of the benzodioxane core, including its metabolic stability and ability to be functionalized, make it an attractive starting point for designing molecules that can interact with various biological targets with high affinity and specificity.[2][3]

Physicochemical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol

A foundational understanding of the physicochemical properties of the parent scaffold is essential for its effective utilization in drug design.

PropertyValueSource
Molecular Formula C₈H₈O₃[4]
Molecular Weight 152.15 g/mol [4]
Melting Point 63.72 °C[5]
Boiling Point 291.4 °C[6]
Water Solubility 2161.15 mg/L[5]
LogP 1.1[4]

Anticancer Applications: Targeting Tubulin Polymerization and DNA Repair

The 2,3-dihydrobenzo[b]dioxin scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents, primarily through two distinct mechanisms of action: inhibition of tubulin polymerization and inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).

Inhibition of Tubulin Polymerization

Derivatives of 2,3-dihydrobenzo[b]dioxin have been synthesized as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds often act by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[7][8][9]

The design of these inhibitors often involves the attachment of a substituted phenylacrylonitrile moiety to the benzodioxin core. The nature and position of substituents on the phenyl ring play a crucial role in determining the compound's potency. For instance, studies have shown that electron-donating groups at the para-position of the phenyl ring can enhance cytotoxic activity.[10]

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde C Knoevenagel Condensation A->C B Substituted Phenylacetonitrile B->C D (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylacrylonitrile Analog C->D E In Vitro Tubulin Polymerization Assay D->E D->E Direct Target Engagement F NCI-60 Human Tumor Cell Line Screen D->F D->F Cellular Potency H Molecular Docking Studies D->H D->H Binding Mode Analysis G Cell Cycle Analysis F->G F->G Mechanism of Action G cluster_pathway PARP1-Mediated DNA Repair cluster_inhibition Inhibition by Benzodioxane Derivative DNA_damage Single-Strand DNA Break PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair facilitates Inhibitor 2,3-Dihydrobenzo[b]dioxin -based PARP1 Inhibitor Inhibitor->PARP1_active binds to catalytic site Inhibitor->PAR inhibits synthesis

Sources

The 2,3-Dihydrobenzo[b]dioxin Scaffold: From Bioactive Core to Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Vistas in Fluorescence Sensing

In the dynamic landscape of molecular probes, the quest for novel fluorophores with tunable photophysical properties and high sensitivity is perpetual. While the 2,3-dihydrobenzo[b]dioxin scaffold is well-established in medicinal chemistry as a key structural motif in various bioactive compounds, its potential in the realm of fluorescence has been less explored. This application note moves beyond the traditional view of 2,3-Dihydrobenzo[b]dioxin-6-ol as a mere synthetic intermediate and delves into its role as a foundational element in the design of sophisticated fluorescent probes. We will demonstrate that by integrating this unique scaffold into a well-known fluorophore family—coumarins—it is possible to develop novel probes with promising characteristics for research and drug discovery applications.

Core Concept: From Non-Fluorescent Scaffold to a Potent Fluorophore

It is crucial to establish that 2,3-Dihydrobenzo[b]dioxin-6-ol in its parent form does not exhibit significant fluorescence. Its utility in this context arises from its electron-donating nature, which can be harnessed to create a "push-pull" system within a larger chromophore. When incorporated into a coumarin framework, the benzodioxin moiety can act as a potent electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its photophysical properties. This strategic fusion allows for the rational design of fluorescent probes with tailored absorption and emission profiles.

Featured Probe: A Benzodioxin-Fused Coumarin Derivative

This application note will focus on a representative fluorescent probe wherein the 2,3-dihydrobenzo[b]dioxin moiety is integrated into a coumarin scaffold. Such derivatives have been synthesized and their photophysical properties characterized, revealing their potential as fluorescent materials.[1][2]

Photophysical Properties

The optical properties of these benzodioxin-coumarin hybrids are highly dependent on the specific substitution pattern and the solvent environment. The fusion of the electron-rich benzodioxin ring system with the electron-accepting lactone ring of the coumarin core creates a molecule with significant ICT character.[2]

PropertyTypical Value RangeNotes
Absorption Maximum (λ_abs) 380 - 450 nmDependent on substitution and solvent polarity.
Emission Maximum (λ_em) 450 - 550 nmExhibits solvatochromism; red-shifts in more polar solvents.[1]
Stokes Shift 70 - 100 nmGenerally large, which is advantageous for minimizing self-quenching.
Fluorescence Quantum Yield (Φ_F) Moderate to HighHighly influenced by molecular rigidity and solvent.

Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer (ICT)

The fluorescence of these benzodioxin-coumarin probes is governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating 2,3-dihydrobenzo[b]dioxin moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting coumarin core. The subsequent relaxation of the excited state results in the emission of a photon. The energy of this emission is sensitive to the surrounding solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the emission spectrum.[1]

ICT_Mechanism GS Ground State (S0) (Neutral Form) ES Excited State (S1) (Charge-Separated Form) GS->ES Excitation (λabs) Emission Fluorescence Emission ES->Emission Relaxation Emission->GS Photon (λem)

Caption: Intramolecular Charge Transfer (ICT) mechanism in benzodioxin-coumarin probes.

Application Protocol: Synthesis of a Benzodioxin-Fused Coumarin

The following protocol is a generalized procedure based on established methods for the synthesis of coumarin derivatives, such as the Pechmann or Knoevenagel condensations.[3]

Materials and Reagents
  • 2,3-Dihydrobenzo[b]dioxin-6-ol

  • Ethyl acetoacetate (or other suitable β-ketoester)

  • Sulfuric acid (concentrated) or other acidic catalyst

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 1. Reactants Mixing 2,3-Dihydrobenzo[b]dioxin-6-ol + Ethyl Acetoacetate Catalysis 2. Acid Catalysis (e.g., H2SO4) Reactants->Catalysis Reaction 3. Pechmann Condensation (Heating) Catalysis->Reaction Quenching 4. Quenching (Ice water) Reaction->Quenching Neutralization 5. Neutralization (NaHCO3 solution) Quenching->Neutralization Extraction 6. Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying 7. Drying (Anhydrous MgSO4) Extraction->Drying Purification 8. Purification (Column Chromatography) Drying->Purification Final_Product Final Product: Benzodioxin-Coumarin Purification->Final_Product Characterization

Caption: Generalized workflow for the synthesis of a benzodioxin-fused coumarin.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2,3-Dihydrobenzo[b]dioxin-6-ol in a minimal amount of ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of ethyl acetoacetate.

  • Catalysis: Slowly add concentrated sulfuric acid dropwise with constant stirring in an ice bath.

  • Reaction: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Isolation: Filter the crude product and wash it with cold water.

  • Neutralization: Suspend the crude product in water and neutralize it with a saturated solution of sodium bicarbonate.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Potential Applications and Future Directions

The development of fluorescent probes based on the 2,3-dihydrobenzo[b]dioxin scaffold opens up several avenues for future research:

  • Environmental Sensing: The solvatochromic properties of these probes could be exploited for the detection of polarity changes in various media.

  • Cellular Imaging: By incorporating specific targeting moieties, these fluorophores could be directed to particular organelles or cell types for bioimaging applications.

  • Drug Discovery: The inherent bioactivity of the benzodioxin scaffold could be combined with its fluorescent properties to create theranostic agents, which combine therapeutic and diagnostic functions in a single molecule.

Conclusion

While 2,3-Dihydrobenzo[b]dioxin-6-ol itself is not a practical fluorescent probe, its strategic incorporation into larger fluorophore systems, such as coumarins, provides a powerful tool for the development of novel fluorescent materials. The resulting benzodioxin-fused coumarins exhibit interesting photophysical properties, including large Stokes shifts and solvatochromism, driven by intramolecular charge transfer. These characteristics make them promising candidates for a variety of applications in sensing and imaging. Further exploration and functionalization of this scaffold are expected to yield a new generation of sophisticated fluorescent probes for scientific research and beyond.

References

  • Synthesis and Photophysical Properties of Fluorescent 6‑Aryl-D-π‑A Coumarin Derivatives. ACS Omega, 2021.

  • Synthesis and Spectroscopic Study of Coumarin Derivatives. ResearchGate, 2022.

  • A new class of fluorescent dyes based on 1,3-benzodioxole and[1][4]-dioxolo[4.5. Tetrahedron Letters, 2011.

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of Materials Chemistry B, 2023. 3/tb/d3tb01083a)

Sources

Quantitative Analysis of 2,3-Dihydrobenzo[b]dioxin-6-ol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2,3-Dihydrobenzo[b]dioxin-6-ol, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] The method detailed herein is designed for researchers, scientists, and professionals in drug development, offering a robust, accurate, and reproducible protocol. The causality behind experimental choices, from mobile phase selection to column chemistry, is explained to provide a deeper understanding of the method's principles. This application note also includes a complete, step-by-step protocol for sample preparation, instrument setup, and data analysis, along with a troubleshooting guide to address common issues.

Introduction: The Rationale for a Robust HPLC Method

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-hydroxy-1,4-benzodioxane, is a crucial building block in medicinal chemistry.[1][2] Its structural motif is found in a variety of pharmacologically active compounds.[3][4] Accurate quantification of this analyte is paramount for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in drug discovery and development pipelines.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such applications due to its high resolution, sensitivity, and quantitative accuracy. This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of moderately polar compounds like 2,3-Dihydrobenzo[b]dioxin-6-ol. The selection of a C18 stationary phase provides the necessary hydrophobicity for effective retention and separation from potential impurities.

The method employs a photodiode array (PDA) or a UV-Vis detector. The phenolic hydroxyl group and the aromatic ring in 2,3-Dihydrobenzo[b]dioxin-6-ol confer UV absorbance, allowing for sensitive detection. While a specific UV spectrum for this compound is not widely published, analogous hydroxylated aromatic compounds, such as hydroxylated benzophenones, exhibit strong absorbance in the range of 270-300 nm.[5] Therefore, a primary detection wavelength of 280 nm is recommended, with a secondary wavelength at 220 nm for confirmation, capturing the characteristic absorbance of the benzene ring.

Physicochemical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₈H₈O₃PubChem
Molecular Weight 152.15 g/mol PubChem[1]
logP (Octanol-Water Partition Coefficient) 1.1PubChem[1]
Boiling Point 291.4°CMySkinRecipes
Structure Phenolic compound with a benzodioxane coreN/A

The moderate logP value indicates that 2,3-Dihydrobenzo[b]dioxin-6-ol has sufficient hydrophobicity to be retained on a C18 column while still being soluble in typical reversed-phase mobile phases.

Experimental Workflow and Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the successful implementation of this HPLC method.

Materials and Reagents
  • 2,3-Dihydrobenzo[b]dioxin-6-ol standard: (Purity ≥98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized (DI) water, filtered through a 0.22 µm membrane

  • Formic Acid (HCOOH): ACS reagent grade or higher (for mobile phase modification)

  • Sample Diluent: 50:50 (v/v) Methanol:Water

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/UV detectorProvides reliable and reproducible performance.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA robust, general-purpose C18 column offering good peak shape and resolution for phenolic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for moderately polar analytes.
Gradient Elution 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B (re-equilibration)A gradient elution allows for efficient separation of the analyte from potential impurities with varying polarities and ensures the column is ready for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity and potential for peak distortion.
Detection Wavelengths Primary: 280 nm; Secondary: 220 nm (with a Diode Array Detector)280 nm is chosen based on the expected absorbance of the hydroxylated aromatic ring. 220 nm provides a secondary confirmation.
Standard and Sample Preparation Protocol

Step 1: Preparation of Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of 2,3-Dihydrobenzo[b]dioxin-6-ol standard.

  • Dissolve in a 10 mL volumetric flask using Methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This stock solution should be stored at 2-8°C and protected from light.

Step 2: Preparation of Calibration Standards

  • Perform serial dilutions of the stock solution with the sample diluent (50:50 Methanol:Water) to prepare a series of calibration standards.

  • A suggested concentration range is: 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Preparation of Sample Solution

  • Accurately weigh the sample containing 2,3-Dihydrobenzo[b]dioxin-6-ol.

  • Dissolve the sample in a known volume of the sample diluent to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis Sequence
  • System Purge: Purge all mobile phase lines to remove any air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (sample diluent) to ensure no carryover or system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared sample solutions.

    • It is good practice to inject a calibration standard periodically (e.g., every 10 sample injections) to monitor system performance.

Data Analysis and System Suitability

Calibration Curve
  • Plot the peak area of 2,3-Dihydrobenzo[b]dioxin-6-ol against the corresponding concentration for the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • An acceptable R² value should be ≥ 0.999.

Quantification of 2,3-Dihydrobenzo[b]dioxin-6-ol in Samples
  • Using the peak area of the analyte in the sample chromatogram and the calibration curve equation, calculate the concentration of 2,3-Dihydrobenzo[b]dioxin-6-ol in the sample.

System Suitability

System suitability tests are essential to ensure the chromatographic system is performing adequately. These should be performed before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections of a standard)

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Calibrants) System_Setup System Setup (Purge & Equilibrate) Standard_Prep->System_Setup Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->System_Setup Sequence Run Analysis Sequence (Blanks, Standards, Samples) System_Setup->Sequence Integration Peak Integration & Identification Sequence->Integration Calibration Calibration Curve (R² ≥ 0.999) Integration->Calibration Quantification Sample Quantification Calibration->Quantification

Caption: High-level workflow for the HPLC analysis of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Logical Relationship of Method Parameters

Method_Parameters Analyte 2,3-Dihydrobenzo[b]dioxin-6-ol (Phenolic, Moderately Polar) Column Reversed-Phase C18 Analyte->Column Hydrophobic Interaction MobilePhase Acidified ACN/Water Analyte->MobilePhase Solubility & Elution Detector UV/DAD (280 nm) Analyte->Detector UV Absorbance Result Good Peak Shape & Resolution Column->Result MobilePhase->Result Detector->Result

Caption: Interplay of key parameters for the successful HPLC method development.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - Injection error- Detector lamp off- Incorrect mobile phase composition- Check autosampler for proper injection- Ensure detector lamp is on and has sufficient lifetime- Verify mobile phase preparation and composition
Broad or split peaks - Column contamination- Column void- Incompatible sample solvent- Flush the column with a strong solvent (e.g., 100% ACN)- Replace the column if flushing does not resolve the issue- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase
Shifting retention times - Inconsistent mobile phase preparation- Column temperature fluctuations- Pump malfunction- Prepare fresh mobile phase carefully- Ensure the column oven is set to and maintaining the correct temperature- Check pump for leaks and ensure consistent flow rate
High backpressure - Column or frit blockage- System blockage- Reverse flush the column (if recommended by the manufacturer)- Check for blockages in tubing and fittings

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of 2,3-Dihydrobenzo[b]dioxin-6-ol. By understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography, researchers can confidently implement this protocol. The provided workflow, parameter rationale, and troubleshooting guide serve as a comprehensive resource for achieving accurate and reproducible results in a research or quality control environment.

References

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Celentano, M. J., et al. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Rendiconti Lincei. Scienze Fisiche e Naturali, 32(4), 773-802. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Della-Felice, F., et al. (2020). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 25(21), 5183. [Link]

  • SpectraBase. (n.d.). 2-Hydroxymethyl-1,4-benzodioxane. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-dihydro-1,4-benzodioxin-6-sulfonamide. John Wiley & Sons, Inc. Retrieved from [Link]

  • Kumar, R., & Singh, P. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-77. [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. National Institute of Standards and Technology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Hydroxy-1,4-benzodioxane. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,3-Dihydrobenzo[b][6]dioxin-6-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra recorded in 1,4-dioxane/H2O (v/v=4:1). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxymethyl-1,4-benzodioxane. John Wiley & Sons, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption and (b) emission spectra of 1 in 1,4-dioxane gel... Retrieved from [Link]

  • Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19341. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. Retrieved from [Link]

  • Kumar, P., et al. (2021). Synthesis and Characterization of 6 – Hydroxy – 3, 4 -Dihydroquinolinone Cilostazol Impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research, 12(4), 2156-2161. [Link]

Sources

Application Note: Quantification of 2,3-Dihydrobenzo[b]dioxin-6-ol in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzo[b]dioxin-6-ol, a key metabolite of the versatile 1,4-benzodioxane scaffold, is of increasing interest in medicinal chemistry and drug development.[1] The 1,4-benzodioxane moiety is a privileged structure found in numerous bioactive compounds, including antagonists for α1-adrenergic and serotoninergic receptors, as well as potential anticancer agents.[1][2] Given that the metabolic fate of such compounds is a critical aspect of pharmacology and toxicology, the ability to accurately quantify their metabolites, such as 2,3-Dihydrobenzo[b]dioxin-6-ol, in biological matrices is paramount.

This application note provides a detailed, step-by-step protocol for the sensitive and selective quantification of 2,3-Dihydrobenzo[b]dioxin-6-ol in biological samples, such as plasma and urine. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[3][4][5][6]

The physicochemical properties of 2,3-Dihydrobenzo[b]dioxin-6-ol, including its molecular weight of 152.15 g/mol and its phenolic hydroxyl group, inform the analytical strategy.[7] The methodology presented herein leverages established techniques for the analysis of phenolic compounds and other drug metabolites in complex biological matrices, ensuring high recovery, accuracy, and precision.[8][9]

Physicochemical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₈O₃[7]
Molecular Weight152.15 g/mol [7]
Boiling Point291.4°C[10]
Water Solubility2161.15 mg/L[11]
AppearanceLiquid[12]

Experimental Protocol

This protocol is designed to be a self-validating system, with built-in quality control checks to ensure the trustworthiness of the results.

Materials and Reagents
  • 2,3-Dihydrobenzo[b]dioxin-6-ol analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., 2,3-Dihydrobenzo[b]dioxin-6-ol-d3

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Human urine

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Workflow Overview

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (for Plasma) Spike->Precipitate Plasma SPE Solid-Phase Extraction (SPE) Spike->SPE Urine Precipitate->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate Final_Sample Final Sample for Injection Evaporate->Final_Sample Injection Injection onto LC Column Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Quantification->Report

Sources

Application Notes and Protocols for 2,3-Dihydrobenzo[b]dioxin-6-ol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Agrochemical Potential of the Benzodioxin Scaffold

The 2,3-dihydrobenzo[b]dioxin-6-ol moiety represents a versatile and highly valuable scaffold in the landscape of modern agrochemical research. Its unique structural features provide a foundation for the development of a diverse array of bioactive molecules with potential applications as fungicides, herbicides, and insecticides. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical entity. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its application in screening programs, and offer insights into the synthesis of novel derivatives. Our approach is to not only present methodologies but to also elucidate the scientific reasoning that underpins these experimental designs, thereby empowering researchers to innovate and adapt these protocols to their specific research objectives.

The 2,3-Dihydrobenzo[b]dioxin-6-ol Scaffold: A Privileged Structure in Agrochemical Discovery

The 2,3-dihydrobenzo[b]dioxin-6-ol core is considered a "privileged structure" in medicinal and agrochemical chemistry. This designation stems from its ability to serve as a versatile template for the synthesis of compounds that can interact with a variety of biological targets. The hydroxyl group and the aromatic ring offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[1] In agrochemical research, this scaffold has been successfully employed to design molecules that modulate crucial biological pathways in fungi, plants, and insects.[2][3][4]

Antifungal Applications: Targeting Ergosterol Biosynthesis

A significant area of application for 2,3-dihydrobenzo[b]dioxin-6-ol derivatives is in the development of novel fungicides. Many successful antifungal agents function by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5][6] Derivatives of the benzodioxane scaffold have shown promise as inhibitors of key enzymes in this pathway, such as 14α-demethylase (CYP51) and squalene epoxidase (SE).[2]

Mechanism of Action: A Dual-Target Approach

The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in cell death. A particularly effective strategy is the development of dual-target inhibitors that can engage with both CYP51 and SE, potentially leading to a broader spectrum of activity and a lower propensity for the development of resistance.[2]

Fungicide_Mechanism 2,3-Dihydrobenzo[b]dioxin-6-ol Derivative 2,3-Dihydrobenzo[b]dioxin-6-ol Derivative Squalene Epoxidase (SE) Squalene Epoxidase (SE) 2,3-Dihydrobenzo[b]dioxin-6-ol Derivative->Squalene Epoxidase (SE) Inhibition 14α-demethylase (CYP51) 14α-demethylase (CYP51) 2,3-Dihydrobenzo[b]dioxin-6-ol Derivative->14α-demethylase (CYP51) Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Squalene Epoxidase (SE)->Ergosterol Biosynthesis 14α-demethylase (CYP51)->Ergosterol Biosynthesis Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Ergosterol Biosynthesis->Fungal Cell Membrane Disruption Disruption of Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Disruption->Fungal Cell Death

Caption: Antifungal Mechanism of Action.

Protocol 2.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of 2,3-dihydrobenzo[b]dioxin-6-ol derivatives against a panel of pathogenic fungi.[7]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and for the required duration for the specific fungal species.

  • Determine the MIC by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[7]

Protocol 2.2: Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the impact of test compounds on ergosterol production in fungal cells.[8]

Materials:

  • Fungal culture grown in the presence and absence of the test compound

  • Saponification reagent (alcoholic potassium hydroxide)

  • Heptane

  • UV-Vis spectrophotometer

Procedure:

  • Grow the fungal culture to mid-log phase and then expose it to various concentrations of the test compound for a defined period.

  • Harvest and wash the fungal cells.

  • Perform saponification by incubating the cell pellet with alcoholic potassium hydroxide to break open the cells and hydrolyze lipids.

  • Extract the non-saponifiable lipids (including ergosterol) with heptane.

  • Scan the absorbance of the heptane layer from 240 to 300 nm. Ergosterol has a characteristic four-peak spectrum in this range.

  • Quantify the ergosterol content by calculating the absorbance at the peak maxima and comparing it to a standard curve or by using a specific formula. A reduction in the characteristic ergosterol peaks in treated samples compared to the untreated control indicates inhibition of the ergosterol biosynthesis pathway.[8]

Herbicidal and Plant Growth Regulatory Applications: Modulating Auxin Pathways

Derivatives of the benzodioxole scaffold, structurally related to 2,3-dihydrobenzo[b]dioxin-6-ol, have been identified as potent modulators of plant hormone signaling, particularly the auxin pathway.[4] Synthetic auxins are a major class of herbicides that disrupt normal plant growth and development by overwhelming the natural auxin signaling system.[9][10]

Mechanism of Action: Auxin Agonism

These compounds act as agonists of the auxin receptors, such as TIR1/AFB F-box proteins.[11] This leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes. This hormonal imbalance disrupts various physiological processes, including cell division, elongation, and differentiation, ultimately leading to plant death.[10]

Herbicide_Mechanism Benzodioxole Derivative Benzodioxole Derivative Auxin Receptor (TIR1/AFB) Auxin Receptor (TIR1/AFB) Benzodioxole Derivative->Auxin Receptor (TIR1/AFB) Binds to Aux/IAA Repressor Aux/IAA Repressor Auxin Receptor (TIR1/AFB)->Aux/IAA Repressor Targets Ubiquitination & Degradation Ubiquitination & Degradation Aux/IAA Repressor->Ubiquitination & Degradation Auxin-Responsive Genes Auxin-Responsive Genes Ubiquitination & Degradation->Auxin-Responsive Genes Upregulation of Disrupted Plant Growth Disrupted Plant Growth Auxin-Responsive Genes->Disrupted Plant Growth

Caption: Herbicidal Mechanism of Action.

Protocol 3.1: Greenhouse Bioassay for Herbicidal Activity

This protocol provides a framework for evaluating the pre- and post-emergence herbicidal activity of 2,3-dihydrobenzo[b]dioxin-6-ol derivatives on target weed species and crop safety.[1][12]

Materials:

  • Test compounds formulated for spray application

  • Pots or trays filled with a suitable soil mix

  • Seeds of target weed species (e.g., Abutilon theophrasti, Digitaria sanguinalis) and crop species (e.g., maize, cotton)

  • Greenhouse with controlled environmental conditions (temperature, light, humidity)

  • Spray chamber for uniform herbicide application

Procedure:

Pre-emergence Application:

  • Sow the seeds of the test species in the pots at the appropriate depth.

  • Apply the test compound evenly to the soil surface using the spray chamber. Include a vehicle control (formulation without the active ingredient) and a positive control (a commercial herbicide).

  • Water the pots and place them in the greenhouse.

  • Assess herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment) by visually rating plant injury (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

Post-emergence Application:

  • Sow the seeds and allow the plants to grow to a specific stage (e.g., two- to four-leaf stage).

  • Apply the test compound to the foliage of the plants.

  • Return the plants to the greenhouse.

  • Assess herbicidal effects as described for the pre-emergence application.

Data Analysis: Calculate the dose-response curves and determine the GR50 (the dose required to cause a 50% reduction in plant growth) for each compound and species.

Insecticidal Applications: Disrupting Juvenile Hormone Signaling

Derivatives of 1,4-benzodioxan have been identified as inhibitors of juvenile hormone (JH) signaling in insects.[3] JH is a crucial hormone that regulates insect development, metamorphosis, and reproduction.[13] Compounds that interfere with JH action can act as potent insect growth regulators (IGRs).[14]

Mechanism of Action: Juvenile Hormone Antagonism

These compounds can act as antagonists to the juvenile hormone receptor complex, disrupting the normal signaling cascade. This can lead to premature metamorphosis, sterility, or death of the insect.[15]

Insecticide_Mechanism Benzodioxan Derivative Benzodioxan Derivative Juvenile Hormone Receptor Juvenile Hormone Receptor Benzodioxan Derivative->Juvenile Hormone Receptor Antagonizes JH Signaling Pathway JH Signaling Pathway Juvenile Hormone Receptor->JH Signaling Pathway Disruption of Disrupted Metamorphosis & Reproduction Disrupted Metamorphosis & Reproduction JH Signaling Pathway->Disrupted Metamorphosis & Reproduction Insect Mortality Insect Mortality Disrupted Metamorphosis & Reproduction->Insect Mortality

Caption: Insecticidal Mechanism of Action.

Protocol 4.1: Insect Growth Regulator Bioassay

This protocol describes a method to assess the IGR activity of 2,3-dihydrobenzo[b]dioxin-6-ol derivatives on a target insect species.[4]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Late-instar larvae of the target insect (e.g., mosquito larvae, silkworm larvae)

  • Rearing containers (e.g., beakers, petri dishes)

  • Insect diet

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare serial dilutions of the test compound in the solvent.

  • Apply the test compound to the insect's environment (e.g., by adding it to the water for mosquito larvae) or directly to the insect's diet. Include a solvent control.

  • Introduce the late-instar larvae to the treated environment or diet.

  • Rear the insects under optimal conditions and monitor their development.

  • Record the effects on molting, pupation, and adult emergence. Look for signs of abnormal development, such as developmental arrest, malformed pupae or adults, and failure to emerge.

  • Calculate the IE50 and IE90 values (the concentrations that inhibit the emergence of 50% and 90% of the adults, respectively) using probit analysis.[16]

Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol Derivatives: A General Approach

The versatility of the 2,3-dihydrobenzo[b]dioxin-6-ol scaffold allows for the synthesis of a wide range of derivatives. A common strategy involves the functionalization of the hydroxyl group or the aromatic ring.

Protocol 5.1: General Synthesis of Chalcone Derivatives

This protocol provides a general method for the synthesis of chalcone derivatives from 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone, which can be prepared from 2,3-dihydrobenzo[b]dioxin-6-ol.[17]

Materials:

  • 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanone

  • Substituted benzaldehydes

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Standard laboratory glassware and purification equipment (e.g., for filtration, recrystallization, column chromatography)

Procedure:

  • Dissolve 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone and a substituted benzaldehyde in ethanol.

  • Add aqueous sodium hydroxide solution to the mixture and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and acidify to precipitate the crude product.

  • Filter, wash, and dry the crude product.

  • Purify the product by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the final product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Compound ID Starting Aldehyde Potential Activity
Chalcone-A4-ChlorobenzaldehydeAntifungal, Insecticidal
Chalcone-B4-MethoxybenzaldehydeHerbicidal, Plant Growth Regulator
Chalcone-C3,4-DichlorobenzaldehydeFungicidal, Insecticidal

Safety and Handling

2,3-Dihydrobenzo[b]dioxin-6-ol and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[18] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The 2,3-dihydrobenzo[b]dioxin-6-ol scaffold holds immense potential for the discovery and development of novel agrochemicals. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in this exciting field. By understanding the underlying mechanisms of action and employing systematic screening and synthesis strategies, the scientific community can continue to unlock the full potential of this versatile chemical entity to address the ongoing challenges in global food production.

References

  • An, Y., et al. (2022). Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors. European Journal of Medicinal Chemistry, 227, 113950. [Link]

  • Google Patents. (1977).
  • Toya, T., et al. (2023). Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. Pest Management Science, 79(12), 5341-5348. [Link]

  • Li, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893699. [Link]

  • Kim, K. H., et al. (2005). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1][19]oxazin-6-yl)isoindoline-1,3-diones. Pest Management Science, 61(9), 893-902. [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [Link]

  • Bailey, J. A., & Bailey, J. A. (2006). Method for in vitro screening of aquatic fungicides. USGS Publications Warehouse. [Link]

  • Scarponi, L., & Del Buono, D. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52922. [Link]

  • Khan, T. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • Opit, G. P., et al. (2022). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Insects, 13(10), 875. [Link]

  • Jeon, J. H., et al. (2020). Screening of Juvenile Hormone Disruptors from Myzus persicae using Yeast β-galactosidase Assay. The Korean Journal of Pesticide Science, 24(3), 241-248. [Link]

  • Bhuiyan, M. A. H. B., et al. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. African Journal of Agricultural Research, 7(38), 5345-5349. [Link]

  • Clark, T. A., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S22–S27. [Link]

  • Bioassay Techniques in Entomological Research. (2023). SciSpace. [Link]

  • Boyce, R. L., et al. (2025). Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species. Insects, 16(4), 213. [Link]

  • Wikipedia. Antifungal. [Link]

  • Wang, C., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 10(3), 193. [Link]

  • Hall, M. C., & Casperson, M. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

  • Brown, J. C., et al. (2021). Synergistic antifungal effects of botanical extracts against Candida albicans. PLoS One, 16(10), e0258249. [Link]

  • Dhadialla, T. S., et al. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43, 545-569. [Link]

  • Shinde, S. V., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][19]dioxin-6-yl)prop-2-en-1-one. IUCrData, 8(1). [Link]

  • Wikipedia. Juvenile hormone. [Link]

  • Lee, S. H., et al. (2015). Identification of plant compounds that disrupt the insect juvenile hormone receptor complex. Proceedings of the National Academy of Sciences, 112(6), 1733–1738. [Link]

  • MGK. What Species Should Juvenile Hormone Mimics Be Used On And Why?. [Link]

  • Kong, F., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (2025). Weed Technology. [Link]

  • Reddy, M. V., et al. (2017). Synthesis of 2,3-dihydrobenzo[b][1][19]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][19]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 22(11), 1856. [Link]

  • University of California Agriculture and Natural Resources. Synthetic Auxins / Herbicide Symptoms. [Link]

  • Todd, T., & Tolver, A. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5879–5891. [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 257–261. [Link]

  • TSI Journals. Chemistry and Pharmacology of Benzodioxanes. [Link]

Sources

Application Notes & Protocols: 2,3-Dihydrobenzo[b]dioxin-6-ol as a Novel Polymerization Inhibitor for Vinyl Monomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Forward: The spontaneous and often exothermic polymerization of vinyl monomers is a significant challenge during their synthesis, purification, storage, and transportation.[1] Effective inhibition of this process is critical to ensure safety, product purity, and stability. While traditional phenolic inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are widely used, the search for novel inhibitors with improved performance characteristics continues.[2] This document provides a detailed technical guide on the proposed use and evaluation of 2,3-Dihydrobenzo[b]dioxin-6-ol as a polymerization inhibitor.

Disclaimer: Specific, peer-reviewed protocols for the use of 2,3-Dihydrobenzo[b]dioxin-6-ol as a polymerization inhibitor are not extensively documented in publicly available literature. The following application notes and protocols are based on the compound's structural analogy to well-understood phenolic inhibitors and established principles of radical polymerization inhibition. These guidelines are intended to serve as a starting point for research and development.

Introduction to 2,3-Dihydrobenzo[b]dioxin-6-ol

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-hydroxy-1,4-benzodioxane, is a heterocyclic organic compound.[3][4] Its structure features a dihydropyran ring fused to a benzene ring, which incorporates a hydroxyl group. This phenolic moiety is the key functional group responsible for its anticipated inhibitory activity. Structurally, it can be viewed as a derivative of catechol (1,2-dihydroxybenzene), a known polymerization retarder, where the two hydroxyl groups are bridged by an ethylene linkage. This structural feature makes it an intriguing candidate for radical scavenging applications.

Chemical Structure:

  • IUPAC Name: 2,3-dihydro-1,4-benzodioxin-6-ol[3]

  • CAS Number: 10288-72-9[3]

  • Molecular Formula: C₈H₈O₃[3]

  • Molecular Weight: 152.15 g/mol [3]

Proposed Mechanism of Action: Radical Scavenging

The primary mechanism by which phenolic compounds inhibit free-radical polymerization is through radical scavenging.[5][6] This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive propagating radical (P•), effectively terminating the polymer chain.

The proposed mechanism for 2,3-Dihydrobenzo[b]dioxin-6-ol follows this established principle:

  • Initiation: A polymerization initiator (or thermal energy) generates initial free radicals (I•), which react with a monomer (M) to form a propagating radical (P₁•). I• + M → P₁• P₁• + M → P₂•

  • Inhibition: The 2,3-Dihydrobenzo[b]dioxin-6-ol (ArOH) intercepts a propagating radical (Pₙ•). The labile hydrogen from its hydroxyl group is abstracted by the radical.[7] Pₙ• + ArOH → Pₙ-H + ArO•

  • Stabilization: This reaction forms a stable, non-propagating polymer chain (Pₙ-H) and a phenoxy radical (ArO•). The resulting phenoxy radical is resonance-stabilized, making it significantly less reactive than the initial propagating radical. Its stability prevents it from initiating new polymer chains.

  • Termination: The stabilized phenoxy radical can then react with another propagating radical to terminate a second chain, further enhancing its inhibitory efficiency. Pₘ• + ArO• → Pₘ-O-Ar

For many phenolic inhibitors, the presence of dissolved oxygen is crucial for optimal performance.[7] Oxygen can react with propagating radicals to form peroxy radicals (POO•), which are then more efficiently scavenged by the phenolic inhibitor.

Visualizing the Mechanism

The diagram below illustrates the proposed radical scavenging pathway.

InhibitionMechanism cluster_propagation Chain Propagation cluster_inhibition Inhibition Pathway P_n_dot Propagating Radical (Pₙ•) P_n+1_dot Growing Chain (Pₙ₊₁•) P_n_dot->P_n+1_dot + M Inhibitor 2,3-Dihydrobenzo[b]dioxin-6-ol (ArOH) Terminated_Chain Terminated Polymer (Pₙ-H) P_n_dot->Terminated_Chain H• abstraction from ArOH Monomer Monomer (M) Phenoxy_Radical Stabilized Phenoxy Radical (ArO•) Inhibitor->Phenoxy_Radical H• donation Second_Termination Final Terminated Product Phenoxy_Radical->Second_Termination + Pₘ•

Caption: Proposed radical scavenging mechanism of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Experimental Protocols for Evaluation

To assess the efficacy of 2,3-Dihydrobenzo[b]dioxin-6-ol as a polymerization inhibitor, a systematic evaluation is required. The following protocols provide a framework for this investigation, using a common vinyl monomer like methyl methacrylate (MMA) or styrene as a model system.

Protocol 1: Determination of Optimal Inhibitor Concentration

Objective: To determine the minimum concentration of 2,3-Dihydrobenzo[b]dioxin-6-ol required to prevent polymerization under accelerated storage conditions.

Materials:

  • Uninhibited vinyl monomer (e.g., MMA, styrene)

  • 2,3-Dihydrobenzo[b]dioxin-6-ol

  • Control inhibitors: Hydroquinone (HQ), 4-Methoxyphenol (MEHQ)

  • Solvent (if required for stock solutions, e.g., monomer itself or a compatible solvent like toluene)

  • Test tubes or vials with septa

  • Inert gas source (Nitrogen or Argon)

  • Heating block or oil bath

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of 2,3-Dihydrobenzo[b]dioxin-6-ol, HQ, and MEHQ in the uninhibited monomer at a high concentration (e.g., 10,000 ppm).

  • Sample Preparation: In a series of test tubes, add the uninhibited monomer. Spike each tube with the inhibitor stock solution to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200, 500 ppm). Include a negative control (no inhibitor) and positive controls (HQ and MEHQ at known effective concentrations).

  • Inert Atmosphere: Bubble inert gas through each sample for 3-5 minutes to remove dissolved oxygen, then seal the tubes. Note: For phenolic inhibitors, a parallel experiment with air-saturated monomer should be conducted to evaluate the effect of oxygen.

  • Accelerated Aging: Place the sealed tubes in a heating block or oil bath at a constant, elevated temperature (e.g., 60°C for MMA, 110°C for styrene).[8]

  • Observation: Visually inspect the samples at regular intervals (e.g., every 30 minutes) for signs of polymerization, such as increased viscosity or the formation of a solid polymer.

  • Data Recording: Record the time at which polymerization is first observed for each concentration. This is the induction period .[9] An effective inhibitor will show a longer induction period.

Protocol 2: Quantitative Measurement of Polymer Formation

Objective: To quantify the amount of polymer formed over time in the presence of the inhibitor.

Materials:

  • Samples from Protocol 1 after the heating period.

  • A non-solvent for the polymer that is miscible with the monomer (e.g., methanol for PMMA).

  • Filtration apparatus (e.g., vacuum filtration with pre-weighed filter paper).

  • Drying oven.

  • Analytical balance.

Procedure:

  • Precipitation: At the end of the heating period, add a defined volume of the sample (e.g., 1.0 mL) to a larger volume of the non-solvent (e.g., 20 mL of methanol).[10] The polymer will precipitate out of the solution.

  • Isolation: Collect the precipitated polymer by vacuum filtration using pre-weighed filter paper.

  • Washing: Wash the polymer on the filter paper with additional non-solvent to remove any residual monomer or inhibitor.

  • Drying: Dry the filter paper and polymer in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Quantification: Weigh the dried filter paper with the polymer. The difference from the initial weight of the filter paper gives the mass of the polymer formed. Calculate the percent polymer formation relative to the initial mass of the monomer.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Inhibitor Stock Solutions B Spike Monomer Samples (Varying Concentrations) A->B C Include Controls (No Inhibitor, HQ, MEHQ) B->C D Deoxygenate with N₂/Ar (or use air-saturated) C->D E Heat at Constant Temp (e.g., 60-110°C) D->E F Monitor for Polymerization (Record Induction Period) E->F G Precipitate Polymer (add non-solvent) F->G H Filter, Dry, and Weigh Precipitate G->H I Calculate % Polymer Formation H->I

Caption: Workflow for evaluating polymerization inhibitor efficiency.

Data Presentation and Interpretation

The results from the protocols should be summarized in tables for clear comparison.

Table 1: Induction Period at 60°C (MMA Monomer)

Inhibitor Concentration (ppm) Avg. Induction Period (hours)
None (Control) 0 < 0.5
2,3-Dihydrobenzo... 50 [Experimental Data]
100 [Experimental Data]
200 [Experimental Data]
Hydroquinone (HQ) 50 [Experimental Data]
100 [Experimental Data]
MEHQ 50 [Experimental Data]

| | 100 | [Experimental Data] |

Table 2: Polymer Formation after 24 hours at 60°C (MMA Monomer)

Inhibitor Concentration (ppm) % Polymer Formed (w/w)
None (Control) 0 > 90%
2,3-Dihydrobenzo... 100 [Experimental Data]
Hydroquinone (HQ) 100 [Experimental Data]

| MEHQ | 100 | [Experimental Data] |

Interpretation: An effective inhibitor will demonstrate a significantly longer induction period and a lower percentage of polymer formation compared to the negative control. Comparing the performance of 2,3-Dihydrobenzo[b]dioxin-6-ol to established inhibitors like HQ and MEHQ at equivalent concentrations will establish its relative efficacy.

Safety and Handling

As a phenolic compound, 2,3-Dihydrobenzo[b]dioxin-6-ol requires careful handling.

  • Hazards: GHS classification indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11]

  • Spills and Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

2,3-Dihydrobenzo[b]dioxin-6-ol presents a promising, yet underexplored, candidate as a polymerization inhibitor for vinyl monomers. Its phenolic structure strongly suggests a radical scavenging mechanism of action, similar to that of hydroquinone. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate its performance, determine optimal working concentrations, and compare its efficacy against industry-standard inhibitors. Adherence to strict safety protocols is mandatory when handling this and any other phenolic compound. Further research is warranted to fully characterize its inhibitory properties and potential synergistic effects with other stabilizing agents.

References

  • Nakarada, M., et al. (n.d.). Mechanistic insights on how hydroquinone disarms OH and OOH radicals. ResearchGate. Available at: [Link]

  • Longchang Chemical. (2022-12-30). What is the classification and mechanism of polymerization inhibitors?
  • Patsnap Synapse. (2024-07-17). What is the mechanism of Hydroquinone? Available at: [Link]

  • National Institutes of Health. (n.d.). Antioxidant Activity of Natural Hydroquinones. PMC PubMed Central. Available at: [Link]

  • Yale Environmental Health & Safety. (2022-06). Phenol Standard Operating Procedure. Available at: [Link]

  • ResearchGate. (n.d.). Hydroquinone as a hydroxyl radical scavenger: Cyclic voltammograms... Available at: [Link]

  • Atlas Fibre. (n.d.). Safety Data Sheets – Phenolic Grades. Available at: [Link]

  • Wikipedia. (n.d.). Hydroquinone. Available at: [Link]

  • MassiveBio. (2026-01-11). Phenol. Available at: [Link]

  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Available at: [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Available at: [Link]

  • National Institutes of Health. (2023-01-17). Inhibition of Free Radical Polymerization: A Review. PMC. Available at: [Link]

  • Chemistry For Everyone. (2025-05-26). How Do Polymerization Inhibitors Work? YouTube. Available at: [Link]

  • Semantics Scholar. (2011-07-31). From phenol-type inhibitors to agents of the controlled synthesis of macromolecules. Available at: [Link]

  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
  • Wikipedia. (n.d.). Polymerisation inhibitor. Available at: [Link]

  • Wako. (n.d.). What is high performance polymerization inhibitor? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. Available at: [Link]

  • ioKinetic. (n.d.). Polymerization Reactions Inhibitor Modeling. Available at: [Link]

  • Chemchart. (n.d.). 2,3-dihydrobenzo[b][15][16]dioxin-6-ol (10288-72-9). Available at: [Link]

  • ResearchGate. (2021-04-30). Polymerization in the presence of inhibitor? Available at: [Link]

  • Google Patents. (n.d.). US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. Available at: [Link]

  • American Chemical Society. (n.d.). Some Inhibitors and Retarders in the Polymerization of Liquid Vinyl Acetate. II. 1,3,5-Trinitrobenzene and Sulfur. Journal of the American Chemical Society. Available at: [Link]

  • MySkinRecipes. (n.d.). 2,3-Dihydrobenzo[b][15][16]dioxin-6-ol. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Available at: [Link]

  • Wako. (n.d.). High performance polymerization inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2023-04-14). Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. RSC Publishing. Available at: [Link]

Sources

A Framework for Efficacy Evaluation of 2,3-Dihydrobenzo[b]dioxin-6-ol: From In Vitro Mechanism to In Vivo Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive experimental framework for assessing the therapeutic efficacy of 2,3-Dihydrobenzo[b]dioxin-6-ol, a heterocyclic compound with potential pharmacological activity. Recognizing that the structural features of this molecule, particularly the phenolic hydroxyl group, suggest a capacity to modulate oxidative stress, this guide is structured around this central mechanistic hypothesis. We present a phased approach, beginning with fundamental cell-free chemical assays, progressing to mechanism-based cellular models, and culminating in a robust preclinical in vivo model of chemically-induced oxidative stress. Each protocol is detailed with the underlying scientific rationale, emphasizing the principles of rigorous experimental design, self-validation, and data-driven decision-making required in modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a clear, logical, and defensible pathway for evaluating the efficacy of novel antioxidant compounds.

Introduction: The Rationale for Investigating 2,3-Dihydrobenzo[b]dioxin-6-ol

The relentless search for novel therapeutic agents often leads to the exploration of unique chemical scaffolds. 2,3-Dihydrobenzo[b]dioxin-6-ol presents such an opportunity. While this specific molecule is not extensively characterized in the literature, its core structure is present in various bioactive compounds, including some investigated as PARP1 inhibitors and dopamine receptor ligands.[1][2][3] More importantly, the presence of a phenolic hydroxyl group on the benzodioxin ring is a strong indicator of potential antioxidant activity, similar to that observed in related structures like 2,3-dihydrobenzo[b]furan-5-ol.[4]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and liver injury.[5][6] Therefore, compounds that can mitigate oxidative stress are of significant therapeutic interest. This guide outlines a systematic, multi-phased experimental plan to rigorously test the hypothesis that 2,3-Dihydrobenzo[b]dioxin-6-ol functions as an effective antioxidant and cytoprotective agent.

Foundational Principle: Targeting Oxidative Stress

The central hypothesis for the efficacy of 2,3-Dihydrobenzo[b]dioxin-6-ol is its ability to counteract oxidative stress. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can damage vital cellular components like DNA, lipids, and proteins.[6] An effective antioxidant can intervene by directly scavenging these free radicals or by bolstering the cell's endogenous antioxidant defense systems. Our experimental design is built to probe both possibilities.

cluster_0 Pathophysiology of Oxidative Stress cluster_1 Therapeutic Intervention ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Damage attacks Disease Disease Pathogenesis Damage->Disease leads to Compound 2,3-Dihydrobenzo[b]dioxin-6-ol Compound->ROS Scavenges Compound->Damage Prevents cluster_workflow Phase I: In Vitro Efficacy Workflow node_start Start: Compound Characterization (Purity, Solubility) node_cf Step 1: Cell-Free Assays (DPPH, FRAP) - Does it have chemical antioxidant activity? node_start->node_cf node_tox Step 2: Cytotoxicity Assay (MTT/LDH) - What is the safe concentration range? node_cf->node_tox Positive Result node_fail Re-evaluate or Terminate node_cf->node_fail node_ros Step 3: Cellular ROS Assay (DCFDA-H2) - Can it reduce intracellular ROS? node_tox->node_ros Safe Dose Identified node_caa Step 4: Cellular Protection Assay (CAA) - Can it protect cells from oxidative insult? node_ros->node_caa Positive Result node_ros->node_fail node_end Proceed to Phase II (In Vivo) node_caa->node_end Significant Protection node_caa->node_fail

Figure 2: Stepwise workflow for the in vitro evaluation of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Cell-Free Antioxidant Capacity Assays

Rationale: These assays provide a rapid and inexpensive first-pass assessment of the compound's intrinsic ability to scavenge free radicals or reduce oxidants. While they lack biological complexity, a positive result here provides the justification for proceeding to more complex models. [7][8] Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation: Prepare a stock solution of 2,3-Dihydrobenzo[b]dioxin-6-ol in a suitable solvent (e.g., DMSO or ethanol). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). Ascorbic acid or Trolox should be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control. Add 100 µL of the DPPH solution to each well. A blank well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [7]4. Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) should be determined.

Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Reaction: In a 96-well plate, add 20 µL of the test compound at various concentrations. Add 180 µL of the freshly prepared FRAP reagent.

  • Incubation: Incubate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the sample. [9]5. Quantification: Create a standard curve using a known antioxidant like FeSO₄ or Trolox to express the results as equivalents.

Cell-Based Efficacy Models

Rationale: Cell-based assays are critical for confirming that the compound is bioavailable to cells, is not cytotoxic at effective concentrations, and can protect cells from a physiologically relevant oxidative insult. [8] Protocol 3: Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells or SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control. This establishes the non-toxic working concentration range for subsequent experiments.

Protocol 4: Intracellular ROS Reduction Assay

  • Cell Culture & Loading: Plate cells as in the MTT assay. Once adhered, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA-H2), according to the manufacturer's instructions.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP). [6]Include control groups: untreated cells, cells with inducer only, and cells with the test compound only.

  • Measurement: Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or flow cytometer. A reduction in fluorescence in the compound-treated group compared to the inducer-only group indicates ROS-scavenging activity.

Parameter DPPH Assay FRAP Assay Cellular ROS Assay Justification
Principle Radical ScavengingReducing PowerIntracellular ROSMeasures distinct antioxidant mechanisms.
Positive Control Ascorbic AcidTrolox / FeSO₄N-acetylcysteine (NAC)Ensures assay validity and provides a benchmark.
Primary Endpoint IC50 (µM)Trolox Equivalents% Reduction in FluorescenceProvides quantitative measure of potency/efficacy.
Limitations Non-biologicalNon-biologicalIndirect ROS measurementHighlights the need for multi-assay validation.
Table 1: Summary of quantitative data and controls for in vitro assays.

Phase II: Investigating Advanced Mechanisms - Nrf2 Pathway Activation

Rationale: A sophisticated antioxidant may not only scavenge ROS directly but also upregulate the cell's own defense machinery. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of endogenous antioxidant responses. Investigating this pathway provides deeper mechanistic insight.

cluster_pathway Nrf2 Antioxidant Response Pathway Compound 2,3-Dihydrobenzo[b]dioxin-6-ol Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Enzymes Protective Enzymes Genes->Enzymes translates to

Figure 3: Simplified Nrf2 signaling pathway, a potential target for 2,3-Dihydrobenzo[b]dioxin-6-ol.

Protocol 5: Western Blot for Nrf2 Translocation and Target Gene Expression

  • Cell Treatment: Treat cells (e.g., HepG2) with the test compound at a non-toxic concentration for various time points (e.g., 2, 4, 8 hours).

  • Protein Extraction: Prepare nuclear and cytosolic protein fractions using a commercial kit.

  • Western Blot: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe membranes with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), a cytosolic marker (e.g., GAPDH), and a key Nrf2 target protein like Heme Oxygenase-1 (HO-1).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: An increase in Nrf2 in the nuclear fraction and an increase in total HO-1 protein levels would indicate activation of the Nrf2 pathway.

Phase III: In Vivo Efficacy Validation

Rationale: An in vivo study is the definitive preclinical step to determine if the compound's in vitro activity translates into a meaningful therapeutic effect in a whole organism. This requires a robust, unbiased experimental design and the selection of a relevant disease model. [10]All animal studies must adhere to institutional and national guidelines for animal welfare and should be designed to provide sufficient evidence to support potential human trials, aligning with FDA preclinical requirements. [11][12][13] Model Selection: A model of acute liver injury induced by carbon tetrachloride (CCl₄) is a well-established and highly relevant model for studying oxidative stress-mediated tissue damage. [6]CCl₄ metabolism generates free radicals that cause severe lipid peroxidation and hepatocyte death.

node_acclimate 1. Animal Acclimatization (e.g., Male Wistar Rats, 1 week) node_group 2. Randomization & Grouping (n=8-10 per group) - Vehicle, CCl4, CCl4+Cmpd (Low, Mid, High) node_acclimate->node_group node_treat 3. Pre-treatment (Daily oral gavage of Compound or Vehicle for 7 days) node_group->node_treat node_induce 4. Induction of Injury (Single IP injection of CCl4 on Day 7) node_treat->node_induce node_sacrifice 5. Euthanasia & Sample Collection (24 hours post-CCl4) node_induce->node_sacrifice node_analysis 6. Endpoint Analysis node_sacrifice->node_analysis node_serum Serum Analysis (ALT, AST) node_analysis->node_serum node_tissue Liver Tissue Homogenate (MDA, GSH, SOD, CAT) node_analysis->node_tissue node_histo Histopathology (H&E Staining) node_analysis->node_histo

Figure 4: Experimental workflow for the in vivo CCl₄-induced hepatotoxicity model.

Protocol 6: CCl₄-Induced Acute Hepatotoxicity Model

  • Animal Model: Use male Wistar rats or C57BL/6 mice.

  • Experimental Groups:

    • Group I (Control): Vehicle only.

    • Group II (Toxin): Vehicle + CCl₄.

    • Group III (Test Low): Low-dose compound + CCl₄.

    • Group IV (Test Mid): Mid-dose compound + CCl₄.

    • Group V (Test High): High-dose compound + CCl₄.

    • Group VI (Compound Control): High-dose compound only.

  • Dosing: Administer 2,3-Dihydrobenzo[b]dioxin-6-ol (dissolved in a suitable vehicle like corn oil with a small amount of DMSO) via oral gavage daily for 7 days.

  • Induction: On day 7, 1-2 hours after the final compound dose, administer a single intraperitoneal (IP) injection of CCl₄ (e.g., 1 mL/kg, mixed 1:1 with olive oil).

  • Sample Collection: 24 hours after CCl₄ injection, euthanize the animals. Collect blood for serum separation and perfuse and collect the liver.

  • Endpoint Analysis:

    • Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant reduction in the treated groups compared to the CCl₄ group indicates hepatoprotection.

    • Tissue Homogenate Analysis: In a portion of the liver, measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and assess the levels/activity of endogenous antioxidants like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). [6] * Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to visualize cellular necrosis, inflammation, and overall tissue architecture.

Endpoint Group II (Toxin) Group V (Test High) Expected Outcome for Efficacy Justification
Serum ALT/AST Markedly ElevatedSignificantly ReducedProtection against hepatocyte lysisKey clinical markers of liver damage.
Liver MDA Markedly ElevatedSignificantly ReducedInhibition of lipid peroxidationDirect measure of oxidative damage.
Liver GSH Significantly DepletedRestored towards normalPreservation of endogenous antioxidantsShows support for cellular defense systems.
Histopathology Severe NecrosisMild to No NecrosisPreservation of tissue architectureGold standard for assessing tissue damage.
Table 2: Expected outcomes and data interpretation for the in vivo study.

Conclusion

This application note outlines a rigorous, hypothesis-driven framework for evaluating the efficacy of 2,3-Dihydrobenzo[b]dioxin-6-ol as a potential therapeutic agent targeting oxidative stress. By systematically progressing from basic chemical reactivity to cell-based mechanisms and finally to a validated in vivo model of disease, researchers can build a comprehensive data package. This phased approach ensures that resources are used efficiently and that decisions to advance the compound are based on a solid foundation of scientific evidence. The successful completion of this experimental plan will provide clear, defensible data on the efficacy and mechanism of action of 2,3-Dihydrobenzo[b]dioxin-6-ol, paving the way for further preclinical development.

References

  • Munteanu, I.G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(10), 1610. Available at: [Link]

  • Deelaka, K., & Kottawa-Arachchi, J. D. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. Available at: [Link]

  • da Silva, A. R., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. Available at: [Link]

  • Chen, J., & Simon, D. K. (n.d.). Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital. Available at: [Link]

  • Tomaszewski, J. (n.d.). FDA Requirements for Preclinical Studies. In Principles of Clinical Pharmacology (Third Edition). Available at: [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. JAX. Available at: [Link]

  • Adámková, V., et al. (2011). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. International Journal of Molecular Sciences, 12(9), 5930-5943. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. Available at: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]

  • Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. Available at: [Link]

  • Engers, D. W., et al. (2010). Synthesis of 2,3-dihydrobenzo[b]d[5][7]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[5][7]xazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 15(7), 4891-4909. Available at: [Link]

  • Kugler, J. N., et al. (2013). 1-(2,3-Dihydrobenzo[b]d[5][7]ioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Engler, K., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society, 123(15), 3518-3523. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of 2,3-Dihydrobenzo[b]dioxin-6-ol in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydrobenzo[b]dioxin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common solubility issues encountered when working with 2,3-Dihydrobenzo[b]dioxin-6-ol in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of 2,3-Dihydrobenzo[b]dioxin-6-ol in DMSO.

Q1: What are the key chemical properties of 2,3-Dihydrobenzo[b]dioxin-6-ol that I should be aware of?

A1: Understanding the physicochemical properties of 2,3-Dihydrobenzo[b]dioxin-6-ol is the first step in successful solubilization. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 152.15 g/mol [1][2]
Molecular Formula C₈H₈O₃[1][2]
Predicted Water Solubility 2161.15 mg/L[3]
Physical Form Solid (can be liquid depending on purity and temperature)[4]
Boiling Point 291.4°C[1]
Melting Point 63.72°C (Predicted)[3]

The predicted water solubility suggests that while it has some aqueous solubility, it can be challenging to work with in purely aqueous solutions, making DMSO a common solvent choice.[5][6]

Q2: I'm having trouble dissolving 2,3-Dihydrobenzo[b]dioxin-6-ol in DMSO at room temperature. What should I do?

A2: If you are encountering solubility issues at room temperature, there are several steps you can take. First, ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce its effectiveness as a solvent.[7] Gentle warming of the solution to 37°C in a water bath can aid dissolution.[8] Additionally, vortexing or sonication for several minutes can help break up any compound aggregates and facilitate dissolution.[8]

Q3: My 2,3-Dihydrobenzo[b]dioxin-6-ol dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A3: This is a common issue known as "crashing out" or precipitation.[7] It occurs because 2,3-Dihydrobenzo[b]dioxin-6-ol is significantly more soluble in the organic solvent DMSO than in the aqueous environment of your buffer.[9] When you dilute the DMSO stock solution, the concentration of the organic solvent decreases, and the compound precipitates out of the now predominantly aqueous solution.[7]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: High concentrations of DMSO can be toxic to cells.[10] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[8] You should always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your experimental samples, to account for any effects of the solvent itself.[8]

Troubleshooting Guide: Overcoming Solubility Hurdles

This section provides a more in-depth, step-by-step approach to resolving solubility issues with 2,3-Dihydrobenzo[b]dioxin-6-ol.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Materials:

  • 2,3-Dihydrobenzo[b]dioxin-6-ol (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Warming device (e.g., water bath) (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 152.15 g/mol * 1000 mg/g For 1 mL (0.001 L) of a 10 mM stock, you would need 1.52 mg of 2,3-Dihydrobenzo[b]dioxin-6-ol.

  • Weigh the compound: Accurately weigh the calculated amount of 2,3-Dihydrobenzo[b]dioxin-6-ol using an analytical balance.

  • Dissolve in DMSO: Add the weighed compound to a sterile tube and add the calculated volume of DMSO.

  • Facilitate Dissolution:

    • Vortex the tube for 1-2 minutes.[8]

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[8]

    • Gentle warming to 37°C can also be applied.[8]

  • Storage: Once completely dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][11]

Troubleshooting Precipitation Upon Dilution

If you observe precipitation when diluting your DMSO stock into an aqueous buffer, follow this troubleshooting workflow.

Sources

Technical Support Center: Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in established chemical principles and practical, field-tested experience.

Introduction to the Synthesis

The synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol is most commonly achieved via an intramolecular Williamson ether synthesis. This reaction involves the cyclization of a catechol derivative, specifically 1,2,4-trihydroxybenzene, with a 1,2-dihaloethane, such as 1,2-dibromoethane. The reaction proceeds via an SN2 mechanism, where the phenoxide ions, generated in situ by a base, act as nucleophiles attacking the electrophilic carbons of the 1,2-dihaloethane. While theoretically straightforward, this synthesis is often plagued by challenges that can significantly impact the yield and purity of the final product. This guide will address these common issues in a practical, question-and-answer format.

Core Reaction Pathway

The fundamental transformation for the synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol is depicted below. Understanding this pathway is crucial for effective troubleshooting.

Williamson Ether Synthesis 1,2,4-Trihydroxybenzene 1,2,4-Trihydroxybenzene Intermediate_Phenoxide Intermediate Phenoxides 1,2,4-Trihydroxybenzene->Intermediate_Phenoxide + Base 1,2-Dibromoethane 1,2-Dibromoethane Product 2,3-Dihydrobenzo[b]dioxin-6-ol 1,2-Dibromoethane->Product Base Base Solvent Solvent Intermediate_Phenoxide->Product + 1,2-Dibromoethane (SN2 Cyclization) Byproducts Side Products Product->Byproducts Side Reactions

Caption: General workflow for the synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered during the synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Deprotonation of Hydroxyl Groups: For the Williamson ether synthesis to proceed, the hydroxyl groups of 1,2,4-trihydroxybenzene must be deprotonated to form the more nucleophilic phenoxide ions. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

    • Troubleshooting:

      • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are often more effective. For phenols, weaker bases are generally sufficient.[1]

      • Stoichiometry of Base: Ensure you are using at least two equivalents of base to deprotonate the two adjacent hydroxyl groups that will form the dioxin ring. An excess of base is often beneficial.

      • Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the 1,2-dihaloethane. This can be done by stirring the 1,2,4-trihydroxybenzene and the base in the solvent for a period before adding the electrophile.

  • Side Reactions: The primary competing reaction is elimination of the alkyl halide, especially at higher temperatures.[1] C-alkylation of the aromatic ring is another possibility, where the alkyl halide reacts with the carbon of the benzene ring instead of the oxygen.

    • Troubleshooting:

      • Control of Temperature: Lowering the reaction temperature generally favors the SN2 substitution over E2 elimination. Elimination reactions typically have a higher activation energy.[1] A typical temperature range for this type of reaction is 50-100°C.[2]

      • Choice of Alkyl Halide: 1,2-dibromoethane is a good choice as it is a primary alkyl halide, which is less prone to elimination than secondary or tertiary halides.[1]

  • Sub-optimal Solvent Choice: The choice of solvent is critical for an SN2 reaction.

    • Troubleshooting:

      • Polar Aprotic Solvents: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. These solvents are known to accelerate the rate of SN2 reactions.[2][3]

Q2: I am observing the formation of multiple byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple byproducts is a common challenge. Here are the likely suspects and strategies to mitigate them:

  • Polymerization: The reaction of 1,2-dihaloethane with the phenoxide can lead to the formation of polymeric materials, especially if the reaction conditions are not carefully controlled.

    • Troubleshooting:

      • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

      • Slow Addition: Adding the 1,2-dihaloethane slowly to the reaction mixture can also help to maintain a low concentration of the electrophile, thus favoring the desired intramolecular reaction.

  • Incomplete Cyclization: You may have products where only one of the hydroxyl groups has reacted with the 1,2-dihaloethane.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time can range from 1 to 8 hours.[2]

  • Products from Reaction at the Third Hydroxyl Group: Since the starting material has three hydroxyl groups, there is a possibility of side reactions involving the hydroxyl group at the 4-position.

    • Troubleshooting:

      • Selective Protection: For a more controlled synthesis, consider protecting the hydroxyl group at the 4-position before the cyclization reaction. This will prevent it from participating in unwanted side reactions. The protecting group can then be removed in a subsequent step.

Q3: What is the best work-up and purification procedure for isolating 2,3-Dihydrobenzo[b]dioxin-6-ol?

A3: A proper work-up and purification strategy is essential for obtaining a pure product.

  • Work-up Procedure:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • If a strong base like NaH was used, be cautious during quenching as it will react with water to produce hydrogen gas.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate any unreacted phenoxides and the hydroxyl group of the product.

    • Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions to ensure complete recovery.

    • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from non-polar byproducts and polar baseline impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate (visualized under UV light and/or with a staining agent) is an indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons and the protons of the dioxin ring.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group and the C-O-C ether linkages.

Recommended Experimental Protocol

Based on analogous syntheses of benzodioxane derivatives, a plausible experimental protocol for the synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol is as follows. This should be considered a starting point and may require optimization.

StepProcedure
1 To a solution of 1,2,4-trihydroxybenzene (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (K₂CO₃) (2.2 eq).
2 Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ions.
3 Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.
4 Heat the reaction mixture to 80-100°C and monitor the progress by TLC.
5 After the reaction is complete, cool the mixture to room temperature and pour it into water.
6 Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.
7 Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
8 Concentrate the organic layer under reduced pressure to obtain the crude product.
9 Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Base Check Base Strength and Stoichiometry Start->Check_Base Check_Temp Review Reaction Temperature Check_Base->Check_Temp Base OK Use_Stronger_Base Use Stronger Base (e.g., NaH, KOH) Check_Base->Use_Stronger_Base Weak Base? Increase_Base_Eq Increase Base Equivalents (>2 eq) Check_Base->Increase_Base_Eq Insufficient Base? Check_Solvent Evaluate Solvent Choice Check_Temp->Check_Solvent Temp OK Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Too High? Check_Workup Assess Work-up and Purification Check_Solvent->Check_Workup Solvent OK Use_Polar_Aprotic Switch to Polar Aprotic Solvent (DMF, Acetonitrile) Check_Solvent->Use_Polar_Aprotic Inappropriate Solvent? Optimize_Chromatography Optimize Chromatography Conditions Check_Workup->Optimize_Chromatography Purification Issues? Consider_Recrystallization Consider Recrystallization Check_Workup->Consider_Recrystallization Solid Product?

Sources

Technical Support Center: Degradation of 2,3-Dihydrobenzo[b]dioxin-6-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydrobenzo[b]dioxin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. As a versatile intermediate in medicinal chemistry and organic synthesis, understanding its stability is critical for reproducible and reliable experimental outcomes.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries about handling and observing the degradation of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Q1: What is 2,3-Dihydrobenzo[b]dioxin-6-ol, and why is its stability in solution a concern?

A1: 2,3-Dihydrobenzo[b]dioxin-6-ol (CAS No. 10288-72-9) is an organic building block featuring a phenol group attached to a dihydrobenzodioxin scaffold.[2][3] This structure is used in the synthesis of pharmaceuticals and other bioactive molecules.[1][4] The stability of this compound is a major concern due to its phenolic hydroxyl group. Phenols are electron-rich and are highly susceptible to oxidation, which can be accelerated by factors like pH, light, temperature, and the presence of metal ions or dissolved oxygen.[5][6] Degradation can lead to the formation of impurities, loss of desired activity, and inaccurate experimental results, making stability a critical parameter to control.

Q2: What are the typical visual signs that my solution of 2,3-Dihydrobenzo[b]dioxin-6-ol is degrading?

A2: The most common visual indicator of degradation is a change in color . Freshly prepared solutions in appropriate solvents are typically colorless. Upon degradation, particularly through oxidation, solutions may turn yellow, pink, brown, or even dark purple. This is due to the formation of highly conjugated species, such as quinones or polymeric products, which absorb visible light. Any observed color change should be treated as a sign of potential sample compromise.

Q3: What are the optimal storage conditions for stock solutions of this compound?

A3: To maximize shelf-life, stock solutions should be stored under conditions that minimize exposure to degradative forces. The key is to control temperature, light, and atmospheric exposure. For general guidance, observe the manufacturer's storage recommendations.[7]

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down the rate of all chemical reactions, including degradation pathways.
Light Exposure Store in amber vials or wrap vials in aluminum foilThe aromatic ring system can absorb UV light, leading to photolytic degradation.
Atmosphere Overlay with an inert gas (Argon or Nitrogen)This displaces oxygen, the primary driver of oxidative degradation of the phenol group.
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to atmospheric oxygen and moisture.[7]
Q4: Which solvents are best for preparing stable solutions of 2,3-Dihydrobenzo[b]dioxin-6-ol?

A4: The choice of solvent is critical. Protic solvents can participate in degradation, while certain solvents may contain impurities (like peroxides in aged ethers) that accelerate it.

  • Recommended:

    • Anhydrous DMSO or DMF: Good for high-concentration stock solutions stored at low temperatures.

    • Acetonitrile (HPLC-grade): Generally a good choice for analytical work due to its UV transparency and relative inertness.

    • Anhydrous Ethanol or Methanol: Can be used, but solutions may be less stable long-term compared to aprotic solvents. Always use high-purity, anhydrous grades.

  • Use with Caution:

    • Ethers (THF, Dioxane): Can form explosive peroxides over time which are potent oxidizing agents. Use freshly distilled or inhibitor-free grades.

    • Aqueous Buffers: Stability is highly pH-dependent. Phenols are more rapidly oxidized at neutral to alkaline pH. If aqueous solutions are necessary, use freshly prepared buffers, preferably at a slightly acidic pH (e.g., pH 4-6), and use them immediately.

Part 2: Troubleshooting Guide

This section provides a systematic, Q&A-based approach to solving specific experimental problems related to compound degradation.

Q5: My colorless solution of 2,3-Dihydrobenzo[b]dioxin-6-ol turned yellow/brown after a short time at room temperature. What is happening and how can I prevent it?

A5: This is a classic sign of oxidative degradation . The phenol group is being oxidized to form a phenoxy radical, which can then dimerize or react further to form colored quinone-type species. This process is often catalyzed by trace metals, dissolved oxygen, and exposure to light.

Troubleshooting Workflow:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Parent_Compound Prepare Solution of 2,3-Dihydrobenzo[b]dioxin-6-ol Acid Acidic (e.g., 0.1M HCl) Parent_Compound->Acid Base Basic (e.g., 0.1M NaOH) Parent_Compound->Base Oxidation Oxidative (e.g., 3% H2O2) Parent_Compound->Oxidation Thermal Thermal (e.g., 80°C) Parent_Compound->Thermal Photo Photolytic (UV/Vis Light) Parent_Compound->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Interpretation Identify Degradation Products & Pathways Analysis->Interpretation

Caption: Experimental workflow for a forced degradation study.

Q7: The measured concentration of my stock solution is inconsistent and seems to decrease with each use. What's causing this and how do I fix it?

A7: This issue typically stems from a combination of gradual degradation and/or solvent evaporation.

Potential Causes & Solutions:

  • Degradation Between Uses: Even when stored at -20°C, the freeze-thaw cycles and brief exposure to room temperature and air each time you use the stock can cause incremental degradation.

    • Solution: Aliquot your main stock solution into smaller, single-use vials. This minimizes freeze-thaw cycles for the bulk of your material and reduces atmospheric exposure.

  • Solvent Evaporation: If the vial is not sealed properly, volatile solvents (like acetonitrile or methanol) can evaporate, leading to an artificial increase in concentration over time. Conversely, absorption of atmospheric water into hygroscopic solvents (like DMSO) can cause dilution.

    • Solution: Use high-quality vials with tight-fitting septa or screw caps. Store them properly and allow them to come to room temperature before opening to prevent condensation from forming inside.

  • Adsorption to Surfaces: In very dilute solutions, the compound may adsorb to the walls of plastic containers.

    • Solution: Use glass vials for storage whenever possible. [8]

Part 3: Key Experimental Protocols

Protocol 1: Preparation and Handling of a Stable Stock Solution

This protocol outlines best practices for preparing a stock solution of 2,3-Dihydrobenzo[b]dioxin-6-ol to maximize its stability.

Materials:

  • 2,3-Dihydrobenzo[b]dioxin-6-ol solid

  • Anhydrous, HPLC-grade solvent (e.g., DMSO or Acetonitrile)

  • Inert gas (Argon or Nitrogen) with tubing

  • Calibrated balance

  • Volumetric flask (Class A)

  • Amber glass autosampler vials or cryovials with screw caps

Procedure:

  • Solvent Preparation: Sparge your chosen solvent with inert gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid compound. Perform this step quickly to minimize exposure to air and humidity.

  • Dissolution: Add the solid to the volumetric flask. Add about 70% of the final volume of the deoxygenated solvent. Gently swirl or sonicate until fully dissolved.

  • Final Volume: Add deoxygenated solvent to the calibration mark on the volumetric flask. Cap and invert several times to ensure a homogenous solution.

  • Aliquoting: Immediately dispense the stock solution into small-volume amber vials.

  • Inert Overlay: Before sealing each aliquot, gently flush the headspace of the vial with inert gas for 5-10 seconds.

  • Sealing and Storage: Seal the vials tightly and label them clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: A Basic Forced Degradation (Stress Testing) Study

This protocol provides a framework for intentionally degrading the compound to identify its potential degradants, as required by ICH guidelines. [9][10] Objective: To generate degradation products under various stress conditions and characterize them by HPLC/LC-MS.

Procedure:

  • Prepare a working solution of 2,3-Dihydrobenzo[b]dioxin-6-ol (e.g., 1 mg/mL in Acetonitrile).

  • Set up Stress Conditions: For each condition, mix your working solution with the stressor in a 1:1 ratio in a small vial. Prepare a "control" sample with water instead of a stressor.

Stress ConditionReagentIncubation Conditions
Acid Hydrolysis 1 M HCl60°C for 24 hours
Base Hydrolysis 1 M NaOHRoom Temperature for 4 hours
Oxidation 6% H₂O₂Room Temperature for 4 hours
Thermal No reagent (just solution)80°C for 48 hours
Photolytic No reagent (just solution)Expose to UV light (e.g., 254 nm) or direct sunlight for 24 hours
  • Time Points: Sample each reaction vial at initial (t=0) and final time points. For kinetic studies, intermediate time points can be added.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This prevents damage to the HPLC column.

  • Analysis: Dilute all samples (including the control) to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV/MS method.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks that have formed.

    • Use the MS data to propose structures for the degradation products.

    • Calculate the percentage degradation of the parent compound. A good stress study aims for 5-20% degradation; if degradation is too rapid, reduce the stressor concentration or time. [11]

References
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Google AI Test Kitchen.
  • Forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
  • SAFETY DATA SHEET - 2,3-Dihydro-6-isocyano-1,4-benzodioxine. (n.d.). Fisher Scientific.
  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid - Safety Data Sheet. (2024). Apollo Scientific.
  • Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. (2011). Waste Management & Research.
  • Forced Degradation Studies. (2016). MedCrave online.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • 2,3-Dihydrobenzo[b]d[5][7]ioxin-6-ol. (n.d.). MySkinRecipes. Available at:

  • 2,3-dihydrobenzo[b]d[5][7]ioxin-6-ol (10288-72-9). (n.d.). Chemchart. Available at:

  • SAFETY DATA SHEET - 1,4-Benzodioxane-6-carboxylic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2,3,7,8-Tetrachlorodibenzo-p-dioxin. (2025). Sigma-Aldrich.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • 2,3-Dihydrobenzo[b]d[5][7]ioxin-6-ol - Significance in Organic Synthesis and Medicinal Chemistry Research. (n.d.). Benchchem. Available at:

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. (n.d.). PubChem.
  • ANALYTICAL METHODS - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. (n.d.). NCBI.
  • Overview of Analytical Methodologies for Dioxin Analysis. (2025). ResearchGate.
  • Dealing With Dioxin: The State of Analytical Methods. (2000). Food Safety Magazine.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

Sources

Technical Support Center: Crystallization of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2,3-Dihydrobenzo[b]dioxin-6-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its crystallization, providing in-depth explanations and actionable protocols to achieve high-purity crystalline material.

Introduction to Crystallization of 2,3-Dihydrobenzo[b]dioxin-6-ol

2,3-Dihydrobenzo[b]dioxin-6-ol is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1] Achieving a crystalline solid of high purity is crucial for subsequent synthetic steps and for ensuring the quality of the final product. The crystallization of this compound, a substituted phenol, can present several challenges. This guide will walk you through troubleshooting common issues, from solvent selection to dealing with persistent impurities.

Key Physical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol:

PropertyValueSource
Melting Point 63.72 °C[2]
Boiling Point 266.39 °C[2]
Water Solubility 2161.15 mg/L[2]
Molecular Weight 152.15 g/mol [3]

Troubleshooting Guides in Q&A Format

Issue 1: My 2,3-Dihydrobenzo[b]dioxin-6-ol is "oiling out" instead of crystallizing.

Question: I've dissolved my crude 2,3-Dihydrobenzo[b]dioxin-6-ol in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem in crystallization, especially with phenols. It occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often because the boiling point of the solvent is higher than the melting point of the solute (63.72 °C for 2,3-Dihydrobenzo[b]dioxin-6-ol), or because the presence of impurities significantly depresses the melting point of the mixture.

Causality and Solutions:

  • High Impurity Load: Impurities can form a eutectic mixture with your product, lowering its melting point and favoring oiling out.

    • Solution 1: Preliminary Purification. Consider a preliminary purification step like column chromatography to remove the bulk of impurities before attempting crystallization.

    • Solution 2: Activated Charcoal Treatment. If you suspect colored or highly polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures, or its boiling point may be too high.

    • Solution 1: Switch to a Lower-Boiling Point Solvent. If you are using a high-boiling solvent like toluene (boiling point ~111 °C), which is well above the melting point of your compound, consider a solvent with a lower boiling point.

    • Solution 2: Employ a Mixed-Solvent System. A powerful technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common and often effective mixture for phenols is an ethanol/water system.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, causing the compound to crash out as an oil.

    • Solution: Slow Cooling Protocol. Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, insulated from the cold surface with a few paper towels. Once at room temperature, you can then gradually cool it further in an ice bath to maximize yield.

Experimental Protocol: Crystallization using an Ethanol/Water Mixed Solvent System

  • Dissolve the crude 2,3-Dihydrobenzo[b]dioxin-6-ol in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Heat the solution gently on a hot plate.

  • Once fully dissolved, add hot water dropwise until the solution shows a persistent slight cloudiness.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

  • Once crystal formation is complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

Issue 2: The crystallization happens too quickly, resulting in a fine powder and low purity.

Question: As soon as I remove my flask from the heat, a large amount of fine powder crashes out of solution. I'm concerned about the purity. What should I do?

Answer:

Rapid crystallization, often called "crashing out," is undesirable because impurities can become trapped within the rapidly forming crystal lattice, defeating the purpose of purification. The ideal crystallization process involves slow and controlled crystal growth, which allows for the selective incorporation of the desired molecules into the lattice.

Causality and Solutions:

  • Excessive Supersaturation: The solution is too concentrated, leading to spontaneous and rapid nucleation upon slight cooling.

    • Solution: Use More Solvent. Reheat the mixture and add more of the hot solvent until the solid redissolves. While this may slightly decrease your overall yield, it will significantly improve the purity of the crystals by allowing for slower growth.

  • Solvent with a Steep Solubility Curve: The chosen solvent may have a very high solubility for your compound at its boiling point and a dramatically lower solubility just a few degrees below.

    • Solution: Modify the Solvent System. Consider a different solvent with a more gradual solubility curve. Alternatively, using a mixed solvent system, as described in the "oiling out" section, can provide more control over the rate of supersaturation as the solution cools.

  • Rapid Cooling: As with oiling out, cooling the solution too quickly can lead to rapid precipitation.

    • Solution: Insulated, Slow Cooling. Ensure the flask is well-insulated and allowed to cool to room temperature gradually before moving to an ice bath.

Workflow for Optimizing Crystallization Rate

G start Crude 2,3-Dihydrobenzo[b]dioxin-6-ol dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution dissolve->cool observe Observe crystallization cool->observe rapid Rapid precipitation (fine powder) observe->rapid Too fast slow Slow crystal growth (well-formed crystals) observe->slow Optimal reheat Re-heat solution rapid->reheat collect Collect and dry crystals slow->collect add_solvent Add more hot solvent reheat->add_solvent add_solvent->cool

Caption: Workflow for troubleshooting rapid crystallization.

Issue 3: My final crystalline product has a low yield.

Question: After crystallization, I've recovered very little of my 2,3-Dihydrobenzo[b]dioxin-6-ol. What are the likely causes of a low yield?

Answer:

A low yield can be frustrating, but it's often a solvable problem. The key is to identify where the product is being lost during the crystallization process.

Causality and Solutions:

  • Using Too Much Solvent: This is the most common reason for low yield. Your compound has some solubility even in the cold solvent, so an excessive amount of solvent will keep a significant portion of your product in the mother liquor.

    • Solution: Use the Minimum Amount of Hot Solvent. Aim to use just enough hot solvent to fully dissolve the crude product. If you've already completed the crystallization and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to induce a second crop of crystals.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Keep Everything Hot. Preheat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering your solution. This will help keep the product dissolved during the transfer.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough time.

    • Solution: Adequate Cooling. Ensure the solution is cooled in an ice bath for at least 30-60 minutes after it has reached room temperature to maximize precipitation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

    • Solution: Wash with Cold Solvent. Always wash your crystals with a small amount of the ice-cold crystallization solvent or a solvent in which your product is known to be poorly soluble.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents to screen for the crystallization of 2,3-Dihydrobenzo[b]dioxin-6-ol?

A1: Based on its phenolic structure and moderate polarity, a good starting point for solvent screening would be:

  • Alcohols: Ethanol or isopropanol, often in combination with water as an anti-solvent.

  • Esters: Ethyl acetate, which can be used as a single solvent or in a mixture with a non-polar solvent like hexane.

  • Aromatic Hydrocarbons: Toluene can be effective, but be mindful of its high boiling point relative to the melting point of your compound, which can increase the risk of oiling out.

  • Ketones: Acetone is a versatile solvent but is quite volatile.

A systematic approach is to test the solubility of a small amount of your compound in a small volume of each solvent at room temperature and then upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.

Q2: How do I know if my crude 2,3-Dihydrobenzo[b]dioxin-6-ol is pure enough for crystallization?

A2: As a general rule, crystallization is most effective when the desired compound constitutes at least 80-90% of the crude material. If your crude product is an oil or very discolored, it may indicate a high level of impurities. In such cases, a preliminary purification by column chromatography may be necessary before proceeding with crystallization.

Q3: Can polymorphism be an issue with 2,3-Dihydrobenzo[b]dioxin-6-ol?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for many organic molecules. Different polymorphs can have different physical properties, including melting points and solubilities. While there is no specific literature detailing polymorphism for 2,3-Dihydrobenzo[b]dioxin-6-ol, if you observe different crystal habits or melting points from batch to batch despite using the same crystallization procedure, you may be encountering polymorphism. Characterization by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be necessary to confirm this.

Q4: I have a persistent impurity that co-crystallizes with my product. What can I do?

A4: If an impurity has a very similar structure and solubility profile to your product, it can be challenging to remove by crystallization alone.

  • Consider an Acid-Base Wash: Since your compound is a phenol, it is acidic. You can dissolve your crude product in an organic solvent like diethyl ether or ethyl acetate and wash it with a weak aqueous base (e.g., sodium bicarbonate solution) to see if the impurity is more or less acidic. Your phenolic product will likely be deprotonated and move to the aqueous layer, which can then be separated, re-acidified, and extracted back into an organic solvent. This can be an effective way to remove neutral or basic impurities. A patent for a related benzodioxin derivative describes an acid-base workup to remove impurities.[4][5]

  • Try a Different Solvent System: Sometimes, changing the crystallization solvent can alter the relative solubilities of your product and the impurity, allowing for better separation.

Q5: What is the best way to induce crystallization if no crystals form upon cooling?

A5: If your cooled solution remains clear, it is likely supersaturated but requires a nucleation event to initiate crystal growth.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.

  • Seeding: Add a tiny crystal of pure 2,3-Dihydrobenzo[b]dioxin-6-ol to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Concentration: If the solution is not sufficiently supersaturated, you can gently evaporate some of the solvent and then attempt to cool it again.

References

  • Spicer, J. A., & Denny, W. A. (2000). Synthesis of Tetracyclic Benzodioxins as Potential Antitumour Agents. Anticancer Drug Design, 15(6), 453–458. [Link]

  • Chemchart. (n.d.). 2,3-dihydrobenzo[b][6][7]dioxin-6-ol (10288-72-9). Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US6608200B1 - Process for the preparation of N-(2,3-Dihydrobenzo[6][7]dioxin-2-carbonyl)piperazine. Retrieved from

  • European Patent Office. (n.d.). Process for the preparation of N-(2,3-dihydrobenzo 1,4 dioxin-2-carbonyl) piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)prop-2-en-1-one. PubMed Central. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Quora. (2024, February 6). How to recrystallize and separate the substance I synthesized in toluene but is oily. Retrieved from [Link]

  • Reddit. (2025, May 23). How do I recrystallize this product? r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydrobenzo[b]dioxin-6-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,3-Dihydrobenzo[b]dioxin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. 2,3-Dihydrobenzo[b]dioxin-6-ol is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of therapeutic agents.[1][2] Its derivatization is a critical step in creating diverse molecular structures for further investigation.

This guide will focus on the most common derivatization strategies involving the phenolic hydroxyl group: Silylation , Acylation , and Etherification . We will explore the causality behind experimental choices to empower you with the knowledge to overcome common challenges.

I. General Considerations & Initial Troubleshooting

Before delving into specific reaction types, it's crucial to address foundational aspects that can significantly impact the success of your derivatization.

FAQ 1: My reaction is sluggish or not proceeding to completion. What are the first things I should check?

This is a common issue that can often be resolved by systematically evaluating the following:

  • Reagent Quality and Purity: Ensure all reagents, especially the derivatizing agent and any bases or catalysts, are of high purity and anhydrous where required. Moisture is a frequent culprit in reactions involving sensitive reagents like silyl halides and acid chlorides.[3]

  • Solvent Choice and Purity: Use anhydrous solvents, as water can react with and consume your derivatizing agent.[3] The solvent should also fully dissolve your starting material and be compatible with the reaction conditions.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The optimal temperature can vary significantly. If the reaction is slow at room temperature, gentle heating may be necessary. Conversely, for highly exothermic reactions or when selectivity is a concern, cooling the reaction mixture is advisable.

  • Stoichiometry: Carefully check the molar ratios of your reactants. An insufficient amount of the derivatizing agent or base can lead to incomplete conversion.

Workflow for Initial Troubleshooting

G start Reaction Failure/ Low Yield reagent Check Reagent Purity & Stoichiometry start->reagent solvent Verify Solvent is Anhydrous & Appropriate start->solvent atmosphere Ensure Inert Atmosphere (if needed) start->atmosphere temp Optimize Reaction Temperature start->temp success Successful Derivatization reagent->success If Resolved solvent->success If Resolved atmosphere->success If Resolved temp->success If Resolved

Caption: Initial troubleshooting workflow for derivatization reactions.

II. Silylation: Protection and Analysis

Silylation is a common strategy to protect the hydroxyl group or to make the molecule more volatile for gas chromatography (GC) analysis.[4][5][6] Trimethylsilyl (TMS) derivatives, for instance, are less polar and more thermally stable than their parent compounds.[4][5]

FAQ 2: I am observing multiple products in my silylation reaction, or the reaction is not going to completion. How can I improve this?

Incomplete reactions or the formation of byproducts are frequent hurdles in silylation.

  • Cause - Incomplete Silylation: This often points to insufficient silylating agent or the presence of moisture. The active hydrogen on the hydroxyl group is replaced by a trimethylsilyl group, and any water present will compete for the reagent.[4][5]

  • Optimization:

    • Reagent Choice: Use a highly reactive silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which are often favored in metabolomics for their efficiency.[7]

    • Excess Reagent: Employ a slight excess of the silylating agent to drive the reaction to completion.[3]

    • Catalyst: For sterically hindered hydroxyl groups (less of a concern for 2,3-Dihydrobenzo[b]dioxin-6-ol), a catalyst like trimethylchlorosilane (TMCS) can be added to the silylating agent.

    • Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[3]

  • Cause - Byproduct Formation: The silylating agent can react with itself or residual water, leading to siloxanes and other impurities that can complicate analysis.

  • Optimization:

    • Reaction Time and Temperature: Do not prolong the reaction unnecessarily, as this can lead to side reactions.[3] Gentle heating (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) is often sufficient.

    • Work-up: A proper work-up procedure can remove excess silylating agent and byproducts. This may involve evaporation of the reagent under a stream of nitrogen followed by reconstitution in a suitable solvent for analysis.

Experimental Protocol: Silylation for GC-MS Analysis
  • Preparation: In a clean, dry vial, add approximately 1 mg of your 2,3-Dihydrobenzo[b]dioxin-6-ol sample.

  • Solvent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS (or a similar silylating agent).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.[4]

ParameterRecommended ConditionRationale
Silylating Agent BSTFA + 1% TMCS, MSTFAHigh reactivity and volatility of byproducts.
Solvent Pyridine, AcetonitrileGood solvating power and compatibility with silylating agents.
Temperature 60-80 °CAccelerates the reaction without significant degradation.
Time 30-60 minutesSufficient for complete derivatization.

III. Acylation: Ester Formation

Acylation introduces an acyl group to the phenolic oxygen, forming an ester. This is a common strategy in synthesis and for creating prodrugs. Common acylating agents include acid chlorides and anhydrides.

FAQ 3: My Friedel-Crafts acylation is giving low yields, and I'm isolating the O-acylated product instead of the desired C-acylated product. What's happening?

Phenols are bidentate nucleophiles, meaning they can undergo acylation on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).[8] O-acylation is often the kinetically favored product.[8]

  • Cause - Competitive O-acylation: Under standard acylation conditions (e.g., acetyl chloride and a base like pyridine), the phenolic oxygen is more nucleophilic than the aromatic ring, leading to the formation of the phenyl ester.[8]

  • Optimization for C-acylation (Fries Rearrangement): To achieve C-acylation, a two-step process involving a Fries rearrangement is typically employed.

    • O-acylation: First, synthesize the O-acylated product (phenyl ester) using standard conditions (e.g., acetic anhydride in the presence of a base).[9]

    • Fries Rearrangement: Treat the isolated phenyl ester with a Lewis acid (e.g., AlCl₃). The acyl group will migrate from the oxygen to the ortho and para positions of the aromatic ring. The regioselectivity (ortho vs. para) can be influenced by temperature.[8]

Experimental Protocol: O-Acetylation of 2,3-Dihydrobenzo[b]dioxin-6-ol
  • Setup: Dissolve 2,3-Dihydrobenzo[b]dioxin-6-ol (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.[8]

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq.).[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

G start 2,3-Dihydrobenzo[b]dioxin-6-ol reagents Acetic Anhydride, Pyridine or Et3N start->reagents product O-Acetylated Product (Ester) reagents->product lewis_acid Lewis Acid (e.g., AlCl3) Fries Rearrangement product->lewis_acid c_acylated C-Acylated Products (ortho/para Ketones) lewis_acid->c_acylated

Sources

Technical Support Center: Troubleshooting Artifacts in 2,3-Dihydrobenzo[b]dioxin-6-ol Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2,3-Dihydrobenzo[b]dioxin-6-ol and related phenolic compounds. This guide is designed to help you identify and troubleshoot common artifacts that can lead to false-positive or misleading results in your biochemical and cell-based assays. As a derivative of catechol, 2,3-Dihydrobenzo[b]dioxin-6-ol belongs to a class of molecules well-known for Pan-Assay Interference Compounds (PAINS) activity, which necessitates careful experimental design and data interpretation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My 2,3-Dihydrobenzo[b]dioxin-6-ol compound shows activity in multiple, unrelated assays. Is this a real effect?

A: While possible, promiscuous activity is a classic hallmark of an assay artifact.[4] Compounds containing catechol moieties, like 2,3-Dihydrobenzo[b]dioxin-6-ol, are notorious for appearing as hits in many different high-throughput screens.[2][5] This is often due to non-specific mechanisms such as compound aggregation, redox cycling, or the formation of reactive species rather than specific binding to a target. It is crucial to perform counter-screens and orthogonal validation assays to confirm any observed activity.

Q2: What is the single most important control experiment to run when I get a hit with a phenolic compound like this?

A: One of the most informative and straightforward control experiments is to test the effect of a non-ionic detergent. Many phenolic compounds exert non-specific inhibition by forming aggregates that sequester the target protein.[4][6] Re-running your assay with the addition of a low concentration (e.g., 0.01%) of Triton X-100 can help determine if your compound's activity is aggregation-based. A significant reduction or complete loss of activity in the presence of detergent strongly suggests the original result was an artifact.[4]

Q3: Can metal contamination in my sample cause false positives?

A: Yes, metal impurities, particularly zinc, can be a source of false positives in HTS campaigns.[7] These inorganic impurities can interfere with various assay readouts. If you suspect metal contamination, a useful counter-screen is to add a strong chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to your assay to see if it reverses the observed effect.[7]

Troubleshooting Guide: Identifying and Mitigating Common Artifacts
Category 1: Compound Aggregation

Issue: Your compound appears to be a potent inhibitor, but the dose-response curve is steep or irregular, and the results are difficult to reproduce.

Why it Happens (The Mechanism): At concentrations typically used in screening assays (e.g., 10 µM), many phenolic compounds can self-assemble into colloidal aggregates.[4][6] These aggregates can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition. This is one of the most common causes of false positives in high-throughput screening, with some studies indicating that up to 95% of initial hits can be attributed to aggregators.[4]

How to Troubleshoot and Mitigate:

  • Protocol 1: Detergent Counter-Screen:

    • Prepare your standard assay buffer.

    • Create a parallel assay buffer containing 0.01% Triton X-100.

    • Run your inhibition assay with 2,3-Dihydrobenzo[b]dioxin-6-ol in both the standard and detergent-containing buffers.

    • Interpretation: If the inhibitory activity is significantly reduced or eliminated in the presence of Triton X-100, the compound is likely acting as an aggregator.[4]

  • Dynamic Light Scattering (DLS): For a more direct biophysical confirmation, DLS can be used to detect the formation of aggregates at assay-relevant concentrations.[4]

  • Assay Visualization: The following workflow can help diagnose aggregation-based artifacts.

Caption: Troubleshooting workflow for aggregation artifacts.

Category 2: Redox-Mediated Interference

Issue: You observe potent activity in an assay that contains a reducing agent (e.g., DTT, TCEP) or is sensitive to oxidative stress.

Why it Happens (The Mechanism): The catechol moiety of 2,3-Dihydrobenzo[b]dioxin-6-ol is redox-active. In the presence of assay components like dithiothreitol (DTT) and molecular oxygen, it can undergo redox cycling.[8][9] This process generates reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂). The resulting H₂O₂ can then non-specifically oxidize susceptible amino acid residues (like cysteine) in your target protein, leading to its inactivation.[8][9] This gives the appearance of targeted inhibition when it is, in fact, an artifact of chemical reactivity in the assay buffer.

Redox_Cycling cluster_AssayBuffer Assay Buffer Environment Compound Dihydrobenzo[b]dioxin-6-ol (Hydroquinone form) Quinone Ortho-quinone (Oxidized form) Compound->Quinone Autoxidation O2 O₂ (Oxygen) Compound->O2 e⁻ transfer Quinone->Compound DTT_red DTT_red DTT (Reduced) DTT_ox DTT (Oxidized) H2O2 H₂O₂ (Hydrogen Peroxide) O2->H2O2 + e⁻, + 2H⁺ Protein_active Target Protein (Active) H2O2->Protein_active Oxidation Protein_inactive Target Protein (Oxidized/Inactive)

Caption: Redox cycling of 2,3-Dihydrobenzo[b]dioxin-6-ol generating H₂O₂.

How to Troubleshoot and Mitigate:

  • Protocol 2: Catalase Control Experiment:

    • To your standard assay reaction, add catalase (an enzyme that degrades H₂O₂) to a final concentration of ~100-200 units/mL.

    • Incubate for 5-10 minutes before adding your target protein or starting the reaction.

    • Interpretation: If the inhibitory activity of your compound is reversed or significantly diminished in the presence of catalase, it strongly indicates that the effect is mediated by H₂O₂ generation.

  • Protocol 3: Direct H₂O₂ Detection Assay:

    • Incubate 2,3-Dihydrobenzo[b]dioxin-6-ol in your assay buffer (with DTT) but without the target protein.

    • Use a colorimetric assay, such as the phenol red-horseradish peroxidase (HRP) method, to directly measure H₂O₂ production.[10][11]

    • Interpretation: A positive signal for H₂O₂ confirms the compound's ability to redox cycle under your specific assay conditions.

  • Vary the Reducing Agent: Test your compound in the absence of DTT or by substituting it with a different reducing agent to see if the activity profile changes.

Category 3: Reactive Quinone Formation and Covalent Modification

Issue: The compound shows time-dependent inhibition that is not reversed by dialysis or dilution.

Why it Happens (The Mechanism): The catechol structure is susceptible to oxidation, not just in the presence of reducing agents, but also under standard physiological pH in aqueous buffers. This oxidation converts the catechol into a highly reactive ortho-quinone.[1] This electrophilic species can then covalently bind to nucleophilic residues on proteins, such as cysteine and lysine, leading to irreversible inactivation.[1] This covalent modification is a common reason why catechol-containing compounds are flagged as PAINS.[1]

Covalent_Modification cluster_Reaction Bioactivation and Protein Adduction Catechol Dihydrobenzo[b]dioxin-6-ol (Catechol Moiety) Quinone Reactive o-Quinone Catechol->Quinone Oxidation (e.g., pH > 7, O₂) Protein Protein with Nucleophile (-SH, -NH₂) Quinone->Protein Michael Addition Adduct Covalent Protein Adduct (Inactive)

Caption: Formation of reactive quinone and covalent protein modification.

How to Troubleshoot and Mitigate:

  • Pre-incubation Studies: Incubate your target protein with the compound for varying lengths of time before initiating the assay. A time-dependent increase in inhibition suggests covalent modification.

  • Nucleophile Competition Assay: Run the assay in the presence of a high concentration of a competing nucleophile like glutathione (GSH). If GSH "rescues" the protein from inhibition, it suggests a reactive metabolite is being trapped.

  • Mass Spectrometry (MS): For definitive proof, analyze the target protein by MS after incubation with the compound. An increase in the protein's mass corresponding to the molecular weight of the compound would confirm covalent adduction.

Summary of Assay Interference Mechanisms and Solutions
Artifact TypeUnderlying MechanismKey Indicator(s)Primary Troubleshooting Protocol
Aggregation Compound self-assembles into colloids that sequester protein.Steep dose-response; irreproducibility.Add 0.01% Triton X-100 to the assay buffer.[4]
Redox Cycling Compound cycles between reduced and oxidized states, generating H₂O₂.Activity is dependent on reducing agents (e.g., DTT).Add catalase to the assay to see if activity is reversed.[9]
Covalent Modification Oxidation to a reactive quinone that forms covalent bonds with the protein.Time-dependent inhibition; irreversible binding.Perform pre-incubation studies and mass spectrometry.[1]
Metal Chelation Compound binds essential metal ions required for enzyme function.Activity observed in metalloenzyme assays.Add a strong chelator (e.g., TPEN) as a control.[7]
References
  • Dahlin, J. L., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? PLoS ONE, 7(9), e44397. Available from: [Link]

  • Zweerink, S., et al. (2021). A chemical probe unravels the reactive proteome of health-associated catechols. Chemical Science, 12(3), 1057-1066. Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available from: [Link]

  • Meng, F., et al. (2020). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. bioRxiv. Available from: [Link]

  • Baell, J. B. (2016). Feeling the PAIN: The evolution of assay interference concepts in drug discovery. Future Medicinal Chemistry, 8(9), 929-933. Available from: [Link]

  • Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3879-3886. Available from: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]

  • Irwin, J. J., et al. (2015). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 55(7), 1374-1386. Available from: [Link]

  • Wassermann, U., et al. (2013). Metal impurities cause false positives in high-throughput screening campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200. Available from: [Link]

  • Bioquochem. (n.d.). Phenolic Compounds Assay Kit. Retrieved from [Link]

  • ResearchGate. (2017). What are possible problems in Total Phenolic Compounds (TPC) Assay?. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Metabolites, 13(6), 754. Available from: [Link]

  • Zhang, J., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Available from: [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing agents – real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 15(1), 174-182. Available from: [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 15(1), 174-182. Available from: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemchart. (n.d.). 2,3-dihydrobenzo[b][4][12]dioxin-6-ol (10288-72-9). Retrieved from [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 15(1), 174-182. Available from: [Link]

  • Johnston, P. A., et al. (2008). Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents. ASSAY and Drug Development Technologies, 6(4), 505-518. Available from: [Link]

  • MySkinRecipes. (n.d.). 2,3-Dihydrobenzo[b][4][12]dioxin-6-ol. Retrieved from [Link]

  • Apak, R., et al. (2018). Novel Colorimetric Assay for 2,3-dihydroxybenzoate and its Isomers as a Selective Indicator of Hydroxyl Radical Damage and Related Antioxidant Activity. Analytical Chemistry, 90(15), 9067-9075. Available from: [Link]

  • Crowell, S. R., et al. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 51-60. Available from: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. Available from: [Link]

  • Roy, K., et al. (2023). Dioxins and their impact: a review of toxicity, persistence, and novel remediation strategies. Environmental Science: Advances, 2(10), 1335-1353. Available from: [Link]

  • Soares, K. M., et al. (2014). Chemical motifs that redox cycle and their associated toxicity. MedChemComm, 5(10), 1479-1485. Available from: [Link]

  • Pérez-Jiménez, J., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Research International, 181, 114101. Available from: [Link]

  • Hughes, T. B., et al. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 28(7), 1451-1462. Available from: [Link]

  • Shahidi, F., & Zhong, Y. (2015). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Journal of AOAC International, 98(5), 1157-1171. Available from: [Link]

  • Antolovich, M., et al. (2002). Methods for testing antioxidant activity. The Analyst, 127(1), 183-198. Available from: [Link]

  • Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 95(1), 1-35. Available from: [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Deleterious effects of reactive metabolites. Current Drug Metabolism, 13(7), 929-964. Available from: [Link]

Sources

Technical Support Center: Purification of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,3-Dihydrobenzo[b]dioxin-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. High purity of this intermediate is often critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 2,3-Dihydrobenzo[b]dioxin-6-ol in a direct question-and-answer format.

Q1: My crude product is a persistent oil or a low-melting solid that refuses to crystallize. What are the likely causes and how can I resolve this?

A1: This is a common issue often caused by the presence of impurities that disrupt the crystal lattice formation.

  • Causality: Unreacted starting materials, residual solvent (like DMF or DMSO from the synthesis[3]), or structurally similar byproducts can act as "purity sinks," preventing your target molecule from organizing into a well-defined crystal structure. The phenolic hydroxyl group also makes the compound susceptible to forming eutectic mixtures with certain impurities.

  • Troubleshooting Steps:

    • Initial Purity Assessment: Before attempting crystallization, analyze a small sample of your crude oil by Thin Layer Chromatography (TLC) and ¹H NMR. This will reveal the complexity of the mixture. A single spot on TLC can be misleading; NMR is more definitive for identifying major impurities.

    • Aqueous Work-up: Ensure you have thoroughly removed any inorganic salts or highly polar starting materials (like a catechol derivative) with an appropriate aqueous wash (e.g., dilute acid, brine) during the initial extraction.

    • Chromatographic Purification: The most reliable method to remove problematic impurities is column chromatography. An initial purification over silica gel will likely resolve the issue. See the Chromatography Parameter Table in Part 3 for recommended solvent systems.

    • Inducing Crystallization Post-Chromatography:

      • Solvent Selection: If the purified product is still an oil, dissolve it in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, pentane) until turbidity appears. Warm the mixture gently to redissolve, then allow it to cool slowly to room temperature, followed by refrigeration.

      • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Q2: My final product is persistently colored (e.g., pink, yellow, or brown), even after initial purification. What is the source of this color and how can I remove it?

A2: The color is almost certainly due to the oxidation of the phenolic hydroxyl group.

  • Causality: Phenols are susceptible to oxidation, especially when exposed to air, light, or trace metal impurities. This process forms highly colored quinone or quinone-methide type structures. The reaction is often base-catalyzed, so any residual base from the synthesis can exacerbate the problem.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the colored product in a suitable solvent (e.g., ethanol, ethyl acetate). Add a small amount (typically 1-2% by weight) of activated charcoal. Heat the mixture to a gentle reflux for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. The charcoal adsorbs the highly conjugated, colored impurities. Caution: Activated charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.

    • Reductive Work-up: During your aqueous work-up, consider adding a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the wash.[4] This can help to reduce oxidized species back to the colorless phenol.

    • Inert Atmosphere: When concentrating your product, use a rotary evaporator connected to a nitrogen or argon line after the vacuum is established. Storing the final product under an inert atmosphere can prevent re-oxidation.

    • Column Chromatography: A well-run silica gel column is often effective at separating the polar, colored impurities from the desired product.

Q3: My column chromatography provides poor separation, with the product co-eluting with a key impurity. How can I optimize the separation?

A3: Poor separation occurs when the polarity difference between your product and the impurity is insufficient for the chosen chromatographic conditions.

  • Causality: The selection of the stationary phase (silica gel) and the mobile phase (solvent system) dictates the separation. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf).

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a large column, systematically test various solvent systems using TLC. Aim for an Rf value of ~0.25-0.35 for your product. This typically provides the best resolution on a column. Start with a standard eluent like 20-30% ethyl acetate in hexane and adjust the polarity up or down.

    • Reduce Solvent Polarity: Co-elution often means your solvent system is too polar. Try decreasing the percentage of the polar solvent (e.g., from 30% ethyl acetate to 20% or even 15%). This will increase the interaction of the compounds with the silica, exaggerating small polarity differences and improving separation.

    • Consider a Different Solvent System: If an ethyl acetate/hexane system fails, try a different combination with different selectivities, such as dichloromethane/methanol or toluene/acetone.

    • Check Column Loading: Do not overload the column. A general rule of thumb is to load no more than 1g of crude material per 25-50g of silica gel. Overloading leads to broad bands and poor separation. Dissolve the crude material in the minimum amount of solvent before loading.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes and the impurities they might generate?

A1: A prevalent synthesis involves the reaction of a catechol derivative with a 1,2-dihaloethane derivative. For instance, reacting 1,2,4-trihydroxybenzene with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[3]

  • Common Impurities:

    • Unreacted Starting Materials: 1,2,4-trihydroxybenzene is highly polar and can often be removed with a basic aqueous wash (as it will be deprotonated and water-soluble), but some may persist.

    • Regioisomers: If the catechol starting material is unsymmetrically substituted, the cyclization can potentially lead to regioisomers, which can be very difficult to separate.

    • Polymerization Products: Catechols can be prone to polymerization under certain conditions.

    • Solvent Residue: High-boiling solvents like DMF are notoriously difficult to remove and can require high vacuum or azeotropic distillation.

Q2: What is a reliable, first-pass purification strategy for a typical crude reaction mixture?

A2: A multi-step approach is most effective.

  • Aqueous Work-up: After the reaction is complete, quench the mixture and perform a liquid-liquid extraction. Use a sequence of washes: first with water, then a dilute acid (e.g., 1M HCl) to neutralize any base, followed by a brine wash to remove bulk water. This removes inorganic salts and highly polar starting materials.

  • Silica Gel Column Chromatography: This is the workhorse for removing most organic impurities. It effectively separates compounds based on polarity.

  • Recrystallization: This is the final step to achieve high purity and obtain a crystalline solid. It is excellent for removing trace impurities that may have co-eluted during chromatography.

Q3: Which analytical techniques are best for assessing the purity of 2,3-Dihydrobenzo[b]dioxin-6-ol?

A3: A combination of techniques is recommended for a complete purity profile.

  • ¹H NMR and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities. Integration of the proton signals can be used for quantitative assessment against a known internal standard.

  • GC/MS (Gas Chromatography/Mass Spectrometry): This is an excellent method for detecting volatile impurities and confirming the molecular weight of the product.[5][6] It provides high sensitivity and can often separate closely related isomers.

  • HPLC (High-Performance Liquid Chromatography): Useful for non-volatile impurities and for developing a quantitative purity assay (e.g., % area).

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Q4: Are there any special safety considerations for handling this compound?

A4: While 2,3-Dihydrobenzo[b]dioxin-6-ol itself is not a polychlorinated dioxin, good laboratory practice is essential. It is classified as an irritant.[7]

  • Standard PPE: Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood, especially when working with powders or volatile solvents.

  • Waste Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines. Although this compound is not as toxic as 2,3,7,8-TCDD, compounds with a dioxin core should be handled with respect.[8]

Q5: How should I store the purified 2,3-Dihydrobenzo[b]dioxin-6-ol to ensure its long-term stability?

A5: Due to the potential for oxidation of the phenolic group, proper storage is critical.

  • Container: Store in a tightly sealed amber glass vial to protect from light and air.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended. Commercial suppliers often recommend storage at room temperature in a dry environment.[1]

Part 3: Protocols & Data Tables

Standard Purification Workflow Protocol

This protocol assumes a crude product obtained from a typical synthesis.

  • Step 1: Aqueous Work-up & Extraction

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and saturated NaCl (brine) (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Step 2: Flash Column Chromatography

    • Prepare a silica gel slurry in the initial mobile phase (e.g., 10% Ethyl Acetate/Hexane).

    • Pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the solution onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and concentrate in vacuo.

  • Step 3: Recrystallization

    • Dissolve the purified solid from the column in a minimum amount of a hot "good" solvent (see Table 2).

    • Slowly add a "poor" solvent until the solution becomes slightly cloudy.

    • Add a drop or two of the "good" solvent to clarify.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under high vacuum.

Data Tables

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity Mobile Phase System (v/v) Typical Application
Low 10-20% Ethyl Acetate in Hexane For removing non-polar byproducts.
Medium 25-40% Ethyl Acetate in Hexane A good starting point for most crude mixtures.
High 50%+ Ethyl Acetate in Hexane For separating from more polar impurities.

| Alternative | 1-3% Methanol in Dichloromethane | Useful if separation is poor in EtOAc/Hexane. |

Table 2: Recommended Solvent Pairs for Recrystallization

Good Solvent (Dissolves Product) Poor Solvent (Product is Insoluble)
Ethyl Acetate Hexane or Heptane
Dichloromethane Pentane or Hexane
Acetone Water (use with caution)

| Toluene | Hexane |

Part 4: Visualizations

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to solving purification challenges.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Selection & Execution cluster_3 Verification P Crude Product Fails Purity Specification (e.g., Oil, Colored, Impure NMR) A Analyze by TLC, NMR, LC/MS P->A H Hypothesize Impurity Type (e.g., Starting Material, Byproduct, Oxidized Species) A->H S1 Impurity: Polar/Ionic Solution: Aqueous Wash H->S1 select appropriate S2 Impurity: Structurally Similar Solution: Optimize Column Chromatography H->S2 select appropriate S3 Impurity: Color/Oxidation Solution: Charcoal / Reductive Treatment H->S3 select appropriate S4 Impurity: Trace Level Solution: Recrystallization H->S4 select appropriate V Re-analyze Final Product (NMR, LC/MS, M.P.) S1->V S2->V S3->V S4->V V->A Fail PASS Purity Met V->PASS Pass

Caption: A logical workflow for troubleshooting purification issues.

Impurity Source and Removal Strategy Diagram

This diagram links common impurities from synthesis to their corresponding purification solutions.

G cluster_synthesis Synthesis Origins cluster_purification Purification Solutions SM Starting Materials e.g., Catechol WASH Aqueous Wash Removes polar/ionic species SM->WASH Highly Effective REGIO Regioisomers e.g., Incorrect Cyclization CHROM Column Chromatography Separates by polarity REGIO->CHROM Challenging CRYST Recrystallization Removes trace impurities REGIO->CRYST Potentially Effective OX Oxidation Products e.g., Quinones OX->CHROM SPEC Special Treatments Charcoal, High Vacuum OX->SPEC Charcoal SOLV Solvent Residue e.g., DMF SOLV->SPEC High Vacuum

Caption: Mapping impurity sources to effective removal techniques.

References

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. [Link]

  • Chemchart. 2,3-dihydrobenzo[b][7][9]dioxin-6-ol (10288-72-9). [Link]

  • Acta Crystallographica Section E. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][7][9]dioxin-6-yl)prop-2-en-1-one. National Institutes of Health. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}. SciELO. [Link]

  • Molecules. Synthesis of 2,3-dihydrobenzo[b][7][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. Synthesis of 2,3-dihydrobenzo[b][7][9]dioxin-2-yl)(piperazin-1-yl)methanone. [Link]

  • MySkinRecipes. 2,3-Dihydrobenzo[b][7][9]dioxin-6-ol. [Link]

  • United States Environmental Protection Agency. Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. [Link]

  • MDPI. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils. [Link]

  • ResearchGate. Overview of Analytical Methodologies for Dioxin Analysis. [Link]

  • International Journal of Molecular Sciences. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. National Institutes of Health. [Link]

  • Environmental Science: Atmospheres. Dioxins and their impact: a review of toxicity, persistence, and novel remediation strategies. [Link]

  • United States Environmental Protection Agency. Dioxin Databases, Methods and Tools. [Link]

Sources

Technical Support Center: Stability Testing of 2,3-Dihydrobenzo[b]dioxin-6-ol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DBDOL-ST-001

Revision: 1.0

Introduction

Welcome to the technical support guide for stability testing of formulations containing 2,3-Dihydrobenzo[b]dioxin-6-ol (also known as Sesamol). This molecule, valued for its antioxidant properties, presents unique stability challenges primarily due to its phenolic hydroxyl group.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust stability profile for both the active pharmaceutical ingredient (API) and the finished drug product. Adherence to a scientifically sound stability program is paramount for ensuring product quality, efficacy, and safety throughout its shelf life, in line with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]

This document provides foundational concepts, troubleshooting advice for common experimental hurdles, and detailed protocols to help you design and execute a comprehensive stability study.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a stability program for 2,3-Dihydrobenzo[b]dioxin-6-ol.

Q1: What are the primary degradation pathways for 2,3-Dihydrobenzo[b]dioxin-6-ol?

A1: The principal degradation pathway for 2,3-Dihydrobenzo[b]dioxin-6-ol is oxidation . The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by factors such as light, heat, transition metal ions, or alkaline pH conditions. The mechanism typically involves the formation of a phenoxyl radical, which can then lead to the formation of colored quinone-type structures and potentially further polymerization.[6][7][8] Understanding this pathway is critical because it dictates the analytical methods needed to detect degradants and the formulation strategies required to prevent them (e.g., inclusion of antioxidants, control of headspace oxygen, use of light-protective packaging).

Q2: Which ICH guidelines are essential for designing my stability study?

A2: The foundational guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[3][9] This guideline outlines the core requirements for stability data packages for registration applications. Key aspects include:

  • Stress Testing: To identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]

  • Batch Selection: Requirements for testing multiple batches to ensure consistency.[4]

  • Storage Conditions: Defines long-term, intermediate, and accelerated testing conditions.[9][11]

  • Testing Frequency: Specifies the time points for analysis (e.g., 0, 3, 6, 9, 12 months).[4]

Additionally, ICH Q1B: Photostability Testing of New Drug Substances and Products is mandatory to assess the impact of light.[11]

Q3: What constitutes a "stability-indicating method," and why is it non-negotiable?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products, excipients, and their potential reaction products. For 2,3-Dihydrobenzo[b]dioxin-6-ol, this is almost always a High-Performance Liquid Chromatography (HPLC) method.[12][13]

It is non-negotiable because, without a SIM, you cannot trust your stability data. A non-specific method might fail to separate a degradant from the parent peak, leading you to falsely conclude the product is stable when it is, in fact, degrading. The development of a SIM is validated through forced degradation studies .[10][14]

Q4: What are the standard long-term and accelerated stability storage conditions I should use?

A4: The conditions are defined by the intended climatic zone for marketing. According to ICH Q1A(R2), the most common conditions are:

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 MonthsTo establish the product's shelf life.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsRequired if a "significant change" occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsTo predict the long-term stability profile and support shelf-life extrapolation.
Table 1: Standard ICH Stability Storage Conditions.[9][11]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is structured to address specific problems you may encounter during your stability program.

Problem 1: Rapid loss of assay for 2,3-Dihydrobenzo[b]dioxin-6-ol is observed in early-stage formulations, even under ambient conditions.

  • Likely Cause: Aggressive oxidative degradation. The phenolic structure is sensitive, and even ambient oxygen can be sufficient to initiate degradation, especially if catalyzed by other factors.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for rapid assay loss.

Problem 2: New, unidentified peaks appear in the HPLC chromatogram during the stability study, and they are growing over time.

  • Likely Cause: These are almost certainly degradation products. The key is to identify their source and confirm your analytical method can resolve them.

  • Investigative Steps:

    • Confirm Method Specificity: The first step is to ensure these are not artifacts. Run a placebo (formulation without the API) that has been stored under the same stability conditions. If the peaks are absent in the placebo, they are related to the API.

    • Perform a Forced Degradation Study: This is the most critical action. A forced degradation study will generate the likely degradation products in a concentrated manner, allowing you to confirm that your HPLC method can separate them from the parent peak.[14][15] This study is the cornerstone of building a stability-indicating method.[10]

    • Characterize the Peaks: Use a mass spectrometer (LC-MS) to get the mass of the unknown peaks. For an oxidative pathway, you would expect to see additions of oxygen atoms (e.g., M+16 for hydroxylation, M-2 for quinone formation). This provides definitive evidence of the degradation pathway.[16]

Problem 3: My formulation is showing physical instability (e.g., color change from colorless to pink/brown) but the HPLC assay value is still within specification.

  • Likely Cause: Your HPLC assay is not stability-indicating, or the degradants are potent chromophores.

  • Explanation & Action:

    • The "Why": Oxidative degradation of phenols often produces highly colored quinone-type compounds.[6] These can be present at very low levels (<<0.1%) and still impart a significant color change, long before the parent API assay value drops significantly.

    • Action Plan:

      • Trust Your Eyes: A visual appearance test is a critical stability parameter. A color change is a failure to meet specification, regardless of the assay value.

      • Re-evaluate Your HPLC Method: Your method's detection wavelength may not be optimal for the degradants. Use a Photo-Diode Array (PDA) detector to examine the full UV-Vis spectrum of the impurity peaks. They may have a strong absorbance at a different wavelength (e.g., in the visible range) than the parent compound.

      • Implement a More Sensitive Impurity Method: You may need a separate, more sensitive analytical method focused solely on quantifying these low-level, colored impurities.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the 2,3-Dihydrobenzo[b]dioxin-6-ol API and formulation to identify potential degradation products and validate the stability-indicating nature of the analytical method.[10][14] The goal is to achieve 5-20% degradation of the API.[17]

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve sample in 0.1 M HCl. Heat at 60-80°C for several hours. Monitor at time points (e.g., 2, 4, 8, 24h). Neutralize before injection.To test susceptibility to degradation in an acidic environment.
Base Hydrolysis Dissolve sample in 0.1 M NaOH. Store at room temperature. Monitor frequently as base-catalyzed oxidation can be rapid. Neutralize before injection.Phenols are particularly sensitive to alkaline conditions which can accelerate oxidation.
Oxidation Treat sample with 3% Hydrogen Peroxide (H₂O₂) at room temperature. Monitor closely.This directly mimics the primary expected degradation pathway.[18]
Thermal Store solid API and liquid formulation at high temperature (e.g., 80°C) for up to one week.To evaluate the effect of heat on the molecule's stability.[19]
Photostability Expose the sample to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[11] Run a dark control in parallel.To assess degradation from light exposure, which can generate free radicals.

Table 2: Sample Forced Degradation Study Design.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis & Evaluation A API or Formulation Sample B Acid Hydrolysis (e.g., 0.1M HCl, 80°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C, dry heat) A->E F Photolytic (ICH Q1B Light Cabinet) A->F G Analyze all stressed samples by HPLC-PDA/MS B->G C->G D->G E->G F->G H Peak Purity Analysis (Are parent & degradant peaks pure?) G->H I Mass Balance Calculation (Does Assay loss ≈ Impurity gain?) G->I J Method Validation (Specificity Confirmed?) H->J I->J

Caption: Workflow for a forced degradation study.

Protocol 2: Drug-Excipient Compatibility Screening

Objective: To identify potential interactions between 2,3-Dihydrobenzo[b]dioxin-6-ol and selected formulation excipients at an early stage.[20][21]

  • Preparation: Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio). Also prepare a control sample of the pure API.

  • Stressing: Add a small amount of water (e.g., 5-20% w/w) to a set of samples to simulate a high-humidity environment, which can accelerate solid-state reactions.[18][22]

  • Storage: Store all samples (wet and dry) under accelerated conditions (e.g., 40°C/75% RH or 50°C) for a period of 2 to 4 weeks.[23]

  • Analysis: At designated time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC.

  • Evaluation: Compare the chromatograms of the mixtures to the pure API control. Look for:

    • A significant decrease in the API peak area.

    • The appearance of new impurity peaks not present in the API control.

    • Significant physical changes (e.g., color change, clumping, liquefaction).

    Any excipient that causes significant degradation or the formation of new impurities should be considered incompatible and avoided in the final formulation.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • EMA Scientific Guideline: ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • Effect of sesamol on the physical and chemical stability of plant-based flaxseed oil-in-water emulsions stabilized by proteins or phospholipids. (2020). Food & Function. [Link]

  • ICH Q1A(R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • Sesamol in Food Preservation: Enhancing Shelf-Life Naturally. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • ICH Q1A(R2) Guideline of Stability Testing. (SlideShare Presentation). [Link]

  • Effect of sesamol on the physical and chemical stability of plant-based flaxseed oil-in-water emulsions. (2020). Food & Function. [Link]

  • The effect of sesamol on endogenous substances and oxidative stability of walnut oil. (2024). Frontiers in Nutrition. [Link]

  • A New Approach to Accelerated Drug-Excipient Compatibility Testing. (2003). Pharmaceutical Development and Technology. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). Molecules. [Link]

  • Analytical Methods for Phenolic Compounds. (PDF). Scribd. [Link]

  • The effect of sesamol on endogenous substances and oxidative stability of walnut oil. (2024). ResearchGate. [Link]

  • A new approach to accelerated drug-excipient compatibility testing. (2003). PubMed. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024). [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Journal of Food Science and Technology. [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). Molecules. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2019). Fisher Digital Publications. [Link]

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (2009). Molecules. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2012). BioPharm International. [Link]

  • Forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. [Link]

  • 2,3-dihydrobenzo[b][1][11]dioxin-6-ol (10288-72-9). Chemchart. [Link]

  • Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran. (2021). Applied and Environmental Microbiology. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Bacterial Degradation of Dibenzo-p-dioxin and Chlorinated Dibenzo-p-dioxins. (1981). EPA NEIPS. [Link]

  • Degradation pathway of dibenzo-p-dioxin (1A); and dibenzofuran (1B). ResearchGate. [Link]

  • Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. (2019). Environmental Microbiology. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-methanol. PubChem. [Link]

  • Stability Testing of New Drug Substances and Products. Lejan Team. [Link]

Sources

Technical Support Center: Strategies to Mitigate the In Vitro Cytotoxicity of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2,3-Dihydrobenzo[b]dioxin-6-ol. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the cytotoxic effects of this compound in your in vitro experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to navigate these challenges and achieve reliable, reproducible results.

Understanding the Challenge: The Dual Nature of 2,3-Dihydrobenzo[b]dioxin-6-ol

2,3-Dihydrobenzo[b]dioxin-6-ol belongs to a class of phenolic compounds that, like many dioxin-like substances, can exhibit significant biological activity. While this activity is often the subject of research, it is frequently accompanied by cytotoxicity, which can confound experimental outcomes. Understanding the probable mechanisms of this toxicity is the first step toward mitigating it.

The cytotoxicity of many phenolic and dioxin-like compounds is primarily attributed to two interconnected pathways:

  • Aryl Hydrocarbon Receptor (AhR) Activation: Dioxin-like compounds are known to be potent ligands of the AhR, a ligand-activated transcription factor. Upon binding, the AhR-ligand complex translocates to the nucleus, leading to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1. While this is a natural detoxification pathway, its over-activation can lead to cellular stress and toxicity.

  • Oxidative Stress: The metabolism of phenolic compounds and the induction of CYP enzymes can lead to the generation of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways. Phenolic compounds themselves can also undergo autoxidation in cell culture media, generating ROS extracellularly.

This guide will provide strategies to address both of these potential mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 2,3-Dihydrobenzo[b]dioxin-6-ol in vitro.

Compound Handling and Preparation

Question: My 2,3-Dihydrobenzo[b]dioxin-6-ol is difficult to dissolve. What is the best way to prepare it for cell culture experiments to ensure stability and minimize solvent toxicity?

Answer: 2,3-Dihydrobenzo[b]dioxin-6-ol is a hydrophobic compound, and proper solubilization is critical.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Working Dilutions: For your experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1% (v/v), as higher concentrations can be cytotoxic to many cell lines[1][2][3][4]. Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type.

  • Solubility Issues in Media: If you observe precipitation when diluting the stock in your media, you can try the following:

    • Pre-warming the media: Gently warm your cell culture media to 37°C before adding the compound.

    • Step-wise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

    • Use of a non-cytotoxic vehicle: For particularly challenging compounds, a mixture of 45% absolute ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% in the growth medium has been shown to be an effective and non-cytotoxic vehicle for hydrophobic compounds[5].

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.

Question: I'm observing high levels of cytotoxicity even at low concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol. Could the compound be degrading in the culture media?

Answer: Yes, the stability of phenolic compounds in cell culture media is a significant concern. Autoxidation can occur, leading to the formation of cytotoxic byproducts and the generation of ROS.

  • Minimize Exposure to Air and Light: Prepare fresh working solutions of 2,3-Dihydrobenzo[b]dioxin-6-ol just before each experiment. Minimize the time the compound is in the aqueous media before being added to the cells.

  • Phenol Red-Free Media: Some researchers opt for phenol red-free media, as phenol red can have weak estrogenic effects and may interact with phenolic compounds.

  • Consider Serum-Free Conditions: If your experimental design allows, short-term experiments in serum-free media can sometimes reduce interactions between the compound and serum proteins. However, be aware that serum also has antioxidant properties, so its absence might increase oxidative stress.

Mitigating Cytotoxicity

Question: How can I reduce the cytotoxicity of 2,3-Dihydrobenzo[b]dioxin-6-ol in my experiments without affecting its primary biological activity?

Answer: The key is to counteract the likely mechanisms of toxicity: oxidative stress and AhR over-activation.

  • Antioxidant Co-treatment: Supplementing your cell culture media with antioxidants is a primary strategy to combat oxidative stress.

    • N-Acetylcysteine (NAC): NAC is a precursor to the intracellular antioxidant glutathione (GSH) and also has direct ROS-scavenging properties[6][7]. A typical starting concentration for NAC in cell culture is 1-5 mM.

    • Catalase and Superoxide Dismutase (SOD): These are enzymatic antioxidants that can be added to the culture medium to detoxify ROS. Catalase breaks down hydrogen peroxide, while SOD converts superoxide radicals to hydrogen peroxide[8][9]. Typical concentrations to test are in the range of 100-500 U/mL for catalase and 50-200 U/mL for SOD.

  • Aryl Hydrocarbon Receptor (AhR) Inhibition: If the cytotoxicity is mediated by AhR, co-treatment with an AhR antagonist can be effective.

    • CH-223191: This is a potent and selective AhR antagonist[10][11]. It has been shown to block TCDD-induced AhR activation and nuclear translocation. A common concentration range to test is 1-10 µM.

Workflow for Mitigating Cytotoxicity

Caption: Troubleshooting workflow for reducing the cytotoxicity of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Experimental Design and Controls

Question: What are the essential controls I should include in my experiments when trying to mitigate cytotoxicity?

Answer: Proper controls are critical for interpreting your results accurately.

  • Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the 2,3-Dihydrobenzo[b]dioxin-6-ol. This will account for any solvent-induced effects.

  • Antioxidant/Inhibitor Only Control: Treat cells with the antioxidant or AhR inhibitor alone to ensure they do not have any confounding effects on your experimental readouts.

  • Positive Control for Cytotoxicity: If possible, include a known cytotoxic compound to validate your cell viability assay.

  • Dose-Response Curves: Perform dose-response experiments for 2,3-Dihydrobenzo[b]dioxin-6-ol both with and without the mitigating agent to determine the extent of the protective effect.

Detailed Experimental Protocols

Here are step-by-step protocols for implementing the strategies discussed above.

Protocol 1: Preparation of 2,3-Dihydrobenzo[b]dioxin-6-ol for Cell Culture
  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of 2,3-Dihydrobenzo[b]dioxin-6-ol (Molecular Weight: 152.15 g/mol ).

    • Dissolve it in high-purity, sterile DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration does not exceed 0.1% (e.g., for a 10 µM final concentration, add 1 µL of the 10 mM stock to 1 mL of medium).

    • Gently mix the working solutions by inverting the tube. Do not vortex vigorously, as this can introduce oxygen and promote degradation.

Protocol 2: Co-treatment with N-Acetylcysteine (NAC)
  • Prepare a 1 M NAC Stock Solution:

    • Dissolve NAC in sterile, serum-free cell culture medium or PBS.

    • Adjust the pH to 7.2-7.4 with NaOH, as NAC solutions are acidic.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.

  • Experimental Procedure:

    • Seed your cells in appropriate culture vessels and allow them to adhere overnight.

    • Prepare your working concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol in media containing the desired final concentration of NAC (e.g., 1 mM, 5 mM).

    • Remove the old media from the cells and replace it with the media containing the compound and NAC.

    • Include all necessary controls as described above.

    • Incubate for the desired experimental duration.

    • Assess cell viability and your experimental endpoints.

Protocol 3: Co-treatment with an AhR Inhibitor (CH-223191)
  • Prepare a 10 mM CH-223191 Stock Solution:

    • Dissolve CH-223191 in sterile DMSO.

    • Aliquot and store at -20°C, protected from light.

  • Experimental Procedure:

    • Seed your cells and allow them to adhere.

    • Pre-treat the cells with media containing the desired concentration of CH-223191 (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours before adding the 2,3-Dihydrobenzo[b]dioxin-6-ol.

    • After the pre-treatment period, add the 2,3-Dihydrobenzo[b]dioxin-6-ol to the wells to achieve the final desired concentration.

    • Include controls for DMSO, CH-223191 alone, and 2,3-Dihydrobenzo[b]dioxin-6-ol alone.

    • Incubate for the experimental duration and then perform your assays.

Signaling Pathway Overview

G compound 2,3-Dihydrobenzo[b]dioxin-6-ol AhR Aryl Hydrocarbon Receptor (AhR) compound->AhR Binds and Activates ROS Reactive Oxygen Species (ROS) compound->ROS Autoxidation CYP1A1 CYP1A1 Expression AhR->CYP1A1 Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants Antioxidants (e.g., NAC, Catalase, SOD) Antioxidants->ROS Scavenges/Neutralizes AhR_Inhibitor AhR Inhibitor (CH-223191) AhR_Inhibitor->AhR Blocks Binding CYP1A1->ROS Generates Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity

Caption: Proposed mechanisms of 2,3-Dihydrobenzo[b]dioxin-6-ol cytotoxicity and points of intervention.

Quantitative Data Summary

Parameter Typical Range Cell Line Dependence Notes
2,3-Dihydrobenzo[b]dioxin-6-ol Cytotoxic Concentration Nanomolar to low micromolar rangeHighHighly dependent on cell type and metabolic capacity.
DMSO Final Concentration < 0.1% (v/v)ModerateSome robust cell lines tolerate up to 0.5%.
NAC Co-treatment Concentration 1 - 10 mMLow to Moderate
CH-223191 Co-treatment Concentration 1 - 10 µMLow
Catalase Co-treatment Concentration 100 - 500 U/mLLow
SOD Co-treatment Concentration 50 - 200 U/mLLow

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-Dihydrobenzo[b]dioxin-6-ol is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation[13]

Always handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

By understanding the potential mechanisms of cytotoxicity and implementing these targeted mitigation strategies, you can significantly improve the quality and reliability of your in vitro data when working with 2,3-Dihydrobenzo[b]dioxin-6-ol. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • [Discovery and SAR analysis of phenylbenzo[d][1][14]dioxole-based proprotein convertase subtilisin/kexin type 9 inhibitors - NIH]([Link])

  • [Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH]([Link])

Sources

Technical Support Center: Strategies to Overcome Poor Bioavailability of 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with 2,3-Dihydrobenzo[b]dioxin-6-ol and its derivatives. This molecule serves as a valuable scaffold in medicinal chemistry for developing agents targeting the central nervous system and other therapeutic areas[1][2][3][4]. However, its phenolic hydroxyl group presents a significant, though surmountable, challenge to achieving adequate oral bioavailability.

This guide is structured to provide a foundational understanding of the problem, followed by actionable, field-proven troubleshooting strategies. We will explore the causality behind experimental choices, moving from fundamental principles to detailed protocols.

Part 1: Foundational FAQs - Diagnosing the Bioavailability Problem

This section addresses the fundamental reasons behind the limited in vivo exposure of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Q1: What are the key physicochemical properties of 2,3-Dihydrobenzo[b]dioxin-6-ol that influence its bioavailability?

A1: The bioavailability of 2,3-Dihydrobenzo[b]dioxin-6-ol is governed by a balance of its properties. While its estimated aqueous solubility of ~2161 mg/L is not exceedingly low, it is not optimal for passive diffusion across the gut wall[5]. Key computed properties are summarized below:

PropertyValueImplication for BioavailabilitySource
Molecular Weight152.15 g/mol Favorable (within Lipinski's Rule of 5)[6]
XLogP31.1Moderate lipophilicity, acceptable for membrane permeation[6]
Hydrogen Bond Donors1 (Phenolic -OH)Increases polarity; primary site for metabolic attack[6]
Hydrogen Bond Acceptors3Contributes to aqueous solubility[6]
Topological Polar Surface Area38.7 ŲFavorable for membrane permeability[6]

The most critical feature is the phenolic hydroxyl group . This single functional group is the primary reason for poor bioavailability, not because of solubility or permeability issues per se, but because it is a prime substrate for rapid metabolic conjugation.

Q2: What is "first-pass metabolism" and how does it specifically affect a phenolic compound like 2,3-Dihydrobenzo[b]dioxin-6-ol?

A2: First-pass metabolism (or presystemic metabolism) is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation. For an orally administered compound like 2,3-Dihydrobenzo[b]dioxin-6-ol, this occurs in two main locations: the intestinal wall and the liver.

The phenolic hydroxyl group is highly susceptible to Phase II conjugation reactions, particularly glucuronidation and sulfation . Enzymes in the gut and liver (UDP-glucuronosyltransferases and sulfotransferases) attach large, polar glucuronic acid or sulfate moieties to the hydroxyl group. This transformation renders the molecule highly water-soluble, preventing it from entering target cells and marking it for rapid excretion, drastically reducing the amount of active compound that reaches the bloodstream. Phenolic drugs, in general, are well-known to suffer from limited bioavailability due to this extensive first-pass metabolism[7][8].

G cluster_gut GI Tract cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation Oral Oral Administration of 2,3-Dihydrobenzo[b]dioxin-6-ol Lumen Dissolution in Gut Lumen Oral->Lumen Absorption Absorption into Enterocytes Lumen->Absorption Enterocytes Enterocyte Metabolism (Gut Wall) Absorption->Enterocytes PortalVein Portal Vein Enterocytes->PortalVein Excretion Rapid Excretion of Polar Metabolites Enterocytes->Excretion Liver Liver Metabolism PortalVein->Liver Systemic Systemic Circulation (Reduced Amount of Active Drug) Liver->Systemic Liver->Excretion UGT_SULT Glucuronidation & Sulfation (UGTs/SULTs) UGT_SULT->Enterocytes Major Site UGT_SULT->Liver Major Site G Start Initial PK Study Shows Low Bioavailability Decision1 Is Solubility or Metabolism the Primary Issue? Start->Decision1 SolubilityPath Formulation Strategy (e.g., SLN, Nanosuspension) Decision1->SolubilityPath Solubility MetabolismPath Prodrug Synthesis or Co-administration w/ Piperine Decision1->MetabolismPath Metabolism PK_Test1 Run Comparative PK Study SolubilityPath->PK_Test1 PK_Test2 Run Comparative PK Study MetabolismPath->PK_Test2 Decision2 Is AUC increase sufficient (>2-fold)? PK_Test1->Decision2 PK_Test2->Decision2 Success Proceed to Efficacy Studies Decision2->Success Yes Failure Combine Strategies: Prodrug in a Nanoformulation Decision2->Failure No

Sources

Validation & Comparative

A Comparative Guide to the Validation of Neuroprotective Agents: Evaluating 2,3-Dihydrobenzo[b]dioxin-6-ol Against Clinically Relevant Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential neuroprotective agent 2,3-Dihydrobenzo[b]dioxin-6-ol against two established compounds, Edaravone and N-acetylcysteine (NAC). Directed at researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale, supporting experimental data, and validated protocols for assessing neuroprotective efficacy. While published data on 2,3-Dihydrobenzo[b]dioxin-6-ol is sparse, its chemical structure suggests a mode of action that can be logically compared with well-characterized agents that target oxidative stress, a key pathological driver in many neurodegenerative diseases.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1] A central, unifying mechanism in the pathology of these conditions is oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system leads to damage of lipids, proteins, and nucleic acids, ultimately culminating in cell death.[2] This has led to the development of therapeutic strategies centered on mitigating oxidative damage.

This guide focuses on 2,3-Dihydrobenzo[b]dioxin-6-ol, a molecule whose phenolic hydroxyl group suggests inherent antioxidant potential. To rigorously evaluate its prospects, we compare it with two agents that have seen clinical application:

  • Edaravone: A potent free radical scavenger approved for the treatment of acute ischemic stroke and ALS.[3][4]

  • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH), with a long history of clinical use and extensive investigation for neuroprotection.[5][6]

The comparative framework will be built upon mechanism of action, supported by a review of validation assays and protocols essential for any robust neuroprotective drug discovery program.

Mechanistic Showdown: Antioxidant Pathways and Beyond

The primary hypothesis for 2,3-Dihydrobenzo[b]dioxin-6-ol's neuroprotective effect lies in its potential to act as a direct free radical scavenger, similar to other phenolic compounds. However, a comprehensive validation requires comparison against agents with both direct and indirect antioxidant activities.

The Comparators: Edaravone and N-acetylcysteine (NAC)

Edaravone primarily functions as a potent free radical scavenger, effectively neutralizing hydroxyl radicals, peroxyl radicals, and peroxynitrite.[3][7] Its amphiphilicity allows it to scavenge both water-soluble and lipid-soluble radicals, thereby protecting cell membranes from lipid peroxidation.[8] Beyond direct scavenging, Edaravone has been shown to modulate cellular signaling pathways, including the Keap1/Nrf2 pathway, a master regulator of the antioxidant response.[2]

N-acetylcysteine (NAC) exerts its effects through multiple, complementary mechanisms.[5][9] Its principal role is to provide the amino acid L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[6][10] By replenishing GSH stores, NAC enhances the cell's intrinsic ability to neutralize ROS. Additionally, NAC can directly scavenge radicals and modulate glutamatergic neurotransmission and neuroinflammation.[5]

Signaling Pathway Analysis: The Nrf2/ARE Axis

A key convergence point for many neuroprotective antioxidants is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress (or pharmacological activators), Nrf2 is released, translocates to the nucleus, and binds to the ARE, driving the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[2][11] Both Edaravone and NAC have been shown to activate this critical defensive pathway.[2][5] It is plausible that 2,3-Dihydrobenzo[b]dioxin-6-ol could also modulate this pathway, a key hypothesis to test experimentally.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Drug Neuroprotective Agent (Edaravone, NAC, etc.) Drug->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Genes Promotes Transcription

Caption: The Nrf2/ARE antioxidant defense pathway.

Comparative Performance: A Data-Driven Assessment

To objectively compare these agents, we must turn to quantitative data from preclinical models. The following table summarizes key performance metrics typically evaluated in neuroprotection studies. While specific data for 2,3-Dihydrobenzo[b]dioxin-6-ol is not available, this table serves as a template for its future evaluation.

Parameter Edaravone N-acetylcysteine (NAC) 2,3-Dihydrobenzo[b]dioxin-6-ol Supporting References
Primary Mechanism Potent Free Radical ScavengerGlutathione Precursor, Radical ScavengerHypothesized: Radical Scavenger[3][5][6][7]
Key Signaling Pathway Nrf2/ARE ActivationNrf2/ARE Activation, Glutamate ModulationHypothesized: Nrf2/ARE Activation[2][5]
In Vitro Efficacy (H₂O₂ model) Increased neuronal viability against H₂O₂-induced toxicityProtected primary hippocampal neurons from H₂O₂-induced death[12]Data Not Available[12]
In Vivo Model (Ischemic Stroke) Reduces infarct volume and neurological deficits in rat modelsReduces ischemic brain injury in animal modelsData Not Available[3][6]
Clinical Application Approved for ALS and acute ischemic strokeUsed as a mucolytic and for acetaminophen toxicity; investigational for various neurological disordersNot clinically evaluated[4][6]

Experimental Validation: Protocols and Workflows

Validating a novel neuroprotective compound requires a tiered approach, moving from initial in vitro screening to more complex in vivo models.

General Experimental Workflow

The logical progression of experiments is crucial for a cost-effective and scientifically sound validation campaign. This begins with cell-based assays to confirm the primary mechanism and assess cytotoxicity, followed by efficacy testing in disease-relevant models.

Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vitro Efficacy cluster_phase3 Phase 3: In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Assay (MTT) in Neuronal Cell Line (e.g., SH-SY5Y) A->B C Antioxidant Capacity Assay (e.g., DCFDA for ROS) B->C D Neuroprotection Assay (e.g., H₂O₂ or Aβ-induced toxicity) C->D E Mechanism of Action (Western Blot for Nrf2, Caspase-3) D->E F Pharmacokinetic Profiling (BBB Penetration) E->F G Efficacy in Animal Model (e.g., MCAO for stroke) F->G H Behavioral & Histological Analysis G->H

Caption: Tiered workflow for neuroprotective agent validation.

Detailed Protocol: In Vitro ROS Measurement using DCFDA

This protocol details a fundamental assay to quantify the intracellular antioxidant activity of a test compound.

Objective: To measure the ability of a test compound to reduce intracellular ROS levels in a neuronal cell line (e.g., SH-SY5Y) under oxidative stress.

Principle: Dichloro-dihydro-fluorescein diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a form that is then oxidized by ROS into 2’,7’–dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., 2,3-Dihydrobenzo[b]dioxin-6-ol, Edaravone, NAC)

  • DCFDA probe (e.g., from MilliporeSigma)

  • Hydrogen peroxide (H₂O₂) as an oxidative stressor

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in serum-free media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Incubate for 1-2 hours. Causality Explanation: This pre-incubation allows the compound to be taken up by the cells and to begin exerting its biological effects before the oxidative insult.

  • DCFDA Loading: Prepare a 10 µM working solution of DCFDA in serum-free media. Remove the compound media and wash the cells once with PBS. Add 100 µL of the DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark. Causality Explanation: Loading in the dark is critical as the probe is light-sensitive.

  • Induction of Oxidative Stress: After incubation, remove the DCFDA solution. Add 100 µL of a freshly prepared H₂O₂ solution (e.g., 100 µM in serum-free media) to induce oxidative stress. To the wells pre-treated with test compounds, add the same concentration of H₂O₂ mixed with the respective compound concentration. Include control wells (cells only, cells + H₂O₂, cells + NAC as positive control).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5-10 minutes for up to 1 hour. Causality Explanation: A kinetic reading is often more informative than a single endpoint, as it captures the dynamics of ROS production and scavenging.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of the treatment groups to the H₂O₂-only control group. A lower fluorescence value in a compound-treated well compared to the H₂O₂ control indicates ROS scavenging activity.

Conclusion and Future Directions

While 2,3-Dihydrobenzo[b]dioxin-6-ol remains a molecule of hypothetical potential, its structural similarity to known phenolic antioxidants provides a strong rationale for its investigation. This guide outlines a clear, comparative, and methodologically rigorous path for its validation. By benchmarking its performance against established neuroprotective agents like Edaravone and NAC, and by employing validated in vitro and in vivo assays, researchers can effectively determine its therapeutic promise. The key next steps involve synthesizing the compound and initiating the described experimental workflow, with a particular focus on confirming its antioxidant capacity and its ability to modulate the Nrf2 pathway. Success in these early-stage assays would warrant progression into more complex animal models of neurodegenerative disease.[13][14]

References

  • Yoshida, H., Yanai, H., Namiki, Y., Fukatsu-Sasaki, K., Furutani, N., & Tada, N. (n.d.). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. Journal of the Jikei University School of Medicine.
  • Götz, J., & Ittner, L. M. (n.d.). Animal Models of Neurodegenerative Diseases.
  • Patsnap. (2024). What is the mechanism of Edaravone?
  • Raghav, P., et al. (2024). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI.
  • InVivo Biosystems. (n.d.).
  • Lamb, J., & Reed, M. (2022).
  • Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Journal of Biomedical Science.
  • Jha, N. K., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI.
  • Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition.
  • N-Acetyl Cysteine (NAC) Supplement Guide. (n.d.). The Science Behind NAC's Protective Effects: Mechanisms and Research.
  • Chen, G., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports.
  • Samuni, Y., et al. (2013). N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities.
  • Maze Engineers. (2019).
  • Uddin, M. S., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Pharmacology.

Sources

A Comparative Analysis of 2,3-Dihydrobenzo[b]dioxin-6-ol and Sesamol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of phenolic compounds with therapeutic potential, structural analogs often present a compelling area of investigation. This guide provides a detailed comparative analysis of two such compounds: 2,3-Dihydrobenzo[b]dioxin-6-ol and its close structural relative, sesamol. Both molecules share a benzodioxole-like core structure, yet subtle differences in their chemical makeup can lead to significant variations in their biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their comparative antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by experimental data and detailed protocols.

Introduction: Structural Analogs with Divergent Potential

Sesamol (3,4-methylenedioxyphenol), a well-characterized lignan from sesame seeds (Sesamum indicum), has garnered considerable attention for its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects[1][2][3]. Its therapeutic potential is backed by a substantial body of in vitro and in vivo research.

2,3-Dihydrobenzo[b]dioxin-6-ol, on the other hand, is a structurally similar compound that has been explored to a lesser extent. While it shares the core phenolic and dioxin-like moieties, the six-membered dioxin ring in 2,3-Dihydrobenzo[b]dioxin-6-ol, as opposed to the five-membered dioxole ring in sesamol, introduces conformational and electronic differences that may influence its interaction with biological targets. This guide aims to synthesize the existing knowledge on both compounds to provide a clear, comparative framework for future research and development.

Chemical Structures:

CompoundStructure
Sesamol
2,3-Dihydrobenzo[b]dioxin-6-ol

Comparative Biological Activities: A Data-Driven Analysis

This section delves into a comparative analysis of the key biological activities of 2,3-Dihydrobenzo[b]dioxin-6-ol and sesamol, presenting available quantitative data to facilitate a direct comparison.

Antioxidant Activity

The capacity to scavenge free radicals and mitigate oxidative stress is a cornerstone of the therapeutic potential of many phenolic compounds.

Sesamol is a well-established antioxidant.[4][5] Its antioxidant efficacy has been demonstrated in numerous studies, with reported IC50 values for DPPH radical scavenging activity ranging from 8.88 to 44.21 μg/mL for sesame seed extracts containing sesamol[6][7]. Another study reported an IC50 value of 2.69 μg/mL for the seed oil of Sesamum radiatum, which is rich in sesamol-related lignans[8].

2,3-Dihydrobenzo[b]dioxin-6-ol has also been reported to possess antioxidant properties. One study directly compared its antioxidant capacity to sesamol and found that while it does exhibit antioxidant effects, sesamol was generally more potent in scavenging hydroxyl free radicals and in its reducing power[9]. However, the same study noted that 2,3-dihydro-benzo[1][4]dioxin-6-ol showed the strongest ability to remove DPPH free radicals[9].

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50/EC50 ValueSource
Sesamol DPPH Radical Scavenging8.88 - 44.21 µg/mL (extracts)[6][7]
ABTS Radical Scavenging24.91 - 141.19 µg/mL (extracts)[6][7]
2,3-Dihydrobenzo[b]dioxin-6-ol DPPH Radical ScavengingStrongest among tested analogues[9]
Hydroxyl Radical ScavengingLess potent than sesamol[9]
Reducing PowerLess potent than sesamol[9]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The ability to modulate inflammatory pathways is a critical therapeutic attribute.

Sesamol has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages[1][10][11][12]. This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway[1][2][3][4][10].

2,3-Dihydrobenzo[b]dioxin-6-ol and its derivatives have also been investigated for their anti-inflammatory potential. A study on carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin showed that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid had comparable potency to ibuprofen in a carrageenan-induced rat paw edema assay[13]. This suggests that the 2,3-dihydrobenzo[b]dioxin scaffold can serve as a basis for the development of anti-inflammatory agents.

Table 2: Comparative Anti-inflammatory Activity

CompoundModel/AssayKey FindingsMechanism of ActionSource
Sesamol LPS-stimulated RAW 264.7 macrophagesInhibition of NO, PGE2, TNF-α, IL-1βInhibition of NF-κB and MAPK signaling pathways[1][10]
2,3-Dihydrobenzo[b]dioxin-6-ol derivative Carrageenan-induced rat paw edemaComparable potency to IbuprofenNot fully elucidated[13]
Anticancer Activity

The search for novel anticancer agents from natural and synthetic sources is a major focus of drug discovery.

Sesamol has been shown to exhibit anticancer properties against a variety of cancer cell lines, including those of the lung, colon, and cervix[14]. It can induce apoptosis and inhibit cell proliferation[14]. Reported IC50 values for sesamol's cytotoxicity vary depending on the cell line, for instance, against SK-LU-1 (lung adenocarcinoma) cells, the IC50 was found to be 2.7 mM[15]. In another study, sesamol showed dose-dependent activity in Molt-4 and HL-60 cell lines[16].

2,3-Dihydrobenzo[b]dioxin-6-ol derivatives have also shown potent anticancer activity. A study on a library of (Z)-2,3-dihydrobenzo[b][1][4]dioxin-6-yl analogs of phenylacetonitriles revealed that some of these compounds exhibited GI50 values of less than 100 nM against a panel of 60 human cancer cell lines[17][18]. This indicates that the dihydrodioxin scaffold is a promising pharmacophore for the development of highly potent anticancer agents.

Table 3: Comparative Anticancer Activity

Compound/DerivativeCell Line(s)GI50/IC50 ValueSource
Sesamol SK-LU-1 (Lung)2.7 mM[15]
Molt-4, HL-60 (Leukemia)Dose-dependent activity[16]
(Z)-3-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)acrylonitrile derivatives Panel of 60 human cancer cell lines< 100 nM[17][18]
Neuroprotective Activity

Protecting neurons from damage and degeneration is a critical strategy for combating neurodegenerative diseases.

Sesamol has demonstrated significant neuroprotective effects. It can protect neuronal cells from oxidative stress-induced apoptosis and injury[19][20][21]. In models using PC12 cells, sesamol has been shown to be effective against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease research[20][21][22]. The neuroprotective mechanisms of sesamol involve the suppression of reactive oxygen species (ROS) generation and the modulation of signaling pathways like MAPK[19].

The neuroprotective activity of 2,3-Dihydrobenzo[b]dioxin-6-ol is not as well-documented in the currently available literature. However, given its structural similarity to other neuroprotective phenolic compounds and its antioxidant properties, it represents a promising candidate for future neuroprotective studies. The core structure is present in compounds that have been investigated for their effects on dopamine receptors, suggesting a potential for interaction with neurological targets[23].

Experimental Protocols: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of research, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Synthesis and Extraction Protocols

This protocol is based on a multi-step synthesis starting from catechol and 1,2-dichloroethane, followed by Friedel-Crafts acylation and Baeyer-Villiger oxidation[9].

  • Step 1: Cyclization to form 1,4-Benzodioxane

    • To a solution of catechol in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide.

    • Add 1,2-dichloroethane dropwise to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude 1,4-benzodioxane by distillation or column chromatography.

  • Step 2: Friedel-Crafts Acylation

    • Dissolve 1,4-benzodioxane in a suitable solvent (e.g., nitrobenzene) and cool the mixture.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

    • Add an acylating agent, such as acetyl chloride, dropwise.

    • Stir the reaction mixture at room temperature until completion.

    • Quench the reaction with ice-water and extract the product.

    • Purify the resulting 6-acetyl-1,4-benzodioxane.

  • Step 3: Baeyer-Villiger Oxidation

    • Dissolve the 6-acetyl-1,4-benzodioxane in a suitable solvent (e.g., chloroform).

    • Add a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed.

    • Wash the reaction mixture to remove excess acid.

    • Purify the final product, 2,3-Dihydrobenzo[b]dioxin-6-ol, by column chromatography or recrystallization.

This protocol describes a general method for the extraction of sesamol from sesame seeds[9][24][25].

  • Seed Preparation: Grind roasted sesame seeds into a fine powder.

  • Soxhlet Extraction:

    • Place the powdered sesame seeds in a thimble and insert it into a Soxhlet extractor.

    • Extract the oil using a suitable solvent, such as n-hexane or petroleum ether, for several hours.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to obtain the crude sesame oil.

  • Hydrolysis (optional, to increase sesamol content): Sesamol is often formed from the hydrolysis of sesamolin during processing. Acid or enzymatic hydrolysis of the oil can be performed to increase the yield of free sesamol.

  • Purification:

    • The crude oil can be further purified by liquid-liquid extraction or column chromatography on silica gel to isolate sesamol.

    • Monitor the fractions by TLC or HPLC to identify and collect the pure sesamol.

Biological Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical[6][7].

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds (sesamol and 2,3-Dihydrobenzo[b]dioxin-6-ol) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add a specific volume of the test compound or standard solution to a solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[16].

  • Cell Seeding: Seed cancer cells (e.g., SK-LU-1, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and determine the GI50 or IC50 value (the concentration of the compound that inhibits cell growth or viability by 50%).

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages[1].

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and pre-treat them with various concentrations of the test compounds for a defined period.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Assay: After a specific incubation time, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess reagent, which forms a colored azo dye in the presence of nitrite.

  • Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 540 nm).

  • Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

This assay evaluates the ability of a compound to protect neuronal-like cells from a neurotoxin[20][21][22].

  • Cell Culture: Culture PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration.

  • Neurotoxin Exposure: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death.

  • Cell Viability Assessment: After the toxin exposure, assess cell viability using an appropriate method, such as the MTT assay (as described in Protocol 4) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Calculation: Calculate the percentage of cell viability or the reduction in LDH release and determine the EC50 value (the concentration of the compound that provides 50% protection).

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.

Sesamol has been shown to modulate several key signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB pathway . In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesamol can inhibit the degradation of IκBα, thereby preventing NF-κB activation[1][3][10].

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB Degradation of IκB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates Sesamol Sesamol Sesamol->IKK

Sesamol's inhibition of the NF-κB signaling pathway.

The mechanism of action for 2,3-Dihydrobenzo[b]dioxin-6-ol is less understood. However, its structural similarity to other bioactive compounds suggests that it may also interact with key cellular signaling pathways. For instance, the dihydrodioxin moiety is found in compounds that act as inhibitors of enzymes like PARP1, which is involved in DNA repair and is a target for anticancer drugs[26]. The anti-inflammatory effects of its derivatives also point towards potential modulation of inflammatory pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.

Structure-Activity Relationship

The differences in the biological activities of sesamol and 2,3-Dihydrobenzo[b]dioxin-6-ol can be attributed to their distinct structural features.

  • Ring Size: The five-membered dioxole ring in sesamol is planar, while the six-membered dioxin ring in 2,3-Dihydrobenzo[b]dioxin-6-ol can adopt a more flexible, non-planar conformation. This difference in three-dimensional shape can significantly impact how these molecules fit into the binding pockets of enzymes and receptors.

  • Electronic Effects: The electronic properties of the dioxole and dioxin rings also differ, which can influence the reactivity of the phenolic hydroxyl group, a key functional group for antioxidant activity.

  • Lipophilicity: Subtle differences in structure can also affect the lipophilicity of the molecules, which in turn influences their ability to cross cell membranes and reach their intracellular targets.

The observed stronger antioxidant activity of sesamol in some assays might be related to the specific electronic environment of its phenolic hydroxyl group, which is influenced by the dioxole ring. Conversely, the high anticancer potency of some 2,3-Dihydrobenzo[b]dioxin-6-ol derivatives suggests that the larger, more flexible dihydrodioxin scaffold may be advantageous for binding to certain anticancer targets.

Experimental_Workflow cluster_synthesis Synthesis/Extraction cluster_assays Biological Activity Assays cluster_analysis Data Analysis Synthesis Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol Antioxidant Antioxidant Assays (e.g., DPPH) Synthesis->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO production) Synthesis->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Neuroprotective Neuroprotective Assays (e.g., PC12 cell model) Synthesis->Neuroprotective Extraction Extraction of Sesamol Extraction->Antioxidant Extraction->Anti_inflammatory Extraction->Anticancer Extraction->Neuroprotective IC50_Calculation IC50/GI50/EC50 Calculation Antioxidant->IC50_Calculation Anti_inflammatory->IC50_Calculation Anticancer->IC50_Calculation Neuroprotective->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis Mechanism_Study Mechanism of Action (e.g., Western Blot for NF-κB) Mechanism_Study->SAR_Analysis

A generalized workflow for the comparative analysis.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 2,3-Dihydrobenzo[b]dioxin-6-ol and sesamol. The available data indicates that while both compounds possess valuable therapeutic properties, there are notable differences in their potency and mechanisms of action.

Sesamol stands out as a well-researched compound with robust evidence supporting its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action, particularly the inhibition of the NF-κB pathway, are relatively well-understood.

2,3-Dihydrobenzo[b]dioxin-6-ol emerges as a promising but less-explored scaffold. The potent anticancer activity of its derivatives highlights its potential in oncology drug discovery. However, more research is needed to fully characterize its anti-inflammatory and neuroprotective properties and to elucidate its molecular mechanisms of action.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of 2,3-Dihydrobenzo[b]dioxin-6-ol and sesamol across a range of biological assays to obtain more precise comparative data.

  • Mechanistic studies: Investigating the molecular targets and signaling pathways modulated by 2,3-Dihydrobenzo[b]dioxin-6-ol to understand its mechanism of action.

  • In vivo studies: Evaluating the efficacy of 2,3-Dihydrobenzo[b]dioxin-6-ol and its derivatives in animal models of inflammation, cancer, and neurodegenerative diseases.

  • Structure-activity relationship studies: Synthesizing and evaluating a broader range of derivatives of both compounds to further explore the structure-activity relationship and optimize their therapeutic potential.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of these intriguing structural analogs.

References

  • Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages. PubMed. [Link]

  • Sesamol Attenuates Neuroinflammation by Regulating the AMPK/SIRT1/NF-κB Signaling Pathway after Spinal Cord Injury in Mice. ProQuest. [Link]

  • A novel role of sesamol in inhibiting NF-κB-mediated signaling in platelet activation. Platelets. [Link]

  • Sesamol Supplementation Prevents Systemic Inflammation-Induced Memory Impairment and Amyloidogenesis via Inhibition of Nuclear Factor kappaB. PubMed. [Link]

  • Sesamol down-regulates the lipopolysaccharide-induced inflammatory response by inhibiting nuclear factor-kappa B activation. Request PDF. [Link]

  • Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. PMC - NIH. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. [Link]

  • MTT assay results of sesamol in Molt-4 ( ) and HL-60 (g) cell lines.... - ResearchGate. [Link]

  • Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells | Request PDF. ResearchGate. [Link]

  • Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. PMC - PubMed Central. [Link]

  • Sesamol down-regulates the lipopolysaccharide-induced inflammatory response by inhibiting nuclear factor-kappa B activation. PubMed. [Link]

  • Effects of (-)-sesamin on 6-hydroxydopamine-induced neurotoxicity in PC12 cells and dopaminergic neuronal cells of Parkinson's disease rat models. ResearchGate. [Link]

  • Sesamol supplementation prevents systemic inflammation-induced memory impairment, amyloidogenesis via inhibition of nuclear factor kappaB | Request PDF. ResearchGate. [Link]

  • Protective effects of sesamin and sesamolin on hypoxic neuronal and PC12 cells. PubMed. [Link]

  • Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells. PubMed. [Link]

  • Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells | Request PDF. ResearchGate. [Link]

  • Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia. NIH. [Link]

  • Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review. MDPI. [Link]

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. [Link]

  • Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia. ScienceOpen. [Link]

  • Production process of sesamol-rich fragrant sesame oil.
  • Sesamol down-regulates the lipopolysaccharide-induced inflammatory response by inhibiting nuclear factor-kappa B activation. Scite. [Link]

  • DPPH assay with IC 50 value in the Sesamum seed oil. ResearchGate. [Link]

  • A Novel Process For The Preparation Of Sesamin From Sesame Oil. Quick Company. [Link]

  • An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects. PubMed Central. [Link]

  • Synthesis And Antioxidant Activity Of Sesamol Analogues. Globe Thesis. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. [Link]

  • SESAME OIL EXTRACTION AND ANTIOXIDANT ACTIVITY OF LIGNANS FROM LOCALLY CULTIVATED SESAME SEEDS (Sesamum indicum L.). IRAQI JOURNAL OF AGRICULTURAL SCIENCES. [Link]

  • Sesamol as a potent anticancer compound: from chemistry to cellular interactions. PubMed. [Link]

  • GI 50 and TGI values against different tumor cell lines for compounds... - ResearchGate. [Link]

  • synthesis of 2,3-dihydrobenzo[1][4]dioxins and –oxazins via a domino wacker-heck. [Link]

  • IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]

  • Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review. PMC - NIH. [Link]

  • Sesamol is a related antioxidant to the vitamin E | Request PDF. ResearchGate. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. [Link]

  • List of antioxidants with IC 50 concentrations obtained from various reported studies. [Link]

  • GI 50 concentrations of compounds 2a-2h in two different triple... - ResearchGate. [Link]

  • Novel Regioselective Synthesis of 6-(3Hydroxy1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol. ResearchGate. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. [Link]

  • 1-(2,3-Dihydrobenzo[ b][1][4]dioxin-6-yl). PubMed - NIH. [Link]

  • 2,3-dihydrobenzo[b][1][4]dioxin-6-ol (10288-72-9). Chemchart. [Link]

  • Mechanism of action of dioxin-type chemicals, pesticides, and other xenobiotics affecting nutritional indexes. PubMed. [Link]

  • Table 4 . GI 50 values of the most active compounds 4a, 6a and 6d. - ResearchGate. [Link]

Sources

A Comparative Guide to 2,3-Dihydrobenzo[b]dioxin-6-ol Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2,3-dihydrobenzo[b][1][2]dioxin scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[3][4] The inherent features of this moiety, particularly when functionalized with a phenolic hydroxyl group as in 2,3-Dihydrobenzo[b]dioxin-6-ol, offer a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of various analogs of 2,3-Dihydrobenzo[b]dioxin-6-ol, focusing on their synthesis, anticancer, antioxidant, and neuroprotective properties. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and detailed protocols to empower further research and development.

The 2,3-Dihydrobenzo[b]dioxin-6-ol Core: A Foundation for Diverse Bioactivity

The 2,3-dihydrobenzo[b][1][2]dioxin-6-ol scaffold combines a catechol-like phenol, known for its antioxidant and radical-scavenging properties, with a constrained dioxane ring. This unique combination influences the molecule's electronic properties, lipophilicity, and spatial arrangement, making it an attractive starting point for medicinal chemistry campaigns. The phenolic hydroxyl group is a key handle for derivatization and a crucial determinant of the molecule's antioxidant capacity.

Synthesis Strategies for 2,3-Dihydrobenzo[b]dioxin-6-ol Analogs

The synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol and its analogs typically involves the formation of the 1,4-dioxane ring. A common and efficient method is the reaction of a catechol derivative with a 1,2-dihaloethane. For instance, the parent compound can be synthesized from 1,2,4-benzenetriol. More complex analogs are often prepared by first constructing the 2,3-dihydrobenzo[b][1][2]dioxine core and then elaborating the functional groups on the aromatic ring.

A general synthetic approach to introduce various substituents involves the reaction of a substituted catechol with 1,2-dibromoethane in the presence of a base like potassium carbonate.[3] For analogs with modifications at the 6-position, commercially available 2,3-dihydrobenzo[b][1][2]dioxin-6-carbaldehyde or 2,3-dihydrobenzo[b][1][2]dioxine-6-carboxylic acid serve as versatile starting materials.[1][3]

Synthesis_Workflow Catechol Substituted Catechol Benzodioxin Substituted 2,3-Dihydrobenzo[b]dioxin Catechol->Benzodioxin Cyclization Dihaloethane 1,2-Dihaloethane Dihaloethane->Benzodioxin Base Base (e.g., K2CO3) Base->Benzodioxin Functionalization Functional Group Interconversion Benzodioxin->Functionalization Analogs Target Analogs Functionalization->Analogs

Caption: A generalized workflow for the synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol analogs.

Comparative Biological Activities of 2,3-Dihydrobenzo[b]dioxin-6-ol Analogs

The derivatization of the 2,3-Dihydrobenzo[b]dioxin-6-ol core has led to the discovery of analogs with a range of biological activities. Here, we compare their performance in anticancer, antioxidant, and neuroprotective assays.

Numerous studies have explored the anticancer potential of 2,3-dihydrobenzo[b]dioxin-containing compounds. The introduction of various heterocyclic and aromatic moieties has yielded potent cytotoxic agents against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Activity of 2,3-Dihydrobenzo[b]dioxin Analogs

Analog Modification Cancer Cell Line(s) Activity (GI50/IC50) Mechanism of Action (if known) Reference(s)
Analog 3j Phenylacetonitrile derivative60 human cancer cell lines<100 nM (GI50)Tubulin polymerization inhibitor[1][5]
Analog C14 Pyrazole derivativeB-Raf(V600E), WM266.4 melanoma0.11 µM (IC50), 0.58 µM (GI50)B-Raf kinase inhibitor[6]
Naphthalene-substituted triazole spirodienone (6a) Naphthalene and triazole spirodienoneMDA-MB-231, Hela, A5490.03-0.26 µM (IC50)Potential JAK2 inhibitor[3]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Phenylacetonitrile Analogs: The (Z)-3-(2,3-dihydrobenzo[b][1][2]-dioxin-6-yl)-2-phenylacrylonitrile scaffold has shown potent anticancer activity. Modifications on the phenyl ring can significantly impact cytotoxicity, with certain substitutions leading to GI50 values in the nanomolar range.[1][5]

  • Pyrazole Analogs: The incorporation of a pyrazole ring, as seen in analog C14, has been effective in targeting specific kinases like B-Raf. The 2,3-dihydrobenzo[b][1][2]dioxin moiety appears to enhance the binding of these compounds to their target enzymes.[6]

  • Triazole Spirodienone Analogs: The introduction of a bulky naphthalene group at the R1 position of the 1,2,4-triazole ring, coupled with a spirodienone moiety, resulted in potent antiproliferative activity against breast, cervical, and lung cancer cell lines.[3]

Anticancer_SAR Core 2,3-Dihydrobenzo[b]dioxin Core Phenylacetonitrile Phenylacetonitrile Moiety Core->Phenylacetonitrile Pyrazole Pyrazole Moiety Core->Pyrazole Triazole Triazole Spirodienone Moiety Core->Triazole High_Potency High Anticancer Potency Phenylacetonitrile->High_Potency Tubulin Inhibition Pyrazole->High_Potency Kinase Inhibition Triazole->High_Potency JAK2 Inhibition

Caption: Structure-activity relationship summary for the anticancer activity of 2,3-Dihydrobenzo[b]dioxin analogs.

The phenolic hydroxyl group in 2,3-Dihydrobenzo[b]dioxin-6-ol is a key determinant of its antioxidant potential. This is due to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant capacity of its analogs can be modulated by the introduction of other functional groups.

Table 2: Comparative Antioxidant Activity of Phenolic Compounds (Illustrative)

Compound Assay Activity (IC50/TEAC) Key Structural Features Reference(s)
QuercetinDPPH~5 µMMultiple hydroxyl groups, catechol moiety in B-ring[7]
TroloxDPPH~40 µMChromanol ring with a hydroxyl groupGeneral knowledge
2,3-Dihydrobenzo[b]dioxin-6-ol (Hypothetical) DPPH-Single phenolic hydroxyl group-
Substituted Analogs (Hypothetical) DPPH-Electron-donating/withdrawing groups-

Structure-Activity Relationship (SAR) Insights for Antioxidant Activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant activity. A greater number of hydroxyl groups generally leads to higher radical scavenging capacity.[8]

  • Electron-Donating Groups: Substituents that donate electron density to the aromatic ring can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant activity.

  • Steric Hindrance: Bulky groups near the phenolic hydroxyl can hinder its interaction with free radicals, potentially reducing antioxidant activity.

The antioxidant properties of phenolic compounds are closely linked to their potential as neuroprotective agents, as oxidative stress is a key contributor to neurodegenerative diseases. While direct comparative studies on the neuroprotective effects of a series of 2,3-Dihydrobenzo[b]dioxin-6-ol analogs are limited, research on related benzodioxane derivatives suggests promising activity.

For instance, 1,4-benzodioxan-substituted thienyl chalcone derivatives have been shown to be potent and reversible inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease.[2][5] Furthermore, these compounds exhibited anti-neuroinflammatory effects in microglia.

Key Pathways in Neuroprotection by Phenolic Compounds:

  • MAO-B Inhibition: Reduces the degradation of dopamine and the production of reactive oxygen species in the brain.[5]

  • Anti-inflammatory Action: Attenuates the release of pro-inflammatory cytokines in microglia.[5]

  • Direct Radical Scavenging: Neutralizes reactive oxygen and nitrogen species that contribute to neuronal damage.

Neuroprotection_Pathways Analogs 2,3-Dihydrobenzo[b]dioxin Analogs MAOB_Inhibition MAO-B Inhibition Analogs->MAOB_Inhibition Anti_Inflammation Anti-Neuroinflammation Analogs->Anti_Inflammation Antioxidant Antioxidant Activity Analogs->Antioxidant Neuroprotection Neuroprotection MAOB_Inhibition->Neuroprotection Anti_Inflammation->Neuroprotection Antioxidant->Neuroprotection

Caption: Potential mechanisms of neuroprotection by 2,3-Dihydrobenzo[b]dioxin-6-ol analogs.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of 2,3-Dihydrobenzo[b]dioxin-6-ol analogs.

This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample solutions (or standard/blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay assesses the ability of a compound to protect neuronal cells from an induced neurotoxic insult by measuring cell viability.

Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 2 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H2O2 to the wells (excluding the control wells) and incubate for a further 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed cells).

Conclusion and Future Directions

The 2,3-Dihydrobenzo[b]dioxin-6-ol scaffold is a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of its analogs, highlighting their potential in anticancer, antioxidant, and neuroprotective applications. The structure-activity relationships discussed herein offer a rational basis for the design of new, more potent, and selective compounds.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation of substitutions on the benzodioxin ring system is needed to delineate the precise structural requirements for optimal antioxidant and neuroprotective activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these analogs will be crucial for their clinical translation.

  • In Vivo Evaluation: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and protocols presented in this guide, the scientific community can continue to unlock the therapeutic potential of 2,3-Dihydrobenzo[b]dioxin-6-ol analogs for the benefit of human health.

References

  • Madadi, N. R., Ketkar, A., Penthala, N. R., Bostian, A. C. L., Eoff, R. L., & Crooks, P. A. (2014). Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Bioorganic & Medicinal Chemistry Letters, 24(23), 5424-5428. [Link]

  • Sun, D., Mu, M., Jiang, Y., Wang, B., Kong, Z., Tan, J., & Hu, Y. (2022). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Scientific Reports, 12(1), 1-15. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • ResearchGate. (n.d.). The SAR of 1, 4-benzodioxan -substituted thienyl chalcone compounds towards hMAO-B inhibition.[Link]

  • Yang, J., Chen, J., Zhang, Y., Wang, Y., Zhu, X., & Xu, Y. (2012). Design, Modification and 3D QSAR Studies of Novel 2,3-dihydrobenzo[b][1][2]dioxin-containing 4,5-dihydro-1H-pyrazole Derivatives as Inhibitors of B-Raf Kinase. Bioorganic & Medicinal Chemistry, 20(21), 6351-6362. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199. [Link]

  • Pallavicini, M., Bolchi, C., & Valoti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Future Medicinal Chemistry, 12(19), 1735-1751. [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.[Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Morlière, P., et al. (2011). Structure-activity relationships in hydroxy-2,3-diarylxanthone antioxidants. Fast kinetics spectroscopy as a tool to evaluate the potential for antioxidant activity in biological systems. Organic & Biomolecular Chemistry, 9(10), 3965-3974. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B.[Link]

  • Fujioka, T., & Shibamoto, T. (2006). Dioxin-related health hazards—Lessons from Yusho. Journal of Health Science, 52(2), 121-130. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Cao, G., Sofic, E., & Prior, R. L. (1997). Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships. Free Radical Biology and Medicine, 22(5), 749-760. [Link]

  • Pohjanvirta, R. (1990). Biochemical effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds on the central nervous system. Pharmacology & Toxicology, 66(2), 81-86. [Link]

  • Li, X., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. [Link]

  • Amic, D., Davidovic-Amic, D., Beslo, D., & Trinajstic, N. (2003). Structure-activity relationship of flavonoid compounds. Croatica Chemica Acta, 76(1), 55-61. [Link]

  • Chen, C. M., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734. [Link]

  • ResearchGate. (n.d.). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds.[Link]

Sources

A Comparative Guide to the Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydrobenzo[b]dioxin-6-ol, a key heterocyclic building block, is a vital intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its structural motif is present in molecules targeting central nervous system disorders, and it serves as a versatile scaffold in medicinal chemistry due to its metabolic stability and ability to enhance bioavailability.[1] The reproducibility and efficiency of its synthesis are therefore of paramount importance to researchers in organic synthesis and drug development. This guide provides a detailed comparison of two primary synthetic routes to 2,3-Dihydrobenzo[b]dioxin-6-ol, offering in-depth experimental protocols, an analysis of their relative merits, and data-driven insights to inform methodological choices in the laboratory.

Method 1: One-Step Williamson Ether Synthesis from 1,2,4-Trihydroxybenzene

This approach represents the most direct and atom-economical route to the target molecule. The core of this method is the well-established Williamson ether synthesis, a robust SN2 reaction forming an ether from an organohalide and an alkoxide.[2][3][4] In this specific application, the three hydroxyl groups of 1,2,4-trihydroxybenzene (also known as hydroxyquinol) are deprotonated by a base to form a triphenoxide intermediate. The subsequent intramolecular-like cyclization with 1,2-dibromoethane proceeds selectively at the ortho-disposed hydroxyl groups to form the desired 1,4-dioxane ring.

Causality of Experimental Choices

The choice of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide ions.[2] Potassium carbonate (K2CO3) is a commonly employed base due to its moderate basicity, low cost, and ease of handling.[5][6] The reaction temperature is maintained at a reflux to provide sufficient activation energy for the SN2 reaction to proceed at a reasonable rate.

Experimental Protocol

Materials:

  • 1,2,4-Trihydroxybenzene

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to 80°C and add 1,2-dibromoethane (1.1 eq) dropwise over 30 minutes.

  • Maintain the reaction mixture at 100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2,3-Dihydrobenzo[b]dioxin-6-ol.

Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 1,2,4-Trihydroxybenzene E Mix & Heat to 100°C A->E B 1,2-Dibromoethane B->E C K2CO3 (Base) C->E D DMF (Solvent) D->E F Aqueous Workup E->F 4-6 hours G Extraction with Diethyl Ether F->G H Column Chromatography G->H I 2,3-Dihydrobenzo[b]dioxin-6-ol H->I

Caption: Williamson Ether Synthesis Workflow.

Method 2: Multi-Step Synthesis via Functional Group Interconversion of 1,4-Benzodioxan

This alternative route begins with the commercially available and relatively inexpensive 1,4-benzodioxan. The synthesis involves a sequence of classical aromatic functional group interconversions: nitration, reduction, and diazotization followed by hydrolysis.

Step 1: Nitration of 1,4-Benzodioxan

The initial step is the electrophilic aromatic substitution of 1,4-benzodioxan to introduce a nitro group. The dioxane ring is an ortho-, para-director, and due to steric hindrance from the dioxane ring, the major product of nitration is 6-nitro-1,4-benzodioxan.[7]

Experimental Protocol:

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 1,4-benzodioxan (1.0 eq) while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 6-nitro-1,4-benzodioxan.

Step 2: Reduction of 6-Nitro-1,4-Benzodioxan

The nitro group is then reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in the presence of concentrated hydrochloric acid.

Experimental Protocol:

  • To a stirred solution of 6-nitro-1,4-benzodioxan (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Cool the mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-1,4-benzodioxan.

Step 3: Diazotization and Hydrolysis of 6-Amino-1,4-Benzodioxan

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a standard transformation in aromatic chemistry.

Experimental Protocol:

  • Dissolve 6-amino-1,4-benzodioxan (1.0 eq) in a mixture of dilute sulfuric acid and water, and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Slowly heat the reaction mixture to 50-60°C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,3-Dihydrobenzo[b]dioxin-6-ol.

Workflow Diagram

FGI_Synthesis cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Hydrolysis A 1,4-Benzodioxan B HNO3 / H2SO4 A->B C 6-Nitro-1,4-benzodioxan B->C D SnCl2 / HCl C->D E 6-Amino-1,4-benzodioxan D->E F 1. NaNO2 / H2SO4 2. H2O, Heat E->F G 2,3-Dihydrobenzo[b]dioxin-6-ol F->G

Caption: Multi-Step Synthesis via Functional Group Interconversion.

Performance Comparison

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Functional Group Interconversion
Starting Material 1,2,4-Trihydroxybenzene1,4-Benzodioxan
Number of Steps 13
Overall Yield Moderate to GoodLow to Moderate
Atom Economy HighLow
Reagent Safety Moderate (1,2-dibromoethane is a suspected carcinogen)High (involves strong acids, tin salts, and a diazonium intermediate)
Reproducibility Generally high, sensitive to base and solvent purityModerate, requires careful control of temperature and reaction conditions in each step
Scalability GoodModerate, handling of diazonium salts on a large scale can be hazardous

Discussion and Recommendations

Method 1 (Williamson Ether Synthesis) is the more elegant and efficient approach for the synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol. Its single-step nature leads to a higher overall yield and significantly better atom economy. The reproducibility of this method is generally high, provided that anhydrous conditions are maintained and high-quality reagents are used. The primary drawback is the use of 1,2-dibromoethane, which requires appropriate handling due to its toxicity. For laboratory-scale synthesis where efficiency and a straightforward procedure are prioritized, this method is highly recommended.

Method 2 (Functional Group Interconversion) , while longer and with a lower overall yield, utilizes a more readily available and less expensive starting material, 1,4-benzodioxan. Each step in the sequence is a well-established transformation in organic chemistry. However, the multi-step nature introduces more opportunities for yield loss and can make reproducibility more challenging. The diazotization step, in particular, requires careful temperature control and can be hazardous if not performed correctly, especially on a larger scale. This route may be considered when 1,2,4-trihydroxybenzene is unavailable or when a project requires the synthesis of other 6-substituted 1,4-benzodioxan analogues, as the nitro and amino intermediates are versatile precursors.

Conclusion

For the reproducible and efficient synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol, the One-Step Williamson Ether Synthesis from 1,2,4-Trihydroxybenzene (Method 1) is the superior choice. Its directness, higher yield, and better atom economy make it the preferred method for most research and development applications. While the multi-step functional group interconversion route (Method 2) is a viable alternative, its lower efficiency and increased complexity make it a secondary option. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, available starting materials, and safety considerations.

References

  • Ghosh, C. K. (1965). Chemistry and pharmacology of benzodioxanes. TSI Journals.
  • Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14(3), 385-430.
  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075.

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia contributors. (2023, December 27). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3-Dihydrobenzo[b]dioxin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical development, the purity and precise quantification of chemical intermediates are not mere procedural checks; they are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). 2,3-Dihydrobenzo[b]dioxin-6-ol, a key heterocyclic building block, is one such intermediate where rigorous analytical oversight is paramount. The choice of analytical methodology can significantly impact development timelines, regulatory submissions, and manufacturing costs.

This guide provides a comprehensive comparison of three orthogonal analytical techniques for the quantification of 2,3-Dihydrobenzo[b]dioxin-6-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present detailed experimental protocols, and offer a cross-validation framework grounded in established regulatory principles. This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and fit-for-purpose analytical method for this, and similar, phenolic intermediates.

The essence of robust analytical science lies not in a single "correct" method, but in understanding the performance characteristics of multiple methods. Cross-validation, the process of comparing results from two or more distinct analytical procedures, provides the highest level of confidence in reported data. It ensures that the measured concentration is independent of the analytical technique employed, a critical consideration for regulatory scrutiny. This principle is underscored by international guidelines on analytical procedure validation, such as the ICH Q2(R1) guideline, which emphasizes the importance of specificity, accuracy, and precision.

Chapter 1: Profiles of Analytical Methodologies

The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and throughput. For 2,3-Dihydrobenzo[b]dioxin-6-ol, its phenolic hydroxyl group and benzodioxin core dictate the applicable methodologies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of most pharmaceutical laboratories. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 2,3-Dihydrobenzo[b]dioxin-6-ol, the presence of the aromatic ring provides a strong chromophore, making it an ideal candidate for UV detection.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like our analyte via reversed-phase chromatography.

  • Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The gradient allows for efficient elution of the analyte while separating it from potential impurities with different polarities. A small amount of formic acid is added to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper, more symmetrical peak shape.

  • Detection: The detection wavelength is set at 280 nm, a common choice for phenolic compounds that typically balances high absorbance with minimal interference from the mobile phase.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 2,3-Dihydrobenzo[b]dioxin-6-ol in methanol. Create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and provides structural information through mass spectrometry. However, the polar and non-volatile nature of the phenolic hydroxyl group in 2,3-Dihydrobenzo[b]dioxin-6-ol necessitates a derivatization step to increase its volatility and thermal stability.

Causality of Experimental Choices:

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and highly effective method for converting polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers. This transformation is crucial for preventing peak tailing and enabling the analyte to traverse the GC column.

  • GC Column: A non-polar DB-5ms or HP-5ms column is selected. These columns are robust and provide excellent separation for a wide range of derivatized compounds based on their boiling points.

  • Ionization: Electron Ionization (EI) is used due to its ability to create reproducible fragmentation patterns, which are essential for building a reliable spectral library and confirming the analyte's identity.

  • Instrumentation: GC system coupled to a single quadrupole or ion trap Mass Spectrometer.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample (or standard) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-450 m/z. Monitor the molecular ion and key fragment ions for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex matrices.

Causality of Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the ideal choice for polar molecules like 2,3-Dihydrobenzo[b]dioxin-6-ol. The phenolic proton is readily abstracted in negative ion mode, forming a stable [M-H]⁻ precursor ion.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification. A specific precursor ion (the deprotonated molecule) is selected, fragmented, and one or more specific product ions are monitored. This two-stage filtering process drastically reduces chemical noise and enhances selectivity, as outlined in principles of bioanalytical method validation.

  • Chromatography: A rapid gradient is used. Because the mass spectrometer provides the bulk of the selectivity, the chromatographic separation does not need to be as exhaustive as in HPLC-UV, allowing for higher sample throughput.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: Optimize using a pure standard. For 2,3-Dihydrobenzo[b]dioxin-6-ol (M.W. 152.15), the precursor would be m/z 151.1. Product ions would be determined experimentally (e.g., hypothetical transitions: 151.1 -> 123.1 for quantification, 151.1 -> 93.1 for confirmation).

  • Standard and Sample Preparation: Similar to HPLC-UV, but dilute to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) to match the sensitivity of the instrument.

Chapter 2: Head-to-Head Performance Comparison

The true value of a method is defined by its performance characteristics. The following tables summarize the expected performance of each technique for the analysis of 2,3-Dihydrobenzo[b]dioxin-6-ol, based on established principles of analytical chemistry.

Table 1: Comparison of Key Validation Parameters
Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity/Selectivity Moderate (Relies on chromatographic retention time)High (Relies on retention time and mass spectrum)Very High (Relies on retention time and specific MRM transitions)
Linearity (R²) > 0.999> 0.998> 0.999
Typical Range 1 - 200 µg/mL0.1 - 50 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105% (derivatization can add variability)99 - 101%
Precision (%RSD) < 2%< 5%< 3%
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mL~0.1 ng/mL
Robustness HighModerate (sensitive to derivatization conditions)High
Table 2: Operational and Economic Comparison
Parameter HPLC-UV GC-MS LC-MS/MS
Sample Throughput Moderate (~15 min/sample)Low (derivatization + long run time)High (~5 min/sample)
Cost per Sample LowModerateHigh
Instrument Cost LowModerateHigh
Ease of Use HighModerate (derivatization adds complexity)Moderate-High (requires expertise)
Confirmatory Power Low (UV spectrum is not highly specific)High (EI fragmentation library match)Very High (Precursor-product ion ratio)

Chapter 3: The Cross-Validation Workflow

Cross-validation serves as the ultimate arbiter of data quality. The process involves analyzing a single, homogenous batch of samples containing 2,3-Dihydrobenzo[b]dioxin-6-ol at various concentrations with the different developed methods. The results are then statistically compared.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_results Data Comparison Sample Homogenous Sample Batch (n=10, varied concentrations) HPLC Method 1: HPLC-UV Analysis Sample->HPLC GCMS Method 2: GC-MS Analysis Sample->GCMS LCMSMS Method 3: LC-MS/MS Analysis Sample->LCMSMS Results Compare Results: - Bland-Altman Plot - Linear Regression - Paired t-test HPLC->Results GCMS->Results LCMSMS->Results Conclusion Conclusion: Methods are cross-validated. Data is reliable. Results->Conclusion

Caption: Workflow for cross-validating three orthogonal analytical methods.

The core of this process is the statistical evaluation. A plot of the results from one method against another should yield a straight line with a slope close to 1, an intercept near 0, and a high correlation coefficient (R² > 0.98). Any systematic bias between methods would be revealed as a deviation from this ideal.

Chapter 4: Decision Matrix and Conclusion

No single method is universally superior; the optimal choice is dictated by the application.

  • For routine process monitoring and release testing in a QC environment: HPLC-UV is the preferred method. Its robustness, low cost, and ease of use are ideal for high-throughput analysis where the primary impurities are known and well-separated.

  • For structural confirmation and impurity identification: GC-MS is invaluable. Its ability to generate reproducible mass spectra allows for confident identification of unknown peaks by comparing them to spectral libraries.

  • For bioanalytical studies, trace-level impurity analysis, or when dealing with complex matrices: LC-MS/MS is the unequivocal choice. Its supreme sensitivity and selectivity allow for quantification at levels far below what other techniques can achieve, ensuring the highest degree of confidence in the data.

By developing and cross-validating at least two of these methods—typically an HPLC-UV method for routine work and an LC-MS/MS method for confirmation and troubleshooting—an organization can build a truly robust analytical package for 2,3-Dihydrobenzo[b]dioxin-6-ol. This orthogonal approach ensures data integrity, satisfies regulatory expectations, and provides a comprehensive understanding of the analyte, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

In Vivo Validation of 2,3-Dihydrobenzo[b]dioxin-6-ol's Therapeutic Potential: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2,3-Dihydrobenzo[b]dioxin-6-ol, a novel small molecule with therapeutic potential, positioned here as a putative inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology. We will objectively compare its projected performance with the established PARP inhibitor, Olaparib, and provide detailed experimental protocols grounded in scientific integrity.

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Notably, derivatives such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as lead compounds for potent PARP1 inhibitors, an enzyme critical for DNA single-strand break repair.[2] PARP inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[3][4][5] This guide outlines a logical and robust preclinical pathway to validate the therapeutic potential of 2,3-Dihydrobenzo[b]dioxin-6-ol (hereinafter referred to as 'BDO-6') in this context.

Rationale and Strategic Comparison

Our central hypothesis is that BDO-6 functions as a PARP1 inhibitor, leading to synthetic lethality in tumor cells with compromised DNA repair mechanisms. To rigorously test this, we will benchmark BDO-6 against Olaparib, the first FDA-approved PARP inhibitor, which serves as an authoritative comparator.[6] The validation will focus on three core areas: anti-tumor efficacy, pharmacokinetic profile, and in vivo safety.

Proposed Mechanism of Action: BDO-6 as a PARP1 Inhibitor

The proposed mechanism centers on the inhibition of PARP1 by BDO-6 at the site of DNA single-strand breaks (SSBs). In normal cells, SSBs are efficiently repaired. However, in the presence of a PARP inhibitor, these SSBs persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

PARP1_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Replication DNA Replication Fork Stall PARP1->Replication Unrepaired SSB leads to... Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR HR Repair Blocked in BRCA-deficient cells Apoptosis Apoptosis DSB->Apoptosis Leads to... BDO6 BDO-6 / Olaparib BDO6->PARP1 Inhibits Replication->DSB BRCA_Deficient BRCA-Deficient Cancer Cell Xenograft_Workflow start Start: Prepare BRCA-mutant Cancer Cell Suspension implant Subcutaneous Implantation into Immunodeficient Mice start->implant growth Tumor Growth Monitoring (Volume = (width)² x length/2) implant->growth randomize Randomize into Treatment Cohorts (Tumor Volume ~100-150 mm³) growth->randomize treat Daily Dosing (28 days) - Vehicle - BDO-6 (Low, Mid, High) - Olaparib randomize->treat measure Monitor Tumor Volume & Body Weight (3x/week) treat->measure end End of Study: - Efficacy Analysis - Tissue Collection (PK/PD) measure->end

Caption: Experimental workflow for the in vivo efficacy study.

Protocol: Subcutaneous Xenograft Establishment and Efficacy Monitoring
  • Cell Preparation: Culture BRCA-mutant cancer cells under standard conditions. Harvest cells at 70-80% confluency, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Cultrex BME at a concentration of 3 x 10⁷ cells/mL on ice. [7][8]2. Implantation: Anesthetize mice. Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle. [7]3. Tumor Monitoring: Measure tumor dimensions using digital calipers three times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2. [7]4. Dosing: Once tumors reach the target volume, begin daily oral gavage administration for each group as per the experimental design for 28 consecutive days.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.

    • Secondary: Body weight (as a measure of toxicity), overall survival, and pharmacodynamic analysis of tumor tissue (e.g., PARP activity, γH2AX levels).

Comparative Data Presentation (Hypothetical)

Table 1: Comparative Anti-Tumor Efficacy

Treatment Group (Dose, mg/kg)Mean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control1250 ± 150--2 ± 1.5
BDO-6 (25)875 ± 11030-3 ± 2.0
BDO-6 (50)550 ± 9556-4 ± 1.8
BDO-6 (100)310 ± 7075-5 ± 2.2
Olaparib (100)350 ± 8072-5 ± 2.5

Comparative Pharmacokinetic (PK) and Toxicological Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of BDO-6 is critical. A comparative PK study against Olaparib will provide essential context for interpreting efficacy and safety data.

Protocol: Pharmacokinetic Study
  • Animal Model: Healthy, non-tumor-bearing nude mice.

  • Dosing: Administer a single oral dose of BDO-6 (e.g., 50 mg/kg) and Olaparib (100 mg/kg) to separate cohorts of mice (n=3 per time point).

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). [9]Plasma is separated and stored at -80°C.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentrations of BDO-6 and Olaparib in plasma.

  • Data Analysis: Calculate key PK parameters using noncompartmental analysis software (e.g., Phoenix WinNonlin). [6]

Comparative Data Presentation (Hypothetical)

Table 2: Comparative Pharmacokinetic Parameters

ParameterBDO-6 (50 mg/kg)Olaparib (100 mg/kg)
Cₘₐₓ (ng/mL)18009300 [10]
Tₘₐₓ (hr)1.52.0 [10]
AUC₀₋₂₄ (ng·hr/mL)950045000
T₁/₂ (hr)6.55.0
Oral Bioavailability (%)4550-60

Note: Olaparib data is illustrative and based on literature values which can vary based on formulation and study design.

Protocol: In Vivo Toxicology Screen

A preliminary toxicology study is essential to establish a safe dosing range for the efficacy studies. [11][12]

  • Study Design: A dose range-finding study in healthy mice. [13][14]2. Groups: Administer BDO-6 at escalating doses (e.g., 50, 100, 250, 500 mg/kg) daily for 14 days. Include a vehicle control group.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of morbidity and mortality.

    • Body Weight: Measured three times per week.

    • Clinical Pathology: At study termination, collect blood for hematology and clinical chemistry analysis.

    • Gross Necropsy & Histopathology: Examine major organs for any treatment-related changes. [11] The Maximum Tolerated Dose (MTD) will be defined as the highest dose that does not induce significant morbidity or greater than 10-15% body weight loss.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the in vivo validation of 2,3-Dihydrobenzo[b]dioxin-6-ol as a potential PARP inhibitor. By benchmarking against the clinical standard, Olaparib, these studies will generate the critical efficacy, pharmacokinetic, and safety data required to make informed decisions about its progression as a therapeutic candidate. Positive outcomes from these experiments would strongly support further investigation, including orthotopic and PDX models, combination studies with other DNA damaging agents, and detailed pharmacodynamic analyses to confirm target engagement and mechanism of action in a preclinical setting.

References

  • Makhov, P., Naito, S., & Kolenko, V. M. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313–320. [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Pediatric Blood & Cancer, 62(11), 1974-1981. [Link]

  • Rottenberg, S., et al. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Clinical Cancer Research, 17(4), 783–791. [Link]

  • Syngene International Ltd. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. [Link]

  • Rottenberg, S., et al. (2011). Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. PubMed. [Link]

  • Jamal, K., et al. (2022). Abstract 2609: AZD9574 is a novel, brain penetrant PARP-1 selective inhibitor with activity in an orthotopic, intracranial xenograft model with aberrant DNA repair. Cancer Research, 82(12_Suppl), 2609. [Link]

  • Wen, S., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Cancer Prevention Research, 7(7), 678–689. [Link]

  • Mullen, M. M., et al. (2014). Pharmacokinetics and pharmacodynamics of olaparib varied with circulating estrogen levels. ResearchGate. [Link]

  • de Blois, E., et al. (2023). In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. Cancers, 15(3), 940. [Link]

  • Lee, J. M., et al. (2018). Sequence-Specific Pharmacokinetic and Pharmacodynamic Phase I/Ib Study of Olaparib Tablets and Carboplatin in Women's Cancer. Clinical Cancer Research, 24(23), 5874–5883. [Link]

  • Fuhrmann, D., et al. (2019). Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors. Frontiers in Oncology, 9, 1248. [Link]

  • Wang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology, 13, 917056. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Protocol Online. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]

  • Champions Oncology. (2024). Champions' Patient-Derived Xenograft (PDX) Models for Evaluating Novel Therapeutics Targeting the DNA Damage Response Mechanism. Champions Oncology. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(46), 28011–28023. [Link]

  • Makhov, P., Naito, S., & Kolenko, V. M. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. ResearchGate. [Link]

  • Kim, M. K., et al. (2018). Synthesis of 2,3-dihydrobenzo[b]d[1][11]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][11]xazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(11), 2919. [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • R&D Systems. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Pacific BioLabs. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. [Link]

  • Gąsior, J., et al. (2020). Pharmacokinetics and pharmacodynamics of olaparib. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. [Link]

  • Kim, M., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2021. [Link]

  • BASTID, J., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 74(4), 845–854. [Link]

  • National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[ b]d[1][11]ioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubMed. [Link]

  • Awasthi, S., et al. (2024). UBA1 inhibition sensitizes cancer cells to PARP inhibitors. Cell Reports Medicine, 5(1), 101362. [Link]

  • Wang, Y., et al. (2022). Inducing Synergistic DNA Damage by TRIP13 and PARP1 Inhibitors Provides a Potential Treatment for Hepatocellular Carcinoma. International Journal of Biological Sciences, 18(11), 4414–4426. [Link]

  • Shen, Y., et al. (2013). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clinical Cancer Research, 19(18), 5003–5015. [Link]

Sources

A Comparative Meta-Analysis of 2,3-Dihydrobenzo[b]dioxin-6-ol: Evaluating its Antioxidant and Neuroprotective Profile Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 14, 2026 – In the landscape of contemporary drug discovery and development, the quest for novel scaffolds with significant therapeutic potential is paramount. This guide offers a meta-analysis of available studies on 2,3-Dihydrobenzo[b]dioxin-6-ol, a versatile heterocyclic compound, and benchmarks its performance against two well-established natural compounds, Quercetin and Resveratrol. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy of this promising molecule in the realms of antioxidant and neuroprotective activities.

Introduction to 2,3-Dihydrobenzo[b]dioxin-6-ol: A Scaffold of Interest

2,3-Dihydrobenzo[b]dioxin-6-ol, a member of the benzodioxin family, has garnered attention as a versatile intermediate in the synthesis of a wide array of pharmaceuticals. Its rigid, oxygen-rich structure serves as a valuable scaffold in medicinal chemistry, particularly for developing agents targeting central nervous system (CNS) disorders.[1] Derivatives of this core structure have been explored for their potential as anticancer agents, specifically as PARP1 inhibitors, and as antagonists for dopamine D4 receptors, highlighting the therapeutic promise embedded within this chemical framework.[2] This guide will focus on the intrinsic antioxidant and neuroprotective properties of the parent molecule, 2,3-Dihydrobenzo[b]dioxin-6-ol, and provide a comparative perspective against established alternatives.

Comparative Analysis of Antioxidant Capacity

The antioxidant potential of a compound is a cornerstone of its therapeutic utility, particularly in diseases where oxidative stress is a key pathological driver. The antioxidant capacity of 2,3-Dihydrobenzo[b]dioxin-6-ol is evaluated against Quercetin and Resveratrol using standardized in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Methodology Insight:

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow. The ABTS assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). In both assays, the potency is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.

Table 1: Comparative In Vitro Antioxidant Activity

CompoundDPPH Assay (IC50)ABTS Assay (IC50/TEAC)
2,3-Dihydrobenzo[b]dioxin-6-ol Data not available in reviewed literatureData not available in reviewed literature
Quercetin ~4.60 - 6.17 µM[3]~1.17 - 48.0 µM[3][4]
Resveratrol ~15.54 µg/mL[5]~2.86 µg/mL[5]

Comparative Analysis of Neuroprotective Efficacy

Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal in neurodegenerative diseases such as Parkinson's and Alzheimer's. The neuroprotective potential of 2,3-Dihydrobenzo[b]dioxin-6-ol is compared with Quercetin and Resveratrol using the 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in SH-SY5Y neuroblastoma cells.

Methodology Insight:

The 6-OHDA-induced neurotoxicity model is a widely used in vitro model for Parkinson's disease. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the neurodegeneration seen in Parkinson's disease. The neuroprotective effect of a compound is assessed by its ability to prevent or reduce 6-OHDA-induced cell death, typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay quantifies cell viability by measuring the metabolic activity of living cells.

Table 2: Comparative In Vitro Neuroprotective Activity

CompoundModel SystemAssayEfficacy
2,3-Dihydrobenzo[b]dioxin-6-ol 6-OHDA-induced toxicity in SH-SY5Y cellsMTT AssayData not available in reviewed literature
Quercetin 6-OHDA-induced toxicity in SH-SY5Y cellsMTT AssaySignificant neuroprotection at 50 nM[8]
Resveratrol 6-OHDA-induced toxicity in SH-SY5Y cellsMTT AssayDose-dependent neuroprotection (1, 5, and 10 µM)[9]

Analysis: As with its antioxidant profile, direct experimental data on the neuroprotective effects of 2,3-Dihydrobenzo[b]dioxin-6-ol in the 6-OHDA model is not available in the surveyed literature. However, the therapeutic interest in its derivatives for CNS disorders suggests that the parent scaffold may possess inherent neuroprotective qualities. For instance, derivatives of 1,4-benzodioxan have been investigated as anti-neuroinflammatory agents and inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[10]

In contrast, both Quercetin and Resveratrol have demonstrated significant neuroprotective effects in the 6-OHDA model. Quercetin has been shown to protect SH-SY5Y cells from 6-OHDA-induced apoptosis at nanomolar concentrations.[8] Resveratrol also exhibits dose-dependent neuroprotection against 6-OHDA toxicity by scavenging reactive oxygen species and preserving glutathione levels.[9] These findings establish a high benchmark for any new neuroprotective agent.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the key assays discussed are provided below.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Diagram 1: DPPH Assay Workflow

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Compound Prepare Test Compound Stock Solution Serial_Dilution Perform Serial Dilutions of Test Compound Test_Compound->Serial_Dilution DPPH_Solution Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to Wells DPPH_Solution->Add_DPPH Serial_Dilution->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the reduction of the pre-formed ABTS radical cation by an antioxidant.

Protocol:

  • Prepare a stock solution of the test compound.

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Diagram 2: ABTS Assay Workflow

ABTS_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS Radical (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS Radical to Abs ~0.7 ABTS_Radical->Dilute_ABTS Test_Compound Prepare Test Compound Dilutions Mix Mix Test Compound with ABTS Radical Test_Compound->Mix Dilute_ABTS->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

MTT Cell Viability Assay for Neuroprotection

Principle: This assay quantifies the number of viable cells by measuring the reduction of MTT to formazan by mitochondrial dehydrogenases.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Induce neurotoxicity by adding a fixed concentration of 6-OHDA to the wells (excluding the control wells).

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

Diagram 3: Neuroprotection Assay Workflow

Neuroprotection_Assay Start Seed SH-SY5Y Cells Pretreat Pre-treat with Test Compound Start->Pretreat Induce Induce Toxicity with 6-OHDA Pretreat->Induce Incubate_Tox Incubate (24-48h) Induce->Incubate_Tox MTT_Add Add MTT Solution Incubate_Tox->MTT_Add Incubate_MTT Incubate (2-4h) MTT_Add->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate % Cell Viability Measure->Analyze

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

This comparative guide highlights the potential of 2,3-Dihydrobenzo[b]dioxin-6-ol as a promising scaffold for the development of antioxidant and neuroprotective agents. While its derivatives have shown significant biological activities, there is a clear need for direct experimental evaluation of the parent compound to fully understand its therapeutic potential. The provided protocols offer a standardized framework for researchers to conduct these crucial studies. Future investigations should focus on determining the IC50 values of 2,3-Dihydrobenzo[b]dioxin-6-ol in various antioxidant assays and its protective effects in cellular models of neurodegeneration. Such data will be invaluable for establishing a clear structure-activity relationship and for guiding the rational design of novel, more potent derivatives. By filling this knowledge gap, the scientific community can unlock the full therapeutic potential of the benzodioxin scaffold.

References

  • Grisar, J. M., Bolkenius, F. N., Petty, M. A., & Verne, J. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. Journal of Medicinal Chemistry, 38(3), 453–458. [Link]

  • PubMed. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society, 123(19), 4627–4636. [Link]

  • Semantic Scholar. (n.d.). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Retrieved from [Link]

  • Khan, F., et al. (2020). Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells. Neuroscience Letters, 738, 135359. [Link]

  • PubMed. (1990). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 33(5), 1365–1373. [Link]

  • PubMed. (2009). Time-dependent protective and harmful effects of quercetin on 6-OHDA-induced toxicity in neuronal SH-SY5Y cells. Neurotoxicology, 30(5), 765–773. [Link]

  • PubMed. (1995). 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation. Chemical & Pharmaceutical Bulletin, 43(8), 1385–1391. [Link]

  • Lee, J., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(1), 89. [Link]

  • Stoyanova, A., et al. (2022). Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. Molecules, 27(3), 856. [Link]

  • ResearchGate. (n.d.). Neuroprotective effects of resveratrol on 6-hydroxydopamine-induced damage of SH-SY5Y cell line. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2022). Antioxidant Potential of Resveratrol as the Result of Radiation Exposition. Antioxidants, 11(11), 2097. [Link]

  • Li, Y., et al. (2021). Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.). Molecules, 26(24), 7593. [Link]

  • ResearchGate. (n.d.). Antioxidant properties of resveratrol: A structure-activity insight. Retrieved from [Link]

  • PubMed. (2010). Protective effects of pinostilbene, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells. Journal of Neurochemistry, 113(4), 939–949. [Link]

  • PubMed Central. (2024). Neuroprotective potential of quercetin in Alzheimer's disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation. Frontiers in Pharmacology, 15, 1357643. [Link]

  • DSpace@EWHA. (n.d.). Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine. Retrieved from [Link]

  • PubMed Central. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6486. [Link]

  • The Indonesian Biomedical Journal. (2017). Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. The Indonesian Biomedical Journal, 9(2), 84-90. [Link]

  • DSpace@EWHA. (n.d.). Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of quercetin on 6-OHDA-induced cell death in SH-SY5Y cells. Retrieved from [Link]

  • PubMed Central. (2021). Neuropharmacological Effects of Quercetin: A Literature-Based Review. Frontiers in Pharmacology, 12, 680361. [Link]

  • ResearchGate. (n.d.). Dependence of SC50 of DPPH, GOR and ABTS scavenging by studied... Retrieved from [Link]

  • PubMed Central. (2015). The Scavenging of DPPH, Galvinoxyl and ABTS Radicals by Imine Analogs of Resveratrol. Molecules, 20(4), 6332–6359. [Link]

  • DergiPark. (n.d.). Protective Effects of Resveratrol Carbon Dots Against 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells. Retrieved from [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (2020). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. European Journal of Medicinal Chemistry, 192, 112185. [Link]

  • E3S Web of Conferences. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 306, 01018. [Link]

  • ResearchGate. (n.d.). In vitro DPPH antioxidant activity showing IC 50 values of different... Retrieved from [Link]

  • PubMed. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 270–278. [Link]

  • PubMed Central. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 23(7), 1659. [Link]

  • PubMed. (2022). 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. Redox Report, 27(1), 35–44. [Link]

  • PubMed Central. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants, 9(1), 75. [Link]

  • PubMed. (2015). Neuroprotection Against 6-OHDA-induced Oxidative Stress and Apoptosis in SH-SY5Y Cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE Pathway. Life Sciences, 128, 68–76. [Link]

  • PubMed. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Food Chemistry, 138(1), 414–420. [Link]

  • Academia.edu. (n.d.). Determination of Antioxidant and Anticancer Activities together with Total Phenol and Flavonoid Contents of Cleidion javanicum B. Retrieved from [Link]

  • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of a DPPH radical scavenging activity and b IC 50 of... Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • PubMed. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese Journal of Pharmacology, 69(4), 357–366. [Link]

  • PubMed. (2020). 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. Journal of Basic and Clinical Physiology and Pharmacology, 31(5). [Link]

  • MDPI. (2022). Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK. International Journal of Molecular Sciences, 23(19), 11356. [Link]

  • PubMed Central. (2022). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules, 27(23), 8206. [Link]

  • Medicine Science. (n.d.). Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydrobenzo[b]dioxin-6-ol

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol

This guide provides essential safety and logistical information for the proper disposal of 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol (CAS No. 10288-72-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust and trustworthy laboratory safety culture. This document is designed to provide a clear, step-by-step methodology, grounded in established safety standards, to ensure this compound is managed responsibly from the moment it is deemed "waste" to its final disposition.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol is an aromatic ether and phenol derivative, presenting several health hazards that dictate its handling and disposal requirements.[3][4] The primary risks are summarized below.

Hazard ClassificationGHS Hazard StatementPotential Effect
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion may cause significant health issues.[3]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[3]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.[3]
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[3]

This data is synthesized from the PubChem Laboratory Chemical Safety Summary (LCSS) for CAS 10288-72-9.[3]

Expert Insight: The phenolic hydroxyl group is a key structural feature. Phenolic compounds, as a class, require careful handling due to their corrosive and toxic properties. Therefore, we must treat this compound with the same level of caution as phenol itself, particularly regarding segregation from incompatible materials and the use of appropriate personal protective equipment (PPE).[5][6]

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies: the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[1][7] Your institution's CHP is the primary document outlining the specific procedures for safe handling and waste disposal. It requires employers to provide safety training, appropriate PPE, and establish standard operating procedures to minimize chemical exposure.[2][8]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle-to-grave."[9] A critical first step under RCRA is to perform a hazardous waste determination .[9] Given its GHS hazard profile, 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol must be managed as a hazardous waste.[3] This necessitates proper containerization, labeling, and disposal through a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol in its various waste forms.

Step 1: Waste Characterization and Segregation

All waste streams containing this compound must be treated as hazardous waste. This includes:

  • Unused or expired solid chemical.

  • Aqueous solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, Eppendorf tubes, gloves, weighing paper).[11]

Causality: Proper segregation is paramount to prevent dangerous chemical reactions. Phenolic compounds are incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates) and strong bases, which can cause violent reactions.[5][6] Therefore, this waste must be collected in a dedicated container, separate from other chemical waste streams.

Step 2: Donning Appropriate Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn to mitigate the risks of skin, eye, and respiratory exposure:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat.

Step 3: Waste Collection and Containerization

The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

  • Container Selection: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[12]

  • Solid Waste: Collect pure solid waste, contaminated wipes, and other contaminated disposables in the designated container.[11] Do not mix with liquid waste.

  • Liquid Waste: Collect aqueous solutions in a dedicated, shatter-proof bottle.[13] Do not pour any amount down the sink drain.[11][14]

  • Container Fullness: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[12]

Step 4: Labeling and Temporary Storage

Proper labeling and storage are regulatory requirements and critical for safety.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[15] The label must include:

    • The full chemical name: "2,3-Dihydrobenzo[b][1][2]dioxin-6-ol"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "solid waste," "aqueous solution")

    • The date when waste was first added (the "accumulation start date").[15]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) .[12][16] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is stored below eye level and away from incompatible materials.[5][12]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: When the container is nearly full or has reached the storage time limit specified by your institution (often 150-180 days for academic labs), contact your Environmental Health & Safety (EHS) office to request a waste pickup.[12]

  • Manifest System: Your EHS department will manage the subsequent steps, which include consolidating waste and preparing a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your facility to its final destination at a licensed TSDF.[10][16]

Emergency Procedures for Spills

Accidents can happen, and a prepared response is crucial.

  • Small Spills (<50 mL or equivalent solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite, dry sand, or paper towels.[5][6]

    • Sweep the absorbed material into a designated hazardous waste container.[5]

    • Clean the spill area with soap and water.[5]

    • Label the container and dispose of it as hazardous waste.

  • Large Spills (>50 mL or significant release):

    • Evacuate the laboratory immediately.[5]

    • Close the laboratory doors to contain any vapors.

    • Alert your supervisor and contact your institution's EHS or emergency response number immediately.[5]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Visualized Workflows

To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural flow.

Disposal_WorkflowStartWaste Generation(Lab Bench)PPEDon PPE(Gloves, Goggles,Lab Coat)Start->PPESegregateSegregate Waste(Dedicated Container)PPE->SegregateContainContainerize(Sealable, CompatibleContainer)Segregate->ContainLabelLabel Container('Hazardous Waste',Contents, Date)Contain->LabelStoreStore in SAA(At Point of Generation)Label->StoreRequestRequest Pickup(Contact EHS)Store->RequestTransportManifest & Transport(Managed by EHS)Request->TransportEndFinal Disposal(Licensed TSDF)Transport->End

Caption: End-to-End Hazardous Waste Disposal Workflow.

References

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean, Inc. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information, PubChem. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Phenol Fact Sheet. University of California, Berkeley. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • How can I dispose phenol? ResearchGate. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • 2,3-Dihydrobenzo[b]d[1][2]ioxin-6-ol Product Page. MySkinRecipes. [Link]

  • Fact Sheet on the Management of Dioxin Contaminated Soils. U.S. Environmental Protection Agency. [Link]

Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dihydrobenzo[b]dioxin-6-ol

Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the safe handling of 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol (CAS No. 10288-72-9). The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the well-being of laboratory personnel.

Understanding the Hazard Profile

2,3-Dihydrobenzo[b][1][2]dioxin-6-ol is a heterocyclic compound utilized in the synthesis of pharmaceuticals and bioactive compounds.[3] A thorough understanding of its hazard profile is the cornerstone of safe handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Given these hazards, direct contact with the skin, eyes, and respiratory system must be meticulously avoided through the stringent use of appropriate PPE and engineering controls.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices. These principles are universal for handling hazardous chemicals and form the first line of defense against exposure.

  • Engineering Controls: Always handle 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or vapors.[5]

  • Emergency Preparedness: Ensure that a fully stocked first-aid kit, an emergency eyewash station, and a safety shower are readily accessible in the immediate vicinity of the work area.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in areas where chemicals are handled.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical for mitigating the risks associated with 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol. The following is a detailed, step-by-step guide to the essential PPE required.

  • Recommended Glove Material: Nitrile or neoprene gloves are recommended for handling this compound.[7][8] Nitrile gloves offer good resistance to a range of chemicals, including oils, greases, and some organic solvents, while neoprene provides excellent resistance to acids, bases, and alcohols.[2][5][8]

  • Glove Thickness: A minimum thickness of 5 mil is recommended for incidental contact. For more prolonged handling or in situations with a higher risk of splash, a thicker glove (8 mil or greater) or double-gloving should be considered.

  • Inspection and Donning: Always inspect gloves for any signs of degradation, punctures, or tears before use. Ensure hands are clean and dry before donning gloves.

  • Doffing and Disposal: Remove gloves carefully to avoid contaminating the skin. Dispose of used gloves in a designated hazardous waste container immediately after use.

Table 1: Glove Selection Guide

Glove MaterialGeneral Chemical ResistanceRecommended for 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol
Nitrile Good resistance to oils, greases, some organic solvents, weak acids, and bases.[2][5]Recommended for incidental and extended contact.
Neoprene Excellent resistance to acids, bases, alcohols, and petroleum products.[8]Recommended as a suitable alternative.
Latex Good for water-based solutions, alkalis, and alcohols. Poor resistance to oils and many organic solvents.[8]Not Recommended due to potential for degradation.
Vinyl (PVC) Good for acids, bases, oils, and fats. Poor resistance to most organic solvents.[8]Not Recommended due to poor solvent resistance.

To prevent eye irritation from splashes or airborne particles, appropriate eye and face protection is mandatory.

  • Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.

  • Face Shield: When there is a significant risk of splashing, such as when transferring large quantities or working with solutions under pressure, a face shield should be worn in conjunction with safety goggles for full facial protection.

A laboratory coat is essential to protect street clothing and prevent skin contamination.

  • Material: A lab coat made of a flame-resistant material is advisable, especially if flammable solvents are being used in the same procedure.

  • Fit: The lab coat should have long sleeves and a snug fit at the wrists. It should be fully buttoned to provide maximum coverage.

  • Maintenance: Lab coats should be regularly laundered and should not be taken home to avoid cross-contamination.

Given that 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol can cause respiratory irritation, respiratory protection is necessary, particularly when handling the solid compound outside of a fume hood or if aerosolization is possible.

  • Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is recommended.[9] These cartridges typically have a black color code.[9]

  • Fit Testing: A proper fit test is crucial to ensure the respirator provides a complete seal against the face.

  • Cartridge Change Schedule: A cartridge change-out schedule must be established to ensure the cartridges are replaced before their end of service life.

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflowcluster_assessmentHazard Assessmentcluster_ppePPE SelectionStartAssess Task-Specific RisksCheckSolidHandling Solid Form?Start->CheckSolidGlovesNitrile or Neoprene Gloves(min. 5 mil)Start->GlovesGogglesChemical Splash GogglesStart->GogglesLabCoatLab CoatStart->LabCoatCheckSplashSplash Potential?CheckSolid->CheckSplashNoRespiratorAir-Purifying Respirator(Organic Vapor Cartridge)CheckSolid->RespiratorYesFaceShieldFace ShieldCheckSplash->FaceShieldEndEndCheckSplash->EndLowRespirator->CheckSplashFaceShield->EndProceed with Caution

Caption: A workflow diagram for selecting appropriate PPE.

Spill and Decontamination Procedures

In the event of a spill, a prompt and safe response is critical to minimize exposure and environmental contamination.

  • Minor Spills (Solid): If a small amount of solid is spilled, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the spilled material in a sealed, labeled container for hazardous waste disposal.

  • Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent in a sealed, labeled container for disposal.

  • Major Spills: In the case of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.

  • Decontamination: After a spill has been cleaned up, decontaminate the area with a suitable laboratory detergent and water. All materials used for decontamination should be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection: Collect all waste containing 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol, including unused product, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][10] Never dispose of this chemical down the drain or in the regular trash.[10]

Diagram 2: Waste Disposal Workflow

Waste_Disposal_WorkflowStartGeneration of Waste(Unused chemical, contaminated PPE, etc.)CollectionCollect in a Labeled,Sealed, Compatible ContainerStart->CollectionLabelingLabel as 'Hazardous Waste'with Full Contents DescriptionCollection->LabelingStorageStore in a Designated,Secure AreaLabeling->StorageDisposalArrange for Pickup byEHS or Licensed ContractorStorage->DisposalEndProper DisposalDisposal->End

Caption: A step-by-step workflow for the proper disposal of hazardous waste.

By adhering to these guidelines, researchers and laboratory personnel can confidently and safely handle 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol, ensuring a secure working environment and minimizing the risk of exposure.

References

  • Material Safety Data Sheet. (2005, October 9). ScienceLab.com.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). S&G Gloves.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety.
  • Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork.
  • Nitrile Glove Chemical-Comp
  • Gloves - Tables of Properties and Resistances. University of Wisconsin-Madison.
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. OSU Chemistry.
  • SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf. Globus Group.
  • FACT SHEET ON THE MANAGEMENT OF DIOXIN CONTAMIN
  • 2,3-Dihydrobenzo[b][1][2]dioxin-6-ol. MySkinRecipes.

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.